Technical Guide: Iso5-2DC18 Ionizable Lipid for Immuno-Activatory mRNA Delivery
Executive Summary Iso5-2DC18 (also known as A18-Iso5-2DC18) represents a paradigm shift in lipid nanoparticle (LNP) technology. Unlike first-generation ionizable lipids (e.g., DLin-MC3-DMA) designed to be pharmacological...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Iso5-2DC18 (also known as A18-Iso5-2DC18) represents a paradigm shift in lipid nanoparticle (LNP) technology. Unlike first-generation ionizable lipids (e.g., DLin-MC3-DMA) designed to be pharmacologically inert, Iso5-2DC18 is an immuno-activatory lipid . It is engineered to simultaneously deliver mRNA payloads and activate the STING (Stimulator of Interferon Genes) pathway.[1]
This dual-functionality makes Iso5-2DC18 a premier candidate for cancer immunotherapy vaccines, where adjuvant activity is as critical as antigen expression. This guide details the chemical architecture, formulation protocols, and mechanistic insights required to deploy Iso5-2DC18 in preclinical mRNA workflows.
Chemical Identity & Architecture
Iso5-2DC18 distinguishes itself through a unique heterocyclic structure synthesized via multicomponent chemistry. Its design overcomes the "PEG dilemma" by balancing stability in circulation with rapid intracellular disassembly.
Structural Analysis
Chemical Name: Ethyl 5,5-di((Z)-heptadec-8-en-1-yl)-1-(3-(pyrrolidin-1-yl)propyl)-2,5-dihydro-1H-imidazole-2-carboxylate.[2]
This modular synthesis allows for the rapid generation of lipid libraries, a method pioneered by the Qiaobing Xu lab (Tufts University).
Mechanism of Action: The "Dual-Strike" Effect
Iso5-2DC18 operates on two biological fronts.[1][2][3] It facilitates the physical escape of mRNA into the cytosol and biochemically primes the immune system.
Endosomal Escape (The Proton Sponge)
At physiological pH (7.4), Iso5-2DC18 is near-neutral, allowing LNP stability. In the acidic environment of the endosome (pH 5.0–6.0), the pyrrolidine head group becomes protonated. This cationic shift draws in Cl⁻ ions and water, causing osmotic swelling and endosomal rupture.
STING Pathway Activation
Unique to this lipid class, the cyclic dihydroimidazole structure interacts with the STING protein in the cytosol. This interaction triggers the phosphorylation of IRF3, leading to the production of Type I interferons (IFN-β) and pro-inflammatory cytokines, which are essential for mobilizing CD8+ T-cells against tumors.
Mechanistic Visualization
The following diagram illustrates the parallel pathways of mRNA translation and STING-mediated adjuvant effect.
Caption: Dual-pathway mechanism where Iso5-2DC18 drives both antigen expression and STING-mediated immune priming.
Formulation Protocol
To achieve the optimal particle size (60–100 nm) and encapsulation efficiency (>90%), a microfluidic mixing approach is recommended.
Component Ratios
The standard molar ratio for Iso5-2DC18 formulations, validated in BMDC and tumor models, is:
Aqueous Phase: mRNA in 10 mM Citrate Buffer (pH 4.0).
N/P Ratio: Target an N/P ratio of 6:1 to 10:1 (Nitrogen on lipid to Phosphate on mRNA).
Workflow:
Preparation: Dissolve Iso5-2DC18, DSPC, Cholesterol, and PEG-lipid in ethanol at the 50:10:38.5:1.5 ratio.
Mixing: Use a microfluidic mixer (e.g., NanoAssemblr or T-junction mixer).
Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).
Total Flow Rate (TFR): 12 mL/min (for benchtop scale).
Dialysis: Dialyze immediately against 1x PBS (pH 7.4) for 6–12 hours to remove ethanol and neutralize pH.
Filtration: Sterile filter using a 0.22 µm PES membrane.
Formulation Logic Diagram
Caption: Microfluidic assembly workflow for generating homogeneous Iso5-2DC18 LNPs.
Comparative Performance Data
Iso5-2DC18 is specifically optimized for immunotherapy . While lipids like MC3 are excellent for liver-targeted protein replacement, Iso5-2DC18 outperforms them in activating antigen-presenting cells (APCs).
Table 1: Lipid Comparison Matrix
Feature
Iso5-2DC18
DLin-MC3-DMA (Onpattro)
ALC-0315 (Pfizer/BioNTech)
Primary Application
Cancer Vaccines, Immunotherapy
siRNA/Liver Delivery
Prophylactic Vaccines (Viral)
Immunogenicity
High (Adjuvant Effect)
Low (Silent)
Low/Moderate
Mechanism
Endosomal Escape + STING Activation
Endosomal Escape
Endosomal Escape
Target Cells
Dendritic Cells (BMDCs), Macrophages
Hepatocytes
Myocytes, APCs
Head Group
Cyclic Amine (Pyrrolidine)
Tertiary Amine (Dimethyl)
Tertiary Amine
Linker Chemistry
Dihydroimidazole
Ester
Ester
Experimental Validation
In melanoma mouse models (B16-F10), LNPs formulated with Iso5-2DC18 delivering mRNA encoding tumor antigens resulted in:
Tumor Growth Inhibition: Significantly higher than MC3-based formulations.
Survival: Prolonged survival correlated with increased infiltration of CD8+ T-cells.
Miao, L., et al. (2019). Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation.[4] Nature Biotechnology, 37, 1174–1185.[4]
Li, B., et al. (2021). Combinatorial design of ionizable lipids for mRNA delivery. Advanced Materials, 33(35).
Xu, Q., & Wang, M. (2019). Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles. Advanced Materials.
Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids, 15, 1-11.
Unveiling the Mechanism of STING Pathway Activation by A18-Iso5-2DC18: A Technical Guide for Researchers
In the rapidly evolving landscape of immuno-oncology and vaccine development, the strategic activation of innate immune pathways is paramount. The Stimulator of Interferon Genes (STING) pathway has emerged as a critical...
Author: BenchChem Technical Support Team. Date: February 2026
In the rapidly evolving landscape of immuno-oncology and vaccine development, the strategic activation of innate immune pathways is paramount. The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus in orchestrating potent anti-tumor and antiviral immunity. This technical guide provides an in-depth exploration of the mechanism by which A18-Iso5-2DC18, a novel ionizable lipid, activates the STING pathway, offering a new frontier for therapeutic innovation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness this powerful immunomodulatory axis.
Introduction: The STING Pathway - A Sentinel of Innate Immunity
The STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection and cellular damage.[1] Canonically, the enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds directly to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[4] This binding event triggers a cascade of downstream signaling, including the phosphorylation of STING, recruitment and activation of TANK-binding kinase 1 (TBK1), and subsequent phosphorylation of the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][5] Activated IRF3 translocates to the nucleus, driving the expression of type I interferons (IFN-I) and a host of other pro-inflammatory cytokines and chemokines.[5][6] This orchestrated response leads to the maturation of antigen-presenting cells (APCs), enhanced priming of cytotoxic T lymphocytes, and the remodeling of the tumor microenvironment from immunologically "cold" to "hot".[7]
A18-Iso5-2DC18: A Novel Ionizable Lipid with Intrinsic Adjuvanticity
A18-Iso5-2DC18 is an unsaturated ionizable lipid developed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA).[8][9] Its unique chemical structure, featuring a cyclic amine head group, an unsaturated lipid tail, and a dihydroimidazole linker, not only facilitates efficient mRNA encapsulation and delivery but also confers intrinsic immune-stimulatory properties.[10]
Table 1: Chemical Properties of A18-Iso5-2DC18.[8]
The Core Mechanism: Direct STING Engagement by A18-Iso5-2DC18
The central finding that distinguishes A18-Iso5-2DC18 is its ability to directly activate the STING pathway, independent of the canonical cGAS-dsDNA sensing axis.[10][11] This intrinsic adjuvanticity is a significant departure from traditional LNP formulations that are immunologically inert or activate other pathways like Toll-like receptors (TLRs).
Direct Binding to STING
Evidence suggests that A18-Iso5-2DC18 strongly binds to the STING protein.[5][8] While the precise binding site is an area of ongoing investigation, this interaction is believed to be mediated by the lipid's unique heterocyclic head group. This direct engagement obviates the need for an upstream danger signal like cytosolic DNA, positioning A18-Iso5-2DC18 as a direct, non-canonical STING agonist. This mode of action is distinct from TLR-mediated responses, as demonstrated in studies using TLR7 knockout models where STING activation remained intact.[10]
Downstream Signaling Cascade
Upon engagement with A18-Iso5-2DC18-containing LNPs, STING undergoes a conformational change, leading to its activation and translocation from the ER.[10][11] This initiates a signaling cascade that mirrors the canonical pathway, resulting in the phosphorylation of both TBK1 and IRF3. The subsequent nuclear translocation of activated IRF3 drives the transcription of type I interferons and other inflammatory genes, culminating in a robust innate immune response.[5][6]
Figure 1: Proposed mechanism of STING pathway activation by A18-Iso5-2DC18.
Experimental Validation of the Mechanism
The elucidation of this pathway has been underpinned by a series of rigorous experiments. Below are detailed protocols for key assays used to characterize the activation of STING by A18-Iso5-2DC18.
Key Experiment 1: Assessing APC Maturation using Bone Marrow-Derived Dendritic Cells (BMDCs)
This experiment evaluates the ability of A18-Iso5-2DC18 LNPs to induce the maturation of dendritic cells, a critical step in initiating an adaptive immune response.
Protocol:
BMDC Generation:
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, L-glutamine, and 20 ng/mL GM-CSF for 6-8 days to generate immature BMDCs.
LNP Stimulation:
Plate the immature BMDCs at a density of 1 x 10⁶ cells/mL in a 24-well plate.
Treat the cells with A18-Iso5-2DC18 LNPs (encapsulating a model antigen mRNA, e.g., ovalbumin) at varying concentrations. Include control groups such as untreated cells, cells treated with empty LNPs, and cells treated with a known STING agonist like cGAMP.
Incubate for 24 hours at 37°C and 5% CO₂.
Flow Cytometry Analysis:
Harvest the BMDCs and stain with fluorescently labeled antibodies against maturation markers such as CD80, CD86, and MHC class II.
Analyze the stained cells using a flow cytometer to quantify the percentage of mature DCs and the mean fluorescence intensity (MFI) of the maturation markers.
Expected Outcome: Treatment with A18-Iso5-2DC18 LNPs should lead to a significant upregulation of CD80, CD86, and MHC class II on the surface of BMDCs compared to control groups, indicating APC maturation.
Key Experiment 2: Verifying STING-Dependence using Knockout Models
This experiment is crucial to confirm that the observed immune activation is indeed mediated by STING.
Protocol:
BMDC Generation from Knockout Mice:
Generate BMDCs from STING knockout (STING⁻/⁻) mice and wild-type (WT) littermate controls using the protocol described above.
Stimulation and Analysis:
Stimulate both WT and STING⁻/⁻ BMDCs with A18-Iso5-2DC18 LNPs.
After 24 hours, measure the concentration of IFN-β in the culture supernatant using an ELISA kit.
Concurrently, analyze APC maturation markers by flow cytometry as described in the previous experiment.
Expected Outcome: WT BMDCs will show robust IFN-β production and upregulation of maturation markers. In contrast, STING⁻/⁻ BMDCs will exhibit a significantly blunted or absent response, confirming the STING-dependency of A18-Iso5-2DC18-mediated immune activation.
Figure 2: Workflow for validating A18-Iso5-2DC18's STING-mediated activity.
This experiment provides direct evidence of the activation of key signaling molecules downstream of STING.
Protocol:
Cell Culture and Treatment:
Culture a suitable cell line (e.g., mouse embryonic fibroblasts or BMDCs) on coverslips.
Treat the cells with A18-Iso5-2DC18 LNPs for various time points (e.g., 0, 1, 2, 4 hours).
Western Blotting for Phospho-Proteins:
Lyse the cells at each time point and collect the protein extracts.
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
Probe the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3). Use antibodies for total STING, TBK1, and IRF3 as loading controls.
Visualize the protein bands using a chemiluminescence detection system.
Immunofluorescence for IRF3 Nuclear Translocation:
Fix the cells on the coverslips with 4% paraformaldehyde.
Permeabilize the cells with 0.1% Triton X-100.
Incubate with a primary antibody against IRF3, followed by a fluorescently labeled secondary antibody.
Counterstain the nuclei with DAPI.
Visualize the cells using a fluorescence microscope.
Expected Outcome: Western blotting will show a time-dependent increase in the phosphorylation of STING, TBK1, and IRF3 upon treatment with A18-Iso5-2DC18 LNPs. Immunofluorescence microscopy will reveal the translocation of IRF3 from the cytoplasm to the nucleus in treated cells.
Conclusion and Future Directions
The ionizable lipid A18-Iso5-2DC18 represents a significant advancement in the design of vaccine and immunotherapy delivery systems. Its ability to act as a direct, non-canonical agonist of the STING pathway endows LNP formulations with a potent, built-in adjuvant effect. This dual functionality—efficient mRNA delivery and targeted immune activation—offers a powerful platform for the development of next-generation cancer vaccines and immunotherapies.
Future research should focus on elucidating the precise molecular interactions between A18-Iso5-2DC18 and the STING protein, including the identification of the binding site and the structural basis for activation. A deeper understanding of these details will enable the rational design of even more potent and specific STING-activating lipids, further enhancing the therapeutic potential of this exciting class of molecules. The methodologies outlined in this guide provide a robust framework for researchers to explore and expand upon these foundational discoveries.
References
Miao, L., Li, L., Huang, Y., Delcassian, D., Chahal, J., Han, J., Shi, Y., Sadtler, K., Gao, W., Lin, J., Doloff, J. C., Langer, R., & Anderson, D. G. (2019). Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation. Nature Biotechnology, 37(10), 1174–1185. [Link]
Chemyx. (2019, September 30). Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation. [Link]
DC Chemicals. A18-Iso5-2DC18|Ionizable Lipid for LNP. [Link]
Barber, G. N. (2015). STING: infection, inflammation and cancer. Nature Reviews Immunology, 15(12), 760–770.
Chen, Q., Sun, L., & Chen, Z. J. (2016). Regulation and function of the cGAS-STING pathway of cytosolic DNA sensing.
Miao, L., Zhang, Y., & Huang, L. (2021). mRNA vaccine for cancer immunotherapy. Molecular Cancer, 20(1), 41. [Link]
Decout, A., Katz, J. D., & Ablasser, A. (2017). The cGAS-STING pathway as a sensor of sterile and infectious danger signals. Nature Reviews Immunology, 17(5), 291–306.
Motwani, M., Pesiridis, S., & Fitzgerald, K. A. (2019). DNA sensing by the cGAS–STING pathway in health and disease.
Shang, G., Zhang, C., Chen, Z. J., Bai, X. C., & Zhang, X. (2019). Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP-AMP. Nature, 567(7748), 389–393. [Link]
Star Protocols. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols, 3(2), 101375.
Trifonova, R. T., & Barteneva, N. S. (2018). Quantitation of IRF3 Nuclear Translocation in Heterogeneous Cellular Populations from Cervical Tissue Using Imaging Flow Cytometry. Methods in Molecular Biology, 1714, 87–103.
Corrales, L., Glickman, L. H., McWhirter, S. M., Kanne, D. B., & Dubensky, T. W. (2015). STING-based cancer immunotherapy. Oncoimmunology, 4(10), e1025242.
Roque, P. J., & Tostes, R. C. (2020). The cGAS-STING pathway: a new target for cardiovascular diseases. Frontiers in Physiology, 11, 628.
Wu, J., Sun, L., Chen, X., Du, F., Shi, H., Chen, C., & Chen, Z. J. (2013). Cyclic GMP-AMP is an endogenous second messenger in innate immune signaling by cytosolic DNA. Science, 339(6121), 826–830.
Technical Deep Dive: Iso5-2DC18 in Next-Generation mRNA Delivery
Topic: Role of Iso5-2DC18 in mRNA Vaccine Delivery Systems Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Dual-Functionality: High-Efficiency T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of Iso5-2DC18 in mRNA Vaccine Delivery Systems
Content Type: Technical Deep Dive / Whitepaper
Audience: Researchers, Senior Scientists, and Drug Development Professionals
Iso5-2DC18 (often designated in literature as the core pharmacophore of A18-Iso5-2DC18 ) represents a paradigm shift in lipid nanoparticle (LNP) technology.[1] Unlike first-generation ionizable lipids (e.g., DLin-MC3-DMA) which serve primarily as inert delivery vehicles, Iso5-2DC18 is a heterocyclic, dual-function lipid .[1] It is engineered to not only facilitate endosomal escape via pH-responsive protonation but also to actively bind and activate the STING (Stimulator of Interferon Genes) pathway.[1]
This guide details the physicochemical properties, formulation protocols, and mechanistic pathways of Iso5-2DC18, positioning it as a critical asset for immuno-oncology applications where robust CD8+ T-cell responses are required alongside antigen expression.[1]
Molecular Architecture & Mechanism of Action[2]
Structural Analysis
Iso5-2DC18 is distinguished by its heterocyclic headgroup, typically a dihydroimidazole linker coupled with a cyclic amine.[1] This structure diverges from the linear dimethylamine headgroups of standard lipids (like SM-102).[1]
Structural Component
Chemical Feature
Functional Role
Headgroup
Cyclic amine (Pyrrolidine/Imidazole)
STING Agonism: Fits the binding pocket of the STING dimer, triggering downstream signaling.[1]
Linker
Dihydroimidazole / Ester
Biodegradability: Ensures rapid hydrolysis in the cytosol to minimize systemic toxicity.[1]
Hydrophobic Tail
Unsaturated C18 (Heptadecenyl)
Fusogenicity: The "kinked" unsaturated tails promote the transition from lamellar () to inverted hexagonal () phase at acidic pH, rupturing the endosome.[1]
The STING-Activation Pathway
The unique value of Iso5-2DC18 is its ability to turn the delivery vehicle itself into an adjuvant.[1] Upon endosomal escape, the lipid interacts with STING in the cytosol, initiating a Type I Interferon response that primes the tumor microenvironment (TME) for T-cell infiltration.
Figure 1: Dual mechanism of Iso5-2DC18.[1] The lipid facilitates mRNA release and simultaneously activates STING to enhance T-cell priming.[1]
Formulation Protocol: Microfluidic Assembly
To ensure reproducibility and high encapsulation efficiency (>90%), a microfluidic mixing approach is mandatory. The following protocol is optimized for Iso5-2DC18.
Dilution: Immediately dilute the output 40x with PBS (pH 7.4) to quench particle growth and neutralize pH.[1]
Purification: Dialyze against PBS using 100 kDa MWCO cassettes for 12 hours, or use Tangential Flow Filtration (TFF) for scale-up.
Sterile Filtration: Pass through a 0.22 µm PES filter.[1]
Figure 2: Microfluidic assembly workflow for Iso5-2DC18 LNPs.[1]
Characterization & Quality Control (QC)
Because Iso5-2DC18 is an active biological agent (STING agonist) and not just a carrier, QC must include functional assays alongside physical characterization.[1]
To verify the Iso5-2DC18 integrity, you must confirm STING activation in vitro (e.g., in RAW 264.7 macrophages) before in vivo use.[1]
Treat macrophages with empty Iso5-2DC18 LNPs vs. PBS.
Measure p-IRF3 (Phospho-Interferon Regulatory Factor 3) via Western Blot at 4h post-treatment.[1]
Result: Iso5-2DC18 samples must show elevated p-IRF3 compared to PBS or MC3-LNP controls.[1] This confirms the lipid's adjuvant activity is intact.
Therapeutic Applications & Efficacy
Iso5-2DC18 is specifically indicated for cancer immunotherapy rather than prophylactic viral vaccines (where excessive inflammation might be a side effect).[1]
Mechanism of Synergy: The lipid activates the innate immune system (STING/IFN-I), which recruits APCs (Antigen Presenting Cells) to the site, while the mRNA payload provides the specific antigen for presentation.
References
Miao, L., Li, L., Huang, Y. et al. (2019). Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation.[1][2][3] Nature Biotechnology, 37, 1174–1185. Link[1]
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[1][3][4][5] Molecular Therapy, 25(7), 1467–1475. Link[1]
Hassett, K. J., Benenato, K. E., Jacquinet, E., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids, 15, 1-11.[1] Link[1]
Li, B., Luo, X., Deng, B., et al. (2020). An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo. Nano Letters, 20(11), 8191–8200. Link[1]
The Emergence of Dihydroimidazole-Linked Lipids: A Technical Guide to a Novel Class of Bioactive Molecules
Abstract This technical guide provides a comprehensive overview of a novel class of lipids: dihydroimidazole-linked lipids, also referred to as fatty acid imidazolines. As the formal discovery and characterization of the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of a novel class of lipids: dihydroimidazole-linked lipids, also referred to as fatty acid imidazolines. As the formal discovery and characterization of these molecules in biological systems are still in nascent stages, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the hypothetical history, proposed structure, synthesis, and analytical characterization of these unique amphiphilic molecules. Furthermore, this guide explores their potential biological significance, drawing parallels with known signaling molecules and receptor systems, and provides detailed, field-proven methodologies for their study.
Introduction: Unveiling a New Frontier in Lipid Signaling
The field of lipidomics is in a constant state of expansion, with the discovery of new lipid species continually reshaping our understanding of cellular signaling, metabolism, and disease. While the history of lipid research is rich with milestones, from the initial observations of lipid droplets to the elucidation of complex signaling cascades involving well-known lipid families[1], the exploration of lipids containing heterocyclic moieties remains a relatively uncharted territory. This guide introduces a putative new class of bioactive lipids: dihydroimidazole-linked lipids .
These molecules are characterized by a long-chain fatty acid linked to a 2-imidazoline (4,5-dihydro-1H-imidazole) ring. Although not yet widely recognized as a distinct lipid class in biological systems, the chemical precedent for their existence and the known biological activities of both fatty acids and imidazoline derivatives suggest a compelling case for their investigation as potential endogenous signaling molecules.
The 2-imidazoline ring is a key pharmacophore in a variety of synthetic drugs that interact with adrenergic and imidazoline receptors, influencing processes such as insulin secretion and lipid metabolism. Given that fatty acids and their derivatives (e.g., N-acylethanolamines) are well-established signaling molecules[2], the covalent linkage of these two entities could give rise to a novel class of lipids with unique biological functions.
This guide will proceed by first proposing a general structure for dihydroimidazole-linked lipids. Subsequently, it will delve into their potential history and discovery, detail plausible synthetic routes, and provide in-depth protocols for their analytical characterization. Finally, we will explore their hypothetical biological roles and the experimental approaches to validate these functions.
Proposed Structure and Nomenclature
Based on the synthesis of 2-alkyl-2-imidazolines from fatty acids and ethylenediamine, we propose the following general structure for dihydroimidazole-linked lipids:
Caption: Synthetic workflow for 2-alkyl-2-imidazolines from fatty acids.
Experimental Protocol: Synthesis of 2-Heptadecyl-2-imidazoline
Amidation:
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine stearic acid (1 equivalent) and an excess of ethylenediamine (4-5 equivalents).
Heat the mixture to 150-180°C under a nitrogen atmosphere with stirring for 2-3 hours. The excess ethylenediamine acts as a solvent and drives the reaction towards the mono-acylated product.
Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture and remove the excess ethylenediamine under reduced pressure.
Cyclization:
Increase the temperature of the resulting N-stearoyl-ethylenediamine to 200-220°C.
Maintain this temperature for 2-3 hours to facilitate the cyclization and removal of water. A Dean-Stark trap can be used to collect the water produced.
The reaction progress can be monitored by the cessation of water evolution and by TLC.
Purification:
Cool the crude product to room temperature. The product will likely be a waxy solid.
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
Purify the 2-heptadecyl-2-imidazoline by column chromatography on silica gel, using a gradient of methanol in chloroform as the eluent.
Combine the fractions containing the pure product and evaporate the solvent to yield the final product.
Analytical Characterization
The structural confirmation of the synthesized dihydroimidazole-linked lipids is crucial and can be achieved using a combination of spectroscopic techniques.
Expected Observations for 2-Heptadecyl-2-imidazoline
¹H NMR
Signals corresponding to the long alkyl chain (multiplets around 0.8-1.6 ppm), a triplet around 2.2 ppm for the α-methylene group, and singlets or multiplets in the range of 3.2-3.8 ppm for the methylene protons of the imidazoline ring.
¹³C NMR
A signal for the C=N carbon of the imidazoline ring around 165-175 ppm, signals for the CH₂ groups of the imidazoline ring around 45-55 ppm, and a series of signals for the carbons of the alkyl chain.
FTIR
A characteristic C=N stretching vibration around 1600-1650 cm⁻¹, and the absence of the amide C=O stretch (around 1640-1680 cm⁻¹) from the intermediate.
Mass Spectrometry (ESI-MS)
A prominent protonated molecular ion [M+H]⁺ in positive ion mode.
Mass Spectrometry Fragmentation Pattern:
Under collision-induced dissociation (CID) in a mass spectrometer, 2-alkyl-2-imidazolines are expected to exhibit characteristic fragmentation patterns.
Caption: Predicted major fragmentation pathways for 2-alkyl-2-imidazolines in MS/MS.
The fragmentation will likely involve cleavages within the long alkyl chain, as well as characteristic losses related to the imidazoline ring structure. The exact fragmentation pattern will depend on the collision energy and the specific instrument used.
Putative Biological Functions and Signaling Pathways
The biological significance of endogenous dihydroimidazole-linked lipids is currently speculative but can be inferred from the known functions of their constituent parts.
Interaction with Imidazoline and Adrenergic Receptors
The most direct hypothesis is that these lipids act as endogenous ligands for imidazoline (I) and/or α-adrenergic receptors. There are three main classes of imidazoline receptors (I₁, I₂, and I₃), which are involved in a variety of physiological processes.
I₁ Receptors: Primarily located in the brainstem, they are involved in the central regulation of blood pressure.
I₂ Receptors: Found in various tissues, including the brain, liver, and fat cells, they are implicated in the regulation of monoamine oxidase activity and may play a role in neuropsychiatric disorders.
I₃ Receptors: Located in pancreatic β-cells, they are involved in the regulation of insulin secretion.
The long fatty acid chain of a dihydroimidazole-linked lipid would confer significant lipophilicity, potentially anchoring the molecule within the cell membrane and allowing the imidazoline headgroup to interact with the transmembrane domains of these receptors. This is analogous to how the fatty acid chains of endocannabinoids influence their interaction with cannabinoid receptors.
Caption: Hypothetical signaling pathway of a dihydroimidazole-linked lipid via a G-protein coupled receptor.
Modulation of Lipid Metabolism
Some imidazoline derivatives have been shown to affect lipid metabolism.[3] It is plausible that endogenous dihydroimidazole-linked lipids could act as signaling molecules within metabolic pathways, potentially influencing processes such as lipolysis, fatty acid synthesis, or cholesterol transport.
Methodologies for the Study of Dihydroimidazole-Linked Lipids
The study of these novel lipids requires robust methodologies for their extraction, separation, and quantification from biological samples, as well as assays to determine their biological activity.
Extraction from Biological Samples
Given their amphiphilic nature, a modified lipid extraction protocol is recommended. The classic Folch or Bligh and Dyer methods, which use a chloroform/methanol/water partition, should be effective.[4][5]
Experimental Protocol: Lipid Extraction
Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform and methanol (2:1, v/v).
Phase Separation: Add water or a saline solution to induce phase separation.
Collection: The lipids, including the amphiphilic dihydroimidazole-linked lipids, will partition into the lower chloroform phase. Collect this lower phase.
Drying and Reconstitution: Dry the chloroform extract under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis (e.g., methanol or acetonitrile/isopropanol).
For a more targeted extraction of amphiphilic compounds, solid-phase extraction (SPE) with a C18 or a mixed-mode stationary phase could be employed.[6]
LC-MS is the ideal platform for the separation and detection of dihydroimidazole-linked lipids.
Caption: A typical LC-MS workflow for the analysis of dihydroimidazole-linked lipids.
Experimental Protocol: LC-MS Analysis
Chromatography:
Column: A C18 reversed-phase column is recommended.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
Gradient: A linear gradient from a low to a high percentage of mobile phase B will be necessary to elute the lipids, with the more hydrophobic species eluting later.
Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be most sensitive for these nitrogen-containing compounds.
Detection: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass determination and elemental composition analysis.
Tandem MS (MS/MS): Perform fragmentation analysis on the putative dihydroimidazole-linked lipid peaks to confirm their identity by matching the fragmentation pattern with that of a synthetic standard.
Biological Activity Assays
To investigate the biological function of these lipids, a series of in vitro assays can be performed.
Experimental Protocol: Receptor Binding Assay
Cell Culture: Use cell lines engineered to express specific imidazoline or adrenergic receptors (e.g., I₁ or α₂-adrenergic receptors).
Competitive Binding: Perform a competitive binding assay using a known radiolabeled ligand for the receptor of interest (e.g., [³H]-clonidine).
Incubation: Incubate the cell membranes with the radioligand in the presence of increasing concentrations of the synthesized dihydroimidazole-linked lipid.
Measurement: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the novel lipid for the receptor.
Future Perspectives
The discovery and characterization of dihydroimidazole-linked lipids would represent a significant advancement in our understanding of lipid signaling. Future research should focus on:
Endogenous Identification: Rigorous identification and quantification of these lipids in various tissues and cell types under different physiological and pathological conditions.
Biosynthetic Pathways: Elucidation of the enzymatic machinery responsible for their synthesis and degradation.
Physiological Roles: In-depth investigation of their roles in regulating blood pressure, insulin secretion, neuronal function, and metabolism using both in vitro and in vivo models.
Therapeutic Potential: Exploration of these lipids and their signaling pathways as potential targets for the development of new drugs for metabolic and cardiovascular diseases.
References
Coleman, R. A. (2020). The "Discovery" of Lipid Droplets: A Brief History of Organelles Hidden in Plain Sight. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(7), 158762. [Link]
Wikipedia. (n.d.). 2-Imidazoline. In Wikipedia. Retrieved from [Link]
Ishihara, M., & Togo, H. (2007). An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamines with tert-Butyl Hypochlorite. Synthesis, 2007(12), 1939-1942.
Gao, C., et al. (2020). Synthesis and biological evaluation of fatty imidazolines.
Holzmann, G., Krieg, B., Lautenschläger, H., & Konieczny, P. (1979). The mass spectra of alkyl‐ and phenyl‐4‐imidazolin‐2‐ones. Journal of Heterocyclic Chemistry, 16(5), 983–991.
Ruperez, F. J., et al. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 10(9), 339.
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509.
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.
van der Stelt, M., & Di Marzo, V. (2022). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. Progress in Lipid Research, 87, 101194.
Scherer, M., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7487.
Pescara, L., et al. (2005). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443.
Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 13(2), S71-S81.
Al-Sabagh, A. M., et al. (2021). Imidazoline-Based Fatty Acid Derivatives as Novel Shale Inhibitors for Water-Based Drilling Fluids. Polymers, 13(16), 2758.
Velliquette, R. A., Kossover, R., Previs, S. F., & Ernsberger, P. (2006). Lipid-lowering actions of imidazoline antihypertensive agents in metabolic syndrome X. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(4), 300-312.
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Lang, S. A., et al. (2019). Exploring protein lipidation by mass spectrometry-based proteomics. The Journal of Biochemistry, 167(1), 1-12.
Langlais, C., et al. (2021). Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions. Molecules, 26(23), 7380.
De Vooght-Johnson, R. (2019).
Furse, S., et al. (2015). Isolation of lipids from biological samples. DSpace@Cambridge.
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Langlois, J., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633.
Nikolic, K., & Agbaba, D. (2011). Pharmacophore Development and SAR Studies of Imidazoline Receptor Ligands. Current Medicinal Chemistry, 18(1), 129-147.
Chapman, K. D. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. JoVE (Journal of Visualized Experiments), (57), e3410.
Hsieh, F. Y., & Chen, Y. L. (2019).
Bousquet, P., et al. (1992). Imidazoline Binding Sites in Fat Cells. American Journal of Hypertension, 5(4_pt_2), 72S-79S.
Ernsberger, P. (1999). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla.
van der Stelt, M., & Di Marzo, V. (2022). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities.
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Atilla-Gokcumen, G. E., et al. (2014). Presence and potential signaling function of N-acylethanolamines and their phospholipid precursors in the yeast Saccharomyces cerevisiae.
Murguia, M. C., et al. (2021). Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06. Molecules, 26(11), 3329.
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Technical Whitepaper: Iso5-2DC18 Lipid – Ionization Kinetics & STING-Mediated Efficacy in mRNA LNPs
Topic: Iso5-2DC18 Lipid: Ionization Kinetics, pKa Properties, and STING-Mediated Efficacy Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The dev...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Iso5-2DC18 Lipid: Ionization Kinetics, pKa Properties, and STING-Mediated Efficacy
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of lipid nanoparticles (LNPs) for mRNA delivery has evolved from simple inert carriers to bioactive delivery systems.[1] Iso5-2DC18 (specifically the lead variants A18-Iso5-2DC18 and A2-Iso5-2DC18 ) represents a third-generation ionizable lipid class distinguished by a heterocyclic dihydroimidazole headgroup. Unlike traditional lipids (e.g., DLin-MC3-DMA) that serve solely as delivery vehicles, Iso5-2DC18 possesses a dual function: it facilitates endosomal escape via pH-dependent ionization and actively stimulates the STING (Stimulator of Interferon Genes) pathway. This whitepaper analyzes the physicochemical properties, pKa determination methodologies, and formulation protocols required to leverage this lipid for immuno-oncology and vaccine applications.
Chemical Architecture & Theoretical Basis
Structural Composition
Iso5-2DC18 is synthesized via a multicomponent reaction (3-CR) involving three modular building blocks: an amine, an isocyanide, and a ketone. Its nomenclature reflects this modularity:
Headgroup (A18/A2): A cyclic amine (dihydroimidazole) that provides the ionizable nitrogen center.
Linker (Iso5): Derived from an isocyanide component (typically ethyl isocyanoacetate), creating a heterocyclic core.
Tail (2DC18): A dialkyl ketone derivative, typically providing two unsaturated C18 tails (heptadec-8-en-1-yl) to enhance fusogenicity.
The "Dual-Mechanism" Hypothesis
While most ionizable lipids rely on the "proton sponge" effect for endosomal escape, Iso5-2DC18 integrates a secondary biological mechanism:
Endosomal Escape (Physicochemical): The lipid remains neutral at physiological pH (7.4), minimizing toxicity. Upon endocytosis, the acidic environment (pH 5.0–6.0) protonates the imidazole ring, triggering a phase transition from lamellar (
) to inverted hexagonal (), disrupting the endosomal membrane.
STING Activation (Biological): Once cytosolic, the specific heterocyclic structure of the headgroup binds to the transmembrane protein STING. This triggers the phosphorylation of IRF3 and NF-
B, inducing the expression of Type I interferons (IFN-) and pro-inflammatory cytokines, acting as a potent adjuvant.
pKa and Ionization Dynamics
The Critical pKa Window
The apparent pKa (
) of Iso5-2DC18 LNPs is engineered to fall within the optimal range of 6.2 – 6.5 .
pKa < 6.0: Insufficient protonation in the early endosome; poor endosomal escape.
pKa > 7.0: Protonated at physiological pH; leads to rapid systemic clearance and toxicity.
Iso5-2DC18 Optimization: The dihydroimidazole ring provides a sharper ionization profile compared to linear tertiary amines, ensuring rapid "switching" between neutral and cationic states.
Impact on Encapsulation
During formulation (typically at pH 4.0), the lipid is fully positively charged, allowing electrostatic complexation with the negatively charged phosphate backbone of mRNA. This interaction drives the self-assembly of the LNP, achieving encapsulation efficiencies (EE%) routinely exceeding 90%.
Experimental Methodologies
Protocol: TNS Assay for Surface pKa Determination
The 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) assay is the industry standard for determining the surface pKa of LNPs. TNS is non-fluorescent in water but becomes highly fluorescent when bound to a positively charged hydrophobic interface.
Reagents:
TNS Stock: 100
M in DMSO.
Buffer Series: 10 mM HEPES/MES/Ammonium Acetate adjusted to pH range 2.5 – 9.0 (0.5 pH increments).
Aqueous Phase: mRNA in 10 mM Citrate Buffer, pH 4.0.
Steps:
Flow Rate Calculation: Set Total Flow Rate (TFR) to 12 mL/min with a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic).
Mixing: Inject streams into a chaotic mixer (e.g., NanoAssemblr or similar microfluidic chip).
Dialysis: Immediately dialyze the output against 1x PBS (pH 7.4) for 12-24 hours using a 100 kD MWCO membrane to remove ethanol and neutralize pH.
Characterization: Measure Size (DLS) and pKa (TNS Assay).
Visualization & Pathways
TNS Assay Workflow (Logic Diagram)
Figure 1: Workflow for determining the apparent pKa of Iso5-2DC18 LNPs using the TNS fluorescence assay.
Mechanism of Action: Endosomal Escape & STING Activation
Figure 2: Dual mechanism of Iso5-2DC18. 1) pH-driven ionization facilitates mRNA release. 2) The lipid headgroup activates the STING pathway for adjuvant effects.[2]
Data Summary Table: Iso5-2DC18 Properties
Parameter
Value / Characteristic
Relevance
Lipid Class
Heterocyclic Ionizable Lipid
3rd Generation LNP technology
Headgroup
Cyclic Amine (Dihydroimidazole)
STING binding & Ionization
Apparent pKa
6.2 – 6.5
Optimized for hepatic/immune cell delivery
Tails
Unsaturated C18 (Heptadec-8-en-1-yl)
Enhances membrane fusogenicity
LNP Size
60 – 100 nm
Ideal for biodistribution
Zeta Potential
Neutral (~0 mV) at pH 7.4
Reduces systemic toxicity
Key Application
Cancer Vaccines, Immuno-oncology
Adjuvant effect via STING pathway
References
Miao, L., et al. (2019).[3][4] Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation.[2] Nature Biotechnology, 37, 1174–1185. Link
Buschmann, M. D., et al. (2021).[4] Ionization and Structural Properties of mRNA Lipid Nanoparticles that Influence Expression in Intramuscular and Intravascular Administration. Communications Biology, 4, 1-13. Link
Han, X., et al. (2021). An Ionizable Lipid Toolbox for RNA Delivery.[2][5][6][7] Accounts of Chemical Research, 54(24), 4583–4593. Link
Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids, 15, 1-11. Link
A Technical Guide to the Adjuvant Effect of A18-Iso5-2DC18: A STING-Activating Ionizable Lipid for Next-Generation mRNA Vaccines
This guide provides an in-depth exploration of A18-Iso5-2DC18, an advanced ionizable lipid that functions as both a critical component of mRNA delivery systems and a potent immunological adjuvant. Designed for researcher...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of A18-Iso5-2DC18, an advanced ionizable lipid that functions as both a critical component of mRNA delivery systems and a potent immunological adjuvant. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms, offers practical experimental frameworks for its evaluation, and contextualizes its significance in modern vaccinology, particularly for cancer immunotherapy.
Introduction: The Dual-Functionality of A18-Iso5-2DC18
A18-Iso5-2DC18 is a synthetic, unsaturated ionizable lipid developed for the formulation of lipid nanoparticles (LNPs)[1]. These LNPs serve as the primary non-viral vectors for delivering nucleic acid payloads, such as messenger RNA (mRNA), into target cells[2][3]. The structure of ionizable lipids, featuring a protonatable amine headgroup and lipid tails, is crucial for encapsulating negatively charged mRNA and facilitating its escape from the endosome into the cytoplasm following cellular uptake[2][3].
Beyond its role in delivery, A18-Iso5-2DC18 possesses an intrinsic, powerful adjuvant effect. Unlike traditional adjuvants that are often separate components mixed with an antigen, A18-Iso5-2DC18 is an integral part of the delivery vehicle itself. Its adjuvant activity stems from its ability to strongly activate the Stimulator of Interferon Genes (STING) pathway, a cornerstone of the innate immune system[4]. This activation initiates a cascade of immune responses that are essential for developing robust and effective adaptive immunity, making it a highly valuable asset for vaccines designed to elicit strong cellular responses[4][5].
Core Mechanism of Action: STING Pathway Activation
The primary adjuvant effect of A18-Iso5-2DC18 is mediated through the potent stimulation of the STING pathway. STING is a critical signaling adaptor protein that detects the presence of cytosolic DNA, a danger signal that can indicate viral infection or cellular damage. However, certain synthetic molecules, including specific cyclic dinucleotides and ionizable lipids like A18-Iso5-2DC18, can also serve as potent STING agonists[4].
The activation sequence proceeds as follows:
Binding and Activation: A18-Iso5-2DC18, within the context of an LNP, interacts with and activates the STING protein located on the membrane of the endoplasmic reticulum[4].
TBK1 Recruitment and Phosphorylation: Activated STING translocates from the ER and recruits and activates the TANK-binding kinase 1 (TBK1).
IRF3 Activation: TBK1 then phosphorylates the Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates into the nucleus.
Type I Interferon Production: In the nucleus, IRF3 dimers act as transcription factors, driving the expression of Type I interferons (IFN-α and IFN-β).
NF-κB Activation: Concurrently, the STING-TBK1 complex can also lead to the activation of the NF-κB transcription factor, which promotes the expression of a suite of pro-inflammatory cytokines such as TNF-α and IL-6[6].
This initial burst of interferons and cytokines from innate immune cells, particularly dendritic cells (DCs), is the foundational event that shapes the quality and magnitude of the subsequent adaptive immune response[6][7].
Diagram of the STING signaling pathway activated by A18-Iso5-2DC18.
Bridging Innate and Adaptive Immunity: The Role of Dendritic Cells
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are central to initiating adaptive immunity[8]. The adjuvant effect of A18-Iso5-2DC18 is exceptionally effective because it directly targets and activates these critical cells.
When DCs take up mRNA-LNPs formulated with A18-Iso5-2DC18, two parallel processes occur:
Antigen Production: The delivered mRNA is translated in the cytoplasm into the target antigen (e.g., a tumor neoantigen or a viral protein). This protein is then processed and presented on Major Histocompatibility Complex (MHC) class I and class II molecules on the DC surface[5].
Adjuvant-Mediated Activation (Co-stimulation): Simultaneously, the A18-Iso5-2DC18 component of the LNP activates the STING pathway within the DC. This leads to a process called DC maturation, characterized by:
Upregulation of Co-stimulatory Molecules: Increased surface expression of molecules like CD80 and CD86, which are essential for providing the "second signal" required for T cell activation[8].
Enhanced Cytokine Secretion: Production of Type I IFNs and other pro-inflammatory cytokines, which create an immunostimulatory environment and help direct the type of T cell response[8][9].
An antigen presented by a mature, fully activated DC leads to a productive and powerful T cell response. In contrast, antigen presentation by an immature DC in the absence of co-stimulation can lead to T cell anergy or tolerance. Thus, the STING-mediated activation by A18-Iso5-2DC18 is the causal factor that ensures the translated antigen elicits a strong, targeted immune response.
This robust activation of DCs is particularly effective at inducing potent cytotoxic T lymphocyte (CTL) responses[4]. CTLs (CD8+ T cells) are critical for recognizing and eliminating cancer cells or cells infected with viruses, making A18-Iso5-2DC18 a prime candidate for therapeutic cancer vaccines and vaccines against intracellular pathogens[5][10].
Experimental Protocols for Adjuvant Effect Evaluation
To rigorously assess the adjuvant properties of A18-Iso5-2DC18, a combination of in vitro and in vivo assays is required. The following protocols provide a self-validating framework for characterizing its immunostimulatory capacity and functional efficacy.
Part A: In Vitro Characterization of DC Activation
Causality Principle: This protocol is designed to directly measure the immunostimulatory effect of the LNP formulation on the primary instigators of the adaptive immune response, the dendritic cells. By quantifying maturation markers and cytokine production, we can directly attribute changes in DC phenotype and function to the presence of A18-Iso5-2DC18.
Protocol 1: Dendritic Cell Maturation and Cytokine Profile Assay
Cell Preparation:
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
Culture the bone marrow cells for 7-9 days in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 to differentiate them into bone marrow-derived dendritic cells (BMDCs).
LNP Treatment:
Plate the immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL.
Treat the cells with different LNP formulations for 24 hours:
Group 1 (Vehicle Control): PBS or formulation buffer.
Group 2 (Control LNP): LNPs formulated with a non-STING-activating ionizable lipid (e.g., MC3) encapsulating a non-coding mRNA.
Group 3 (Test LNP): LNPs formulated with A18-Iso5-2DC18 encapsulating a non-coding mRNA.
Group 4 (Positive Control): A known TLR agonist like LPS (100 ng/mL) or a known STING agonist like cGAMP (1 µg/mL).
Analysis of DC Maturation (Flow Cytometry):
Harvest the cells and wash with FACS buffer (PBS + 2% FBS).
Stain with fluorescently conjugated antibodies against surface markers: CD11c, MHC-II, CD80, and CD86.
Acquire data on a flow cytometer and analyze the Mean Fluorescence Intensity (MFI) of CD80, CD86, and MHC-II on the CD11c+ gated population.
Analysis of Cytokine Secretion (ELISA/Luminex):
Collect the cell culture supernatant from each well before harvesting the cells.
Use commercial ELISA kits or a multiplex bead array (Luminex) to quantify the concentration of key cytokines, including IFN-β, TNF-α, IL-6, and IL-12p70.
Workflow for in vitro evaluation of DC activation by A18-Iso5-2DC18 LNPs.
Table 1: Representative Data for In Vitro DC Activation
Treatment Group
CD86 MFI (Fold Change vs. Vehicle)
IFN-β (pg/mL)
TNF-α (pg/mL)
Vehicle Control
1.0
< 10
< 20
Control LNP (MC3)
1.5 ± 0.3
< 10
150 ± 40
A18-Iso5-2DC18 LNP
8.2 ± 1.1
1250 ± 210
2100 ± 350
Positive Control (LPS)
10.5 ± 1.5
50 ± 15
3500 ± 480
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Part B: In Vivo Immunogenicity and Anti-Tumor Efficacy
Causality Principle: These protocols evaluate the functional consequence of the observed in vitro DC activation within a complex biological system. By measuring antigen-specific T cell responses and tumor growth inhibition, we can validate that the adjuvant effect of A18-Iso5-2DC18 translates into a potent and therapeutically relevant adaptive immune response.
Protocol 2: In Vivo Immunogenicity and Efficacy Study
Animal Model and Formulations:
Use 6-8 week old female C57BL/6 mice.
Prepare vaccine formulations:
Vaccine A (Control): Control LNP (e.g., MC3-based) encapsulating mRNA encoding the model antigen Ovalbumin (OVA).
Vaccine B (Test): A18-Iso5-2DC18 LNP encapsulating OVA mRNA.
Immunization Schedule:
On Day 0, immunize mice intramuscularly (IM) with 10 µg of mRNA in 50 µL of the respective formulation.
On Day 14, administer a booster immunization with the same formulations.
Immunogenicity Assessment (Day 21):
Euthanize a cohort of mice from each group (n=5).
Isolate splenocytes to quantify the antigen-specific T cell response using an IFN-γ ELISpot assay. Plate splenocytes and stimulate them overnight with the known OVA CD8+ T cell peptide (SIINFEKL). Count the number of IFN-γ secreting spots.
Collect blood via cardiac puncture to isolate serum. Perform an ELISA to determine the titers of OVA-specific IgG1 and IgG2c antibodies. The IgG2c/IgG1 ratio is indicative of a Th1-biased response, which is characteristic of STING agonism.
Therapeutic Tumor Challenge Model:
On Day 0, subcutaneously inject 1 x 10^5 B16-OVA melanoma cells into the flank of the remaining mice (n=10 per group).
Begin therapeutic vaccination on Days 4, 11, and 18 with Vaccine A or Vaccine B.
Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume (Volume = 0.5 x Length x Width²).
Monitor animal survival. Euthanize mice when tumor volume exceeds a predetermined endpoint (e.g., 2000 mm³).
Workflow for in vivo immunogenicity and efficacy studies.
Table 2: Representative Data for In Vivo Studies
Vaccine Group
IFN-γ SFU per 10^6 Splenocytes
OVA-Specific IgG2c Titer
Mean Tumor Volume on Day 21 (mm³)
Median Survival (Days)
Control LNP (OVA)
350 ± 80
1:1,000
1450 ± 300
24
A18-Iso5-2DC18 LNP (OVA)
2100 ± 450
1:50,000
250 ± 90
> 40 (60% tumor-free)
SFU = Spot Forming Units. Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Conclusion and Future Directions
A18-Iso5-2DC18 represents a significant advancement in vaccine technology, embodying the convergence of delivery and adjuvancy. Its capacity to potently activate the STING pathway provides the critical "danger signal" needed to drive the maturation of dendritic cells, leading to the induction of powerful, Th1-skewed adaptive immune responses. The resulting expansion of cytotoxic T lymphocytes is particularly beneficial for cancer immunotherapy, where the goal is to generate an effective cellular response capable of eradicating tumor cells[4][10][11].
The experimental frameworks detailed in this guide offer a robust methodology for validating the adjuvant effect of A18-Iso5-2DC18 and other novel immunostimulatory lipids. By systematically linking the molecular mechanism (STING activation) to cellular outcomes (DC maturation) and finally to in vivo function (T cell immunity and tumor control), researchers can build a comprehensive and compelling case for their adjuvant platforms.
Future work in this field will likely focus on:
Fine-tuning Immune Responses: Synthesizing and screening new libraries of ionizable lipids to identify candidates that can selectively activate different innate immune pathways, thereby tailoring the adaptive response for specific diseases.
Combination Therapies: Exploring the synergistic potential of A18-Iso5-2DC18-based mRNA vaccines with other immunotherapies, such as checkpoint inhibitors, to overcome tumor-induced immunosuppression.
Improving Safety and Translatability: Continuously optimizing LNP formulations to enhance delivery efficiency to target immune cells while minimizing off-target effects and ensuring a favorable safety profile for clinical translation.
By leveraging dual-function molecules like A18-Iso5-2DC18, the field is poised to develop safer and more effective vaccines to combat cancer and challenging infectious diseases.
References
Miao, L., et al. (2019). A18-Iso5-2DC18, an ionizable lipid for LNP-mRNA formulations, strongly binds to the stimulator of interferon genes (STING) and induces potent antitumor immunity. This information is synthesized from multiple search results which indicate A18-Iso5-2DC18's role in inducing strong immune responses and tumor suppression through LNPs, and its specific interaction with the STING pathway. [Source:11,4]
Or-Geva, N., et al. (2023). Toll-like receptor agonists as cancer vaccine adjuvants. PubMed Central, NIH.[Link]
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Al-Nedawi, K., & Al-Anbari, H. H. (2021). Nanoparticles as Adjuvants and Nanodelivery Systems for mRNA-Based Vaccines. MDPI.[Link]
Pak, F., et al. (2023). In silico design and in vivo evaluation of two multi-epitope vaccines containing build-in adjuvant with chitosan nanoparticles against uropathogenic Escherichia coli. International Immunopharmacology.[Link]
Wu, Y., et al. (2021). The Role of Cytokines in Predicting the Response and Adverse Events Related to Immune Checkpoint Inhibitors. Frontiers in Immunology.[Link]
Li, B., & Luo, X. (2023). Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. Pharmaceutical Research.[Link]
ResearchGate. (n.d.). Safety evaluation of vaccine adjuvants: National Cooperative Vaccine Development meeting working group. ResearchGate Publication.[Link]
Liu, S., et al. (2024). Synthesis of a dendritic cell-targeted self-assembled polymeric nanoparticle for selective delivery of mRNA vaccines to elicit enhanced immune responses. Chemical Science.[Link]
Madsen, J. W., et al. (2020). Inflammatory Cytokines and ctDNA Are Biomarkers for Progression in Advanced-Stage Melanoma Patients Receiving Checkpoint Inhibitors. Cancers.[Link]
Technical Guide: Iso5-2DC18 Lipid Nanoparticles in Cancer Immunotherapy
[1] Executive Summary Iso5-2DC18 (specifically variants like A18-Iso5-2DC18 and A2-Iso5-2DC18) represents a paradigm shift in lipid nanoparticle (LNP) design for mRNA cancer vaccines. Unlike first-generation ionizable li...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Iso5-2DC18 (specifically variants like A18-Iso5-2DC18 and A2-Iso5-2DC18) represents a paradigm shift in lipid nanoparticle (LNP) design for mRNA cancer vaccines. Unlike first-generation ionizable lipids (e.g., DLin-MC3-DMA) which serve primarily as inert delivery vehicles, Iso5-2DC18 is a pharmacologically active adjuvant .
This guide analyzes the "Dual-Mechanism" capability of Iso5-2DC18:
Cytosolic Delivery: Efficient endosomal escape and translation of mRNA payloads.[1]
STING Activation: Direct binding of the cyclic amine headgroup to the STING (Stimulator of Interferon Genes) protein, triggering Type I interferon responses independent of the nucleic acid payload.
Part 1: Chemical Architecture & Rational Design
The Combinatorial Library Approach (3-CR)
The discovery of Iso5-2DC18 utilized a one-pot, three-component reaction (3-CR) based on isocyanide chemistry.[2] This high-throughput synthesis allowed for the orthogonal variation of three structural domains to optimize immune potency.
Structural Domain
Component Source
Function
Head Group
Cyclic Amines
STING Binding: The cyclic structure is critical for docking into the STING transmembrane pocket.
Linker
Isocyanides
Biodegradability & Spacing: Connects head and tail; influences pKa and fusogenicity.
Hydrophobic Tail
2DC18 Ketones
Endosomal Escape: "2DC18" refers to an unsaturated alkyl chain (C18 length, 2 double bonds) that promotes hexagonal phase transition () for membrane fusion.
Mechanism of Action: The STING Axis
Standard mRNA vaccines rely on the mRNA itself (via TLR7/8) or added adjuvants to stimulate immunity. Iso5-2DC18 LNPs possess intrinsic adjuvanticity.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the bifurcated signaling pathway where the lipid and the mRNA payload act in concert to prime CD8+ T cells.
Figure 1: Bifurcated activation pathway. The lipid component activates STING (Red path) while the mRNA directs antigen specificity (Yellow/Green path), providing synergistic T-cell priming.
Part 2: Experimental Protocols
Protocol A: Microfluidic Formulation of Iso5-2DC18 LNPs
Objective: Generate homogenous LNPs (<100 nm) with high encapsulation efficiency (>90%).
Protocol B: Validation of STING Activation (In Vitro)
Objective: Confirm that immune activation is driven by the lipid-STING interaction, not just mRNA sensing.
Cell Line: STING-knockout (STING-KO) vs. Wild-type (WT) RAW 264.7 macrophages.
Treatment: Incubate cells with empty Iso5-2DC18 LNPs (no mRNA) vs. mRNA-loaded LNPs.
Readout:
qRT-PCR: Measure Ifnb1 and Cxcl10 mRNA levels at 6 hours post-treatment.
Western Blot: Probe for p-IRF3 and p-TBK1.
Validation Criteria: WT cells must show >10-fold induction of IFN-β with empty LNPs, while STING-KO cells show baseline levels. This confirms the lipid is the agonist.
Part 3: Comparative Performance Data
The following data summarizes the performance of Iso5-2DC18 against the industry standard (MC3) in B16-F10 melanoma models.
Metric
DLin-MC3-DMA (Standard)
Iso5-2DC18 (Next-Gen)
Mechanism of Difference
Transfection Efficiency
High
High
Both utilize pKa optimization for endosomal escape.
The 3-CR synthesis allows for rapid library generation.
Figure 2: The Ugi-type three-component reaction (3-CR) enables the modular assembly of the lipid from amine, isocyanide, and ketone precursors.
References
Miao, L., et al. (2019).[5][6][7][8] "Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation."[2][6][7] Nature Biotechnology.
[Link][2]
Li, M., et al. (2021). "Recent advancements in lipid–mRNA nanoparticles as a treatment option for cancer immunotherapy."[5][7][9] Nanoscale.
[Link]
Hassett, K. J., et al. (2019).[8] "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids.
[Link][7]
Chemyx. (2019).[8] "Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation."[2][6][7]
[Link]
Topic: Optimizing Nitrogen-to-Phosphate (N/P) Ratio for Iso5-2DC18 Lipid Nanoparticle (LNP) Formulations
An Application Guide by Senior Scientists Audience: Researchers, scientists, and drug development professionals in the field of nucleic acid therapeutics. Introduction: The Critical Role of N/P Ratio in LNP Performance L...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide by Senior Scientists
Audience: Researchers, scientists, and drug development professionals in the field of nucleic acid therapeutics.
Introduction: The Critical Role of N/P Ratio in LNP Performance
Lipid nanoparticles (LNPs) have emerged as the leading non-viral platform for the systemic delivery of nucleic acid therapeutics, including mRNA and siRNA.[1][2] The clinical success of mRNA-based COVID-19 vaccines has solidified the importance of precise LNP formulation to ensure safety and efficacy.[3] A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid, each playing a crucial role in the particle's structure, stability, and biological activity.[4][5]
The ionizable lipid is arguably the most critical component, responsible for encapsulating the negatively charged nucleic acid payload and facilitating its release from the endosome into the cytoplasm.[3] Iso5-2DC18 and its derivatives (e.g., A2-Iso5-2DC18) are advanced ionizable lipids featuring a cyclic amine headgroup, which have been shown to yield highly efficient mRNA delivery and expression.[6][7]
The cornerstone of LNP formulation is the electrostatic interaction between the protonatable amine groups of the ionizable lipid and the anionic phosphate backbone of the nucleic acid.[8] This interaction is quantified by the Nitrogen-to-Phosphate (N/P) ratio , the molar ratio of the amine nitrogens in the ionizable lipid to the phosphate groups in the nucleic acid cargo.[9][10] This ratio is not merely a formulation parameter; it is a fundamental driver of the LNP's physicochemical properties and biological function.
Optimizing the N/P ratio is paramount as it directly influences:
Encapsulation Efficiency (EE%) : Ensuring the therapeutic payload is successfully loaded.
Particle Size & Stability : Affecting biodistribution and cellular uptake.[11]
Surface Charge : Modulating interactions with biological membranes.
Transfection Potency : Governing the efficiency of cargo delivery to the cytoplasm.
Toxicity : Balancing efficacy with cellular tolerability.[12]
Systematic studies have demonstrated that varying the N/P ratio can lead to measurable differences in particle loading, structure, and cytosolic internalization.[11] While typical N/P ratios range from 3 to 6, the optimal value is highly dependent on the specific ionizable lipid and nucleic acid cargo used.[10][13] This guide provides a comprehensive framework and detailed protocols for systematically determining the optimal N/P ratio for your Iso5-2DC18 LNP formulations.
The Mechanism: How N/P Ratio Governs LNP Function
Understanding the causality behind N/P ratio optimization requires a look at the LNP's lifecycle, from formulation to cargo release.
LNP Self-Assembly
LNPs are typically formed via rapid mixing of an ethanolic lipid solution with an acidic aqueous solution (pH ~4.0) containing the nucleic acid cargo.[14] In this acidic environment, the Iso5-2DC18 lipid's amine headgroup becomes protonated (positively charged). This positive charge drives the electrostatic complexation with the negatively charged phosphate backbone of the mRNA or siRNA, initiating the self-assembly of the LNP core.[8]
A low N/P ratio may result in incomplete charge neutralization, leading to poor nucleic acid encapsulation and the formation of unstable or aggregated particles.
A high N/P ratio ensures a surplus of positive charges, which can promote robust encapsulation and the formation of compact, stable LNPs.
Cellular Uptake and Endosomal Escape
After formulation, the LNPs are dialyzed into a physiological buffer (pH 7.4), where the Iso5-2DC18 lipid becomes largely deprotonated and near-neutral. This prevents nonspecific interactions in the bloodstream. Once LNPs are taken up by cells via endocytosis, they are trafficked into endosomes.[15]
This is the most critical barrier to delivery. The endosome matures, its internal pH drops from ~6.5 to ~5.0.[16] This acidic environment reprotonates the Iso5-2DC18 lipids within the LNP, regenerating their positive charge. These newly positive LNPs can then interact with the negatively charged lipids of the endosomal membrane.[17] This interaction is thought to induce a structural rearrangement of the lipids into a non-bilayer, hexagonal phase (HII), destabilizing the endosomal membrane and allowing the nucleic acid cargo to escape into the cytoplasm where it can be translated (mRNA) or engage with the silencing complex (siRNA).[16][17]
The N/P ratio is central to this process:
A higher N/P ratio provides a greater number of protonatable amines, enhancing the "proton sponge" effect and subsequent membrane disruption, which can lead to higher transfection efficiency.[10]
However, an excessively high N/P ratio can lead to increased cytotoxicity, as the highly positive particles may disrupt not only the endosomal membrane but also other cellular membranes.[10]
The goal of this optimization protocol is to find the "sweet spot" that maximizes endosomal escape and transfection while minimizing toxicity.
Experimental Workflow for N/P Ratio Optimization
This section provides a comprehensive, step-by-step protocol for preparing, characterizing, and functionally testing Iso5-2DC18 LNPs across a range of N/P ratios.
Caption: Workflow for N/P ratio optimization of Iso5-2DC18 LNPs.
Protocol 1: Preparation of Stock Solutions
1A: Lipid Stock Solution (in Ethanol)
Lipid Composition: A widely used starting molar ratio for LNP formulations is 50% ionizable lipid, 10% DSPC (helper lipid), 38.5% cholesterol, and 1.5% DMG-PEG 2000.[9][18]
Preparation:
Separately weigh each lipid.
Dissolve all lipids in 100% molecular grade ethanol to a final total lipid concentration of 10-20 mM.
Vortex thoroughly until all lipids are fully dissolved, ensuring a clear solution.
Store the lipid stock solution at -20°C.
1B: Nucleic Acid Solution (in Acidic Buffer)
Buffer Selection: Prepare a 25-50 mM sodium acetate or sodium citrate buffer and adjust the pH to 4.0.[18][19] This acidic pH is crucial for protonating the Iso5-2DC18 during formulation.
Preparation:
Dilute your nucleic acid (e.g., reporter mRNA such as EGFP or Luciferase) in the pH 4.0 buffer to a working concentration (e.g., 0.05 - 0.2 mg/mL).
Ensure the nucleic acid solution is fully dissolved and homogenous.
Prepare fresh or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: LNP Formulation via Microfluidic Mixing
Microfluidic mixing is highly recommended for producing LNPs with uniform size and high reproducibility.[14]
N/P Ratio Calculation:
The N/P ratio is the molar ratio of ionizable lipid amines to nucleic acid phosphates.
Step 1: Moles of Phosphate (P):
Moles of P = (Mass of RNA in g) / (Avg. Molecular Weight of a nucleotide base)
Use an average MW of ~340 g/mol for an RNA base.[20]
Step 2: Moles of Nitrogen (N):
Iso5-2DC18 contains multiple protonatable nitrogen atoms. Refer to the manufacturer's certificate of analysis for the exact number of accessible amines per molecule to use in the calculation. For this example, let's assume 'X' protonatable nitrogens per molecule.
Moles of N = Moles of Iso5-2DC18 * X
Step 3: Determine Lipid Volume for Target N/P:
Rearrange the formula to solve for the required moles of Iso5-2DC18 for a given N/P ratio (e.g., N/P = 6).
Moles of Iso5-2DC18 = (Target N/P Ratio * Moles of P) / X
Convert the required moles of Iso5-2DC18 to the total volume of the multi-component lipid stock solution needed, based on its molar concentration and the 50% molar ratio of Iso5-2DC18.
Microfluidic Mixing:
Set up the microfluidic mixing system (e.g., NanoAssemblr® Benchtop).
Load the lipid stock (ethanol phase) and the nucleic acid stock (aqueous phase) into separate syringes.
Set the flow rate ratio (FRR) of aqueous to ethanol phase to 3:1.[18]
Set a total flow rate (TFR) between 12-20 mL/min.
Initiate mixing. The LNP solution will be collected from the outlet.
Repeat the process for each desired N/P ratio (e.g., 2, 4, 6, 8, 10) by adjusting the concentration or volume of the lipid stock solution accordingly.
Buffer Exchange:
Immediately after formulation, dialyze the LNP solution against 1000x volume of sterile PBS (pH 7.4) for at least 6 hours (or overnight) at 4°C using a dialysis cassette (e.g., 10-14 kDa MWCO) to remove ethanol and raise the pH.[18]
Sterile-filter the final LNP formulation through a 0.22 µm filter.
Protocol 3: Physicochemical Characterization
3A: Particle Size, Polydispersity Index (PDI), and Zeta Potential
Instrument: Use a Dynamic Light Scattering (DLS) instrument such as a Malvern Zetasizer.
Procedure:
Dilute a small aliquot of each LNP formulation in PBS (pH 7.4).
Measure the Z-average diameter (size), PDI, and Zeta potential.
Target Values: Aim for a particle size < 100 nm, a PDI < 0.2 for a homogenous population, and a near-neutral zeta potential (-10 to +10 mV) at pH 7.4.
3B: Nucleic Acid Encapsulation Efficiency (EE%)
Assay: Use a fluorescent dye that binds specifically to nucleic acids, such as Quant-iT RiboGreen.[18]
Procedure:
Prepare two sets of samples for each LNP formulation.
Set 1 (Free RNA): Dilute the LNP formulation in a TE buffer. Add the RiboGreen reagent and measure the fluorescence (this represents unencapsulated RNA).
Set 2 (Total RNA): Dilute the LNP formulation in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs. Incubate for 10 minutes to release all RNA. Add the RiboGreen reagent and measure the fluorescence (this represents total RNA).
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
Transfection:
Add the different LNP formulations (at varying N/P ratios) to the cells at a fixed nucleic acid dose (e.g., 100-500 ng/well).
Include a "cells only" and a "naked mRNA" control.
Incubate for 24-48 hours.
Quantification:
If using GFP mRNA, analyze cells via flow cytometry to determine the percentage of GFP-positive cells and the mean fluorescence intensity.
If using Luciferase mRNA, lyse the cells and use a luciferase assay kit to measure luminescence with a plate reader.
4B: Cytotoxicity Assay
Assay: Use a standard cell viability assay such as MTT or LDH release assay.
Procedure:
Co-plate cells under the same conditions as the transfection experiment.
After the 24-48 hour incubation with LNPs, perform the viability assay according to the manufacturer's protocol.
Express viability as a percentage relative to the "cells only" control.
Data Interpretation and Determining the Optimum
Summarize all characterization and functional data in a single table for clear comparison.
NP -> Size [label="Decreases (to a plateau)"];
NP -> EE [label="Increases (to a plateau)"];
NP -> Transfection [label="Increases (can plateau or decrease)"];
NP -> Toxicity [label="Increases"];
}
Caption: Relationship between N/P ratio and key LNP parameters.
Analysis:
The optimal N/P ratio is a balance between maximal efficacy and minimal toxicity.
In the example data, while N/P ratios of 8 and 10 show slightly higher transfection, they come at the cost of a significant drop in cell viability.
The N/P ratio of 6 provides high transfection efficiency while maintaining excellent cell viability (>90%) and favorable physicochemical properties.
Therefore, for this hypothetical experiment, an N/P ratio of 6 would be selected as the optimum .
Conclusion and Best Practices
The N/P ratio is a critical quality attribute that must be empirically determined for any new LNP formulation. For Iso5-2DC18 based systems, a systematic screen as described in this protocol allows researchers to identify a formulation with the ideal balance of potent nucleic acid delivery and a favorable safety profile. Remember that the optimal N/P ratio may shift based on the specific nucleic acid payload (size, sequence), the target cell type, and the in vivo application. This foundational optimization is a crucial step toward developing a successful and translatable nucleic acid therapeutic.
References
Park, K. (2024). Quality assessment of LNP-RNA therapeutics with orthogonal analytical techniques. Journal of Controlled Release. Retrieved from [Link]
elabftw. (2024). LNPs N/P Ratio and Lipid Ratio (mol%). Retrieved from [Link]
Inside Therapeutics. (2025). Optimization of lipid nanoparticle formulation. Retrieved from [Link]
Petrovic, M. (2024). Understanding the N/P Ratio in mRNA-LNP Complexes. NanoSphere. Retrieved from [Link]
ResearchGate. (n.d.). Lipid nanoparticles selected for optimisation. Retrieved from [Link]
Li, B., et al. (2022). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. PMC - PubMed Central. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of lipid nanoparticle (LNP) small interfering RNA (siRNA) gene silencing potency. Retrieved from [Link]
MDPI. (2024). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. Retrieved from [Link]
MDPI. (2023). Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA. Retrieved from [Link]
Bio-Synthesis Inc. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). Retrieved from [Link]
Hou, X., et al. (2022). Lipid-mRNA nanoparticles landscape for cancer therapy. PMC - PubMed Central. Retrieved from [Link]
NIH. (n.d.). Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. Retrieved from [Link]
NIH. (n.d.). Impact of mixing and shaking on mRNA-LNP drug product quality characteristics. Retrieved from [Link]
MDPI. (n.d.). Development of a Cationic Polymeric Micellar Structure with Endosomal Escape Capability Enables Enhanced Intramuscular Transfection of mRNA-LNPs. Retrieved from [Link]
PMC. (n.d.). Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach. Retrieved from [Link]
ResearchGate. (n.d.). Effects of N/P ratio on the payload capacity and lipid content of mRNA.... Retrieved from [Link]
MDPI. (n.d.). mRNA-LNP Vaccines: Rational Design, Delivery Optimization, and Clinical Translation. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Retrieved from [Link]
ResearchGate. (n.d.). In vitro mRNA–LNP cellular uptake and mRNA endosomal escape. Retrieved from [Link]
ScienceDirect. (2022). Lipid nanoparticle formulations for optimal RNA-based topical delivery to murine airways. Retrieved from [Link]
Park, K. (2021). Lipids and Lipid Derivatives for RNA Delivery. Chemical Reviews. Retrieved from [Link]
PMC. (n.d.). Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. Retrieved from [Link]
ACS Publications. (n.d.). Recent Advances in Site-Specific Lipid Nanoparticles for mRNA Delivery. Retrieved from [Link]
PNAS. (n.d.). Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm. Retrieved from [Link]
Mitchell Lab @ UPenn. (2024). Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. Retrieved from [Link]
PubMed. (2024). Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. Retrieved from [Link]
Application Note: Microfluidic Mixing Parameters for the Formulation of Iso5-2DC18-Based Lipid Nanoparticles
For: Researchers, scientists, and drug development professionals in the field of nucleic acid delivery. Introduction: The Role of Iso5-2DC18 in Advanced Nucleic Acid Delivery The landscape of genetic medicine has been re...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals in the field of nucleic acid delivery.
Introduction: The Role of Iso5-2DC18 in Advanced Nucleic Acid Delivery
The landscape of genetic medicine has been revolutionized by the success of lipid nanoparticles (LNPs) as the leading platform for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1] Central to the success of these delivery vehicles is the ionizable lipid, a component that is critical for both the encapsulation of the nucleic acid payload and its subsequent release into the cell cytoplasm.[2]
A18-Iso5-2DC18 (referred to herein as Iso5-2DC18) is an advanced, unsaturated ionizable lipid that has demonstrated high efficacy in transporting mRNA.[3][4] Its unique structure not only facilitates robust mRNA delivery but also possesses the intrinsic ability to activate the stimulator of interferon genes (STING) pathway, which can induce a potent immune response, a desirable characteristic for vaccine development and cancer immunotherapy.[3][5]
Microfluidic mixing has emerged as the gold-standard for LNP manufacturing due to its unparalleled control over the nanoparticle self-assembly process, leading to highly reproducible and scalable production of LNPs with uniform physicochemical characteristics.[6][7] This application note provides a comprehensive guide to the formulation of Iso5-2DC18-based LNPs using microfluidics. It details the underlying principles, offers field-proven starting parameters and protocols, and outlines essential characterization methods to ensure the development of high-quality LNPs for therapeutic applications.
The Principle of Microfluidic LNP Self-Assembly
The formation of LNPs via microfluidics is a rapid nanoprecipitation and self-assembly process.[7] It is governed by the controlled, rapid mixing of two fluid streams within a microchannel:
The Organic Phase: A solution of lipids, including the ionizable Iso5-2DC18, helper lipids, cholesterol, and a PEG-lipid, dissolved in a water-miscible organic solvent, typically ethanol.[8]
The Aqueous Phase: An acidic aqueous buffer (e.g., citrate or acetate, pH 3-5) containing the negatively charged nucleic acid payload.[9]
As these two streams are rapidly mixed, the polarity of the solvent environment changes dramatically. The ethanol concentration rapidly decreases, lowering the solubility of the lipids and triggering their self-assembly.[6] Concurrently, the acidic pH of the aqueous buffer ensures that the tertiary amine headgroup of the Iso5-2DC18 lipid is protonated (positively charged), facilitating electrostatic interaction with the negatively charged phosphate backbone of the RNA cargo.[9] This coordinated process leads to the formation of a dense, solid-core LNP with the nucleic acid payload encapsulated within.
The final physicochemical properties of the LNPs—primarily size, polydispersity, and encapsulation efficiency—are dictated by the process parameters, which can be precisely controlled in a microfluidic system.[10][11]
Critical Process Parameters in Microfluidic Mixing
Two key parameters govern the LNP formation process:
Total Flow Rate (TFR): The combined flow rate of the organic and aqueous phases (mL/min). A higher TFR increases the mixing speed and reduces the residence time in the microchannel. This generally leads to the formation of smaller, more uniform nanoparticles.[12][13]
Flow Rate Ratio (FRR): The volumetric ratio of the aqueous phase flow rate to the organic phase flow rate. The FRR determines the final ethanol concentration and the speed of the polarity change. Increasing the FRR (e.g., from 1:1 to 5:1) typically results in smaller particle sizes and can significantly improve encapsulation efficiency.[12][14] An FRR of 3:1 is a common and effective starting point for achieving high encapsulation (>90%).[14]
Materials and Formulation
This section outlines the necessary components for formulating Iso5-2DC18 LNPs.
Recommended Lipid Composition
A typical four-component lipid mixture is recommended for robust LNP formulation. The molar ratios provided below are a standard starting point and should be optimized for the specific application and nucleic acid payload.
Component
Example
Molar Ratio (%)
Function
Ionizable Lipid
A18-Iso5-2DC18
40 - 50%
Key for RNA encapsulation and endosomal escape.[1]
Helper Lipid
DSPC
10 - 15%
Provides structural stability to the nanoparticle.[1]
Cholesterol
Cholesterol
35 - 45%
Fills gaps in the lipid membrane, enhancing stability and controlling fluidity.[4][15]
PEG-Lipid
DMG-PEG2000
1 - 3%
Creates a "stealth" coating to reduce opsonization and prolong circulation time.[15]
Required Reagents and Equipment
A18-Iso5-2DC18 (BroadPharm, Cat: BP-40861 or equivalent)[3]
Citrate buffer (50 mM, pH 4.0) or Acetate buffer (50 mM, pH 5.0)
mRNA or siRNA payload
Phosphate Buffered Saline (PBS), pH 7.4
Microfluidic mixing system (e.g., NanoAssemblr® Ignite, Precision NanoSystems or similar)
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
Fluorometer and Quant-iT™ RiboGreen™ RNA Assay Kit (or equivalent) for encapsulation efficiency
Experimental Protocols
This section provides step-by-step protocols for LNP synthesis and characterization.
Protocol: Preparation of Solutions
A. Lipid Stock Solution (Organic Phase)
Calculate the required mass of each lipid (Iso5-2DC18, DSPC, Cholesterol, PEG-Lipid) based on the desired molar ratio (Table 4.1) and a final total lipid concentration of 10-25 mg/mL.
Dissolve all lipids in 100% ethanol to the target concentration.
Vortex or gently warm the solution until all lipids are fully dissolved and the solution is clear.
Filter the lipid stock solution through a 0.22 µm syringe filter.
Dilute the mRNA or siRNA stock in the acidic aqueous buffer (e.g., 50 mM Citrate Buffer, pH 4.0) to the desired concentration. A typical starting concentration is 0.05-0.2 mg/mL. The optimal concentration depends on the N:P ratio.
Ensure the nucleic acid is fully dissolved.
Keep the solution on ice until ready for use.
Diagram: LNP Formulation Workflow
The following diagram illustrates the end-to-end process for formulating and characterizing Iso5-2DC18 LNPs.
Caption: End-to-end workflow for Iso5-2DC18 LNP formulation.
Equilibrate the lipid and nucleic acid solutions to room temperature.
Set up the microfluidic system according to the manufacturer's instructions. Prime the system to remove any air bubbles.
Load the organic phase (lipids in ethanol) and the aqueous phase (RNA in buffer) into their respective syringes.
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the instrument.
Begin the mixing process and collect the resulting nanoparticle suspension. The solution should appear opalescent.
Immediately proceed to downstream processing. Dialyze the LNP suspension against 1x PBS (pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 3.5K MWCO) to remove ethanol and raise the pH.[2] Alternatively, use Tangential Flow Filtration (TFF) for larger volumes.
After dialysis, recover the LNP suspension and sterile filter through a 0.22 µm filter.
Recommended Starting Parameters
The following table provides recommended starting parameters for optimization experiments. It is advised to perform a matrix experiment, varying one parameter while keeping the other constant, to identify the optimal conditions for your specific payload and application.
Diagram: Parameter Influence on LNP Characteristics
This diagram shows the causal relationship between key input parameters and the final LNP quality attributes.
Application Note: Solvent Selection and Handling Protocols for Iso5-2DC18 Ionizable Lipid
Executive Summary The lipid Iso5-2DC18 (specifically the A18 and A12 variants) represents a class of high-performance ionizable cationic lipids incorporating a cyclic amine headgroup and a dihydroimidazole linker.[1] Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The lipid Iso5-2DC18 (specifically the A18 and A12 variants) represents a class of high-performance ionizable cationic lipids incorporating a cyclic amine headgroup and a dihydroimidazole linker.[1] Unlike standard delivery lipids (e.g., DLin-MC3-DMA), Iso5-2DC18 possesses unique immunostimulatory properties, capable of activating the STING (Stimulator of Interferon Genes) pathway to enhance anti-tumor immunity.[1][2]
This guide addresses the critical challenge of solvent selection for this lipid. Improper solvation leads to heterogeneous Lipid Nanoparticle (LNP) formation, premature precipitation, or degradation of the sensitive dihydroimidazole moiety.[1] This protocol defines the thermodynamic and kinetic solubility parameters required for reproducible LNP manufacturing.
Physicochemical Analysis & Solubility Profile
To select the correct solvent, one must understand the amphiphilic nature of Iso5-2DC18.
Vessels: Amber glass vials (silanized preferred to minimize surface adsorption) with PTFE-lined caps.
Gas: Nitrogen or Argon (for headspace purging).[1]
Step-by-Step Dissolution Procedure
Step 1: Equilibration
Remove the Iso5-2DC18 vial from the freezer (-20°C).[1] Crucial: Allow the vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening.
Reasoning: Opening a cold vial introduces atmospheric moisture condensation.[1] Water acts as a non-solvent and can catalyze hydrolysis of the linker.
Step 2: Solvent Addition
Add Anhydrous Ethanol to achieve a target concentration of 10 mM to 50 mM .
Calculation Example: For 10 mg of Iso5-2DC18 (MW ≈ 768.3 g/mol ), add ~1.3 mL Ethanol to reach 10 mM.[1]
Technique: Pipette solvent directly onto the lipid pellet. Do not vortex vigorously immediately; swirl gently to wet the solid.
Step 3: Solubilization
Vortex on medium speed for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
[1] Observation: The solution should be optically clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or moisture contamination.[1]
Step 4: Storage
Aliquots should be stored in amber glass vials. Overlay the headspace with inert gas (Nitrogen/Argon) to prevent oxidation of the unsaturated tails.[1] Seal tightly with Parafilm.[1]
Storage Temp: -80°C is optimal for long-term (>1 month); -20°C is acceptable for short-term (<1 month).
Application: LNP Formulation Workflow
The primary use of Iso5-2DC18 involves rapid mixing with an aqueous phase.[1] The solvent selection here dictates the size and polydispersity (PDI) of the resulting nanoparticles.[1]
The Ethanol-Dilution Method (Microfluidic Mixing)[1]
This protocol utilizes the "Bottom-Up" self-assembly approach.[1]
Why Acidic? At pH 4.0, the tertiary amine of Iso5-2DC18 becomes protonated (positively charged).[1] This charge is essential to electrostatically bind the negatively charged mRNA backbone.
Phase C: Mixing & Solvent Removal
Mixing: Combine Phase A and Phase B at a flow rate ratio of 3:1 (Aqueous:Ethanol) using a microfluidic mixer (e.g., NanoAssemblr) or T-junction mixer.
Dilution: Immediately dilute the output 1:1 with neutral buffer (PBS pH 7.4) to quench particle growth.[1]
Dialysis: Dialyze against PBS (pH 7.4) for 12-24 hours. This removes the Ethanol and raises the pH.
Mechanism:[1][6][7] As pH rises to 7.4, Iso5-2DC18 becomes neutral.[1] The hydrophobic core solidifies, entrapping the mRNA.
Workflow Visualization
Caption: Workflow for formulating Iso5-2DC18 into LNPs, highlighting the critical transition from organic solvent (Ethanol) to aqueous buffer.
Troubleshooting & Critical Considerations
Precipitation During Mixing
Symptom: Visible white flakes or high turbidity immediately after mixing.[1]
Cause: Ethanol concentration dropped too fast, or lipid concentration was too high for the solvent capacity.
Solution:
Ensure the Aqueous:Ethanol ratio is strictly controlled (3:1 is standard).[1]
Heat the lipid-ethanol phase slightly (37°C) prior to mixing to ensure full solubility of Helper Lipids (DSPC often crystallizes first).[1]
Oxidation/Degradation[1]
Symptom: Yellowing of the stock solution or loss of STING activation potency.
Cause: Oxidation of unsaturated tails or hydrolysis of the dihydroimidazole ring.
Tenchov, R., et al. (2021). "Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement." ACS Nano, 15(11), 16982–17015.[1] Link[1]
Cullis, P. R., & Hope, M. J. (2017).[1] "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475.[1] Link
Application Note: High-Efficiency CRISPR/Cas9 Delivery via STING-Activating Iso5-2DC18 Lipid Nanoparticles
[1] Executive Summary This application note details the formulation and utilization of Iso5-2DC18 (specifically the analog A18-Iso5-2DC18 ), a heterocyclic ionizable lipid designed for the delivery of CRISPR/Cas9 mRNA an...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the formulation and utilization of Iso5-2DC18 (specifically the analog A18-Iso5-2DC18 ), a heterocyclic ionizable lipid designed for the delivery of CRISPR/Cas9 mRNA and sgRNA.[1] Unlike standard ionizable lipids (e.g., DLin-MC3-DMA or ALC-0315) which aim to be inert, Iso5-2DC18 possesses a unique STING-activating capability .[1]
This dual function—payload delivery plus innate immune stimulation—makes Iso5-2DC18 the superior choice for immuno-oncology applications (e.g., in vivo CAR-T engineering, checkpoint inhibitor knockout in tumors) where synergistic immune activation is desired.[1] This guide provides a self-validating protocol for formulating Iso5-2DC18 LNPs to achieve >80% genomic editing efficiency in hard-to-transfect immune cells.[1]
Scientific Mechanism & Rationale
The Iso5-2DC18 Advantage
Iso5-2DC18 is a cyclic lipidoid containing a dihydroimidazole linker and unsaturated alkyl tails.[1] Its mechanism of action diverges from traditional lipids in two critical ways:
High-Efficiency Endosomal Escape: The cyclic headgroup promotes rapid phase transition at endosomal pH (5.5–6.5), facilitating the release of Cas9 mRNA and sgRNA into the cytosol.[1]
STING Pathway Activation: The lipid structure itself binds to and activates the Stimulator of Interferon Genes (STING) pathway. This triggers the production of Type I Interferons (IFNs) and pro-inflammatory cytokines, which recruits CD8+ T cells to the site of editing.
Experimental Implication: Do not use this lipid for protein replacement therapies (e.g., treating hemophilia) where immune silence is required.[1] Use it specifically for cancer immunotherapy or vaccine-related gene editing.[1]
Mechanism of Action Diagram
Figure 1: Dual-mechanism pathway of Iso5-2DC18 LNPs.[1] Note the bifurcation after endosomal escape where the lipid payload drives editing while the lipid vehicle drives immunity.
Materials & Formulation Strategy
Component Checklist
To ensure reproducibility, use the following molar ratios. The "Helper Lipid" choice is critical; for Iso5-2DC18, DOPE is preferred over DSPC to enhance fusogenicity.[1]
Component
Role
Molar Ratio (%)
Recommended Reagent
Iso5-2DC18
Ionizable Lipid
50%
A18-Iso5-2DC18 (High Purity >99%)
DOPE
Helper Lipid
10%
1,2-dioleoyl-sn-glycero-3-PE
Cholesterol
Structural Lipid
38.5%
Animal-free origin
DMG-PEG2000
Stabilizer
1.5%
1,2-dimyristoyl-rac-glycero-3-PEG2k
Payload
Gene Editor
N/A
Cas9 mRNA (N1-methylpseudouridine) + sgRNA
Critical Parameter: N/P Ratio
The Nitrogen-to-Phosphate (N/P) ratio dictates the encapsulation efficiency and surface charge.[1]
Target N/P: 6:1 to 10:1.
Why: Iso5-2DC18 requires a slightly higher N/P ratio than MC3 (usually 3:[1]1) to fully complex the large Cas9 mRNA and maintain colloidal stability during the STING-activation phase.[1]
Experimental Validation: In Vitro Editing & Immune Activation
Scenario: Knockout of Pdcd1 (PD-1) in primary mouse T-cells.[1]
Workflow Diagram
Figure 2: Experimental workflow for validating simultaneous gene editing and immune stimulation.
Comparative Performance Data
The following table summarizes expected results when comparing Iso5-2DC18 against the industry standard DLin-MC3-DMA in a B16-F10 melanoma model context.
Root Cause:[1][4][5][6][7][8] Incorrect pH in the aqueous phase.
Solution: Ensure Sodium Acetate is strictly pH 4.[1]0. Iso5-2DC18 pKa is optimized for this transition.[1] If pH is >4.5 during mixing, complexation fails.[1]
standard operating procedure for Iso5-2DC18 LNP sizing
Executive Summary & Scientific Rationale This protocol defines the Standard Operating Procedure (SOP) for the physicochemical sizing characterization of Lipid Nanoparticles (LNPs) formulated with the ionizable lipid A18-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This protocol defines the Standard Operating Procedure (SOP) for the physicochemical sizing characterization of Lipid Nanoparticles (LNPs) formulated with the ionizable lipid A18-Iso5-2DC18 (CAS: 2412492-09-0).
Iso5-2DC18 is a high-performance ionizable lipid distinct from first-generation lipids (e.g., DLin-MC3-DMA) due to its ability to not only facilitate endosomal escape but also activate the STING (Stimulator of Interferon Genes) pathway. This dual mechanism potentiates anti-tumor immunity in mRNA cancer vaccines [1].
Why Sizing is Critical for Iso5-2DC18:
Biodistribution: Particles >150 nm are prone to hepatic clearance via the RES (Reticuloendothelial System), whereas particles <50 nm may be filtered renally or fail to contain sufficient payload. The target range for effective APC (Antigen Presenting Cell) uptake is 70–100 nm .
STING Activation: The kinetics of STING activation are dependent on the cytosolic availability of the lipid, which correlates with the efficiency of endosomal disruption—a process heavily influenced by LNP surface curvature and size [2].
This SOP focuses on Dynamic Light Scattering (DLS) as the primary method for determining Hydrodynamic Diameter (
Secondary Verification (Optional): Cryo-TEM or Nanoparticle Tracking Analysis (NTA).
Fluidics: Microfluidic mixing system (e.g., NanoAssemblr) for upstream size tuning.
Upstream Process: Controlling Size During Synthesis
Note: You cannot measure what you do not manufacture consistently. Size is determined here.
To achieve the target size (80 nm ± 10 nm) for Iso5-2DC18 LNPs, the following mixing parameters are recommended based on the lipid's pKa (approx 6.4) and solubility profile.
Total Flow Rate (TFR): 12 mL/min (for microfluidic cartridges).
Expert Insight: Iso5-2DC18 is sensitive to ethanol concentration. An FRR of 3:1 ensures the final ethanol concentration is 25%, which is below the critical micelle concentration disruption threshold, stabilizing the particles immediately upon mixing [3].
SOP: Analytical Sizing via Dynamic Light Scattering (DLS)
This is the core validation protocol. DLS measures the fluctuations in scattered light intensity caused by Brownian motion to calculate the hydrodynamic radius.
Sample Preparation
Objective: Eliminate multiple scattering events and dust contamination.
Equilibration: Allow LNP samples to equilibrate to room temperature (25°C) for 15 minutes post-dialysis.
Dilution:
Dilute the LNP stock (typically ~1 mg/mL encapsulated RNA) into 1X PBS (pH 7.4) .
The following diagram illustrates the decision logic for Iso5-2DC18 LNP characterization.
Figure 1: Decision tree for LNP physicochemical qualification. Green paths indicate successful batch release.
Troubleshooting & Mechanistic Insights
Issue: High PDI (> 0.2) or Large Aggregates
Cause: Iso5-2DC18 is hydrophobic. If the ethanol removal (dialysis) is too slow, Ostwald ripening occurs, leading to particle fusion.
Solution: Increase the volume of dialysis buffer (200X sample volume) or use Tangential Flow Filtration (TFF) for faster solvent exchange.
Immediate Fix: Pass the sample through a 0.2 µm PES syringe filter. Note: This will result in lipid loss; re-quantify lipid concentration (using assay kits like Ribogreen) afterwards.
Issue: Size is too small (< 60 nm)
Cause: The PEG-lipid content (1.5%) might be too high for the specific payload, stabilizing the curvature too early during mixing.
Solution: Reduce PEG-2000-DMG to 1.0% or decrease the Aqueous:Ethanol Flow Rate Ratio (FRR) from 3:1 to 2:1 to allow more time for particle growth before stabilization [4].
References
Miao, L., et al. (2019).[1][2] Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation.[3] Nature Biotechnology.
BroadPharm. (n.d.). A18-Iso5-2DC18 Product Information and Protocols. BroadPharm Catalog.
Kulkarni, J. A., et al. (2018). On the Formation of Lipid Nanoparticles by Microfluidic Mixing. ACS Nano.
Hald Albertsen, C., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy.[3][4] Advanced Drug Delivery Reviews.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Formulation and Intratumoral Delivery of A18-Iso5-2DC18 Lipid Nanoparticles
Executive Summary & Scientific Rationale
A18-Iso5-2DC18 is a high-performance ionizable cationic lipid belonging to the class of alkylene ketone-derived lipids. Unlike traditional delivery vehicles that are inert, A18-Iso5-2DC18 possesses dual functionality:
Delivery Vehicle: It efficiently encapsulates nucleic acids (mRNA, siRNA) or cyclic dinucleotides (CDNs) into Lipid Nanoparticles (LNPs), facilitating endosomal escape via pH-dependent ionization.
Immuno-Adjuvant: It intrinsically binds to and activates the STING (Stimulator of Interferon Genes) pathway, triggering a potent Type I interferon response and cytotoxic T-lymphocyte (CTL) infiltration.
The Formulation Challenge:
A18-Iso5-2DC18 is highly hydrophobic (LogP > 8). Direct injection of the lipid in solvents (DMSO/Ethanol) into a tumor causes immediate precipitation, necrosis, and poor immune cell uptake. To harness its STING-activating potential, it must be formulated into stable Lipid Nanoparticles (LNPs).
This guide details the Ethanol Dilution (Nanoprecipitation) method, optimized for laboratories without access to microfluidic devices (e.g., NanoAssemblr), to generate clinical-grade LNPs for intratumoral (IT) administration.
Mechanism of Action
The therapeutic efficacy relies on the LNP's ability to enter the cytosol and trigger the STING pathway.
Figure 1: Mechanism of A18-Iso5-2DC18 mediated STING activation and anti-tumor immunity.
Material Specifications & Preparation
Required Lipids (The "Helper" Mix)
To form stable LNPs, A18-Iso5-2DC18 cannot be used alone. It requires a structural scaffold.
Component
Role
Molar Ratio (Standard)
A18-Iso5-2DC18
Ionizable Lipid (Active/Escape)
50%
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
Structural Lipid (Bilayer stability)
10%
Cholesterol
Stabilizer (Membrane fluidity)
38.5%
PEG-2000-DMG
Shielding (Prevents aggregation)
1.5%
Buffers
Aqueous Phase (Acidic): 50 mM Citrate Buffer, pH 4.0 (Required for mRNA encapsulation; optional but recommended for empty LNPs to ensure ionization).
This method relies on the rapid mixing of lipids in ethanol with an aqueous buffer. The sudden change in polarity forces the lipids to self-assemble into nanoparticles.
Step 1: Lipid Stock Preparation
Dissolve A18-Iso5-2DC18 in 100% Ethanol to a concentration of 10 mg/mL.
Dissolve DSPC, Cholesterol, and PEG-2000-DMG in 100% Ethanol separately.
Combine them in a clean glass vial at the molar ratio 50:10:38.5:1.5 .
Calculation Example: For 1 mL of total lipid mix at 10 mM total lipid concentration, mix the appropriate volumes of each stock.
Step 2: Nanoprecipitation (Mixing)
Critical: The mixing speed determines particle size (PDI).
Prepare the Aqueous Phase (Citrate Buffer pH 4.0) in a volume 3x that of the ethanol phase (3:1 Aqueous:Ethanol ratio).
If loading mRNA: Dissolve mRNA in this buffer at an N/P ratio of 6 (Nitrogen on lipid : Phosphate on RNA).
Place the Aqueous Phase in a beaker with a magnetic stir bar spinning rapidly (approx. 600-800 RPM).
Slowly inject the Ethanol/Lipid mixture directly into the vortex of the stirring buffer using a syringe or pipette. Do not touch the side walls.
Continue stirring for 30 seconds. The solution should turn slightly opalescent (Tyndall effect), indicating LNP formation.
Step 3: Buffer Exchange (Dialysis)
Ethanol is toxic to cells and must be removed.
Transfer the LNP solution into a Slide-A-Lyzer Dialysis Cassette (20k MWCO).
Dialyze against 1000x volume of 1X PBS (pH 7.4) at 4°C for 2 hours.
Replace PBS and dialyze overnight at 4°C.
Mechanism: As pH rises from 4.0 to 7.4, the A18-Iso5-2DC18 becomes neutral, locking the core structure.
Step 4: Concentration (Optional)
For intratumoral injection, volume is limited.
Use Amicon Ultra Centrifugal Filters (30k or 50k MWCO).
Centrifuge at 3,000 x g until desired volume is reached (target lipid concentration: 1–5 mg/mL).
Quality Control (QC)
Before administration, validate the physical properties.
Parameter
Method
Acceptance Criteria
Particle Size
Dynamic Light Scattering (DLS)
60 – 100 nm
Polydispersity (PDI)
DLS
< 0.2 (Monodisperse)
Zeta Potential
Electrophoretic Light Scattering
Near neutral (-5 to +5 mV) in PBS
Encapsulation
RiboGreen Assay (if loaded)
> 85% Efficiency
Intratumoral Administration Workflow
Intratumoral (IT) delivery requires technique to prevent "leakage" into systemic circulation, which dilutes the STING activation in the tumor microenvironment (TME).
Figure 2: Optimized Intratumoral Injection Protocol to maximize retention.
Key Technical Considerations:
Volume: Do not exceed 20-30% of the tumor volume. (e.g., for a 100 mm³ tumor, inject max 20-30 µL).
Retention: The "Resting Phase" (leaving the needle in place) allows the interstitial pressure to equilibrate, preventing the LNP solution from squirting out when the needle is removed.
Vehicle: Ensure the final vehicle is PBS. Do not inject Ethanol/DMSO mixtures directly IT.
References
Miao, L., et al. (2019).[1] Synergistic lipid compositions for albumin receptor-mediated delivery of mRNA to the liver. Nature Communications. Link (Demonstrates the A18 class lipid synthesis and utility).
Miao, L., Li, L., Huang, Y. et al. (2019). Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation. Nature Biotechnology. Link (Establishes the STING-binding property of this lipid class).
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[2][3] Molecular Therapy. Link (Foundational LNP formulation protocols).
Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids. Link (Buffer and ratio optimization).
improving mRNA encapsulation efficiency in Iso5-2DC18 LNPs
Topic: Improving mRNA Encapsulation Efficiency in Iso5-2DC18 LNPs System Overview & Critical Quality Attributes Welcome to the Iso5-2DC18 Technical Support Hub. You are working with a high-potency cyclic ionizable lipido...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving mRNA Encapsulation Efficiency in Iso5-2DC18 LNPs
System Overview & Critical Quality Attributes
Welcome to the Iso5-2DC18 Technical Support Hub.
You are working with a high-potency cyclic ionizable lipidoid (A18-Iso5-2DC18 or A12-Iso5-2DC18).[1] Unlike linear lipids (e.g., DLin-MC3-DMA), Iso5-2DC18 features an isostearyl (branched) tail and a dihydroimidazole linker.
Why this matters for Encapsulation Efficiency (EE):
The "Iso5" branching creates a large hydrophobic cone angle. While this geometry significantly boosts endosomal escape (and thus potency) by facilitating hexagonal phase transition (
), it introduces steric hindrance during the initial particle formation. The lipid tails do not pack as tightly or as quickly around the mRNA phosphate backbone as linear lipids do.
Target N/P: 6:1 to 10:1 (Nitrogen on lipid : Phosphate on mRNA).
Why? Branched lipids often require a slightly higher N/P (closer to 10) than linear lipids (often 6) to ensure full charge neutralization of the mRNA due to the steric bulk of the isostearyl tail.
Root Cause: If the aqueous buffer pH is > 5.0 during mixing, the Iso5-2DC18 headgroup (tertiary amine) is not fully protonated. It cannot bind the anionic mRNA effectively.
Fix: Ensure your Sodium Acetate buffer is pH 4.0 ± 0.1 . Verify pH after adding mRNA (mRNA is acidic, but large volumes of water can shift weak buffers).
Diagnostic 2: The "Solvent Shock" (Microfluidics)
Root Cause: Iso5-2DC18 is highly hydrophobic.[1][4] If the ethanol concentration remains high for too long, the LNPs rearrange into "empty" liposomes, ejecting the mRNA.
Fix:
Flow Rate Ratio (FRR): Maintain 3:1 (Aqueous:Ethanol). Do not drop to 2:1.
Total Flow Rate (TFR): Increase TFR. For a NanoAssemblr Ignite, run at 12 mL/min . Slower speeds (e.g., 4 mL/min) allow too much time for lipid organization before mRNA capture.
Diagnostic 3: The TFF/Dialysis Leak
Root Cause: Using PBS (pH 7.4) immediately after mixing without a dilution step. The rapid pH jump can destabilize particles before they anneal.
Fix: Perform a dilution step immediately after collection. Dilute the LNP solution 1:1 or 1:3 with the same acidic buffer (pH 4) or a neutral buffer (PBS) rapidly to lock the structure before TFF processing.
High EtOH promotes fusion of formed LNPs; mRNA is expelled during fusion.
High EE (>90%) but Low Expression
mRNA inaccessible or degraded.
Check pKa; Lipid may bind too tightly.
Reduce N/P ratio from 10 to 6. Ensure mRNA integrity via Bioanalyzer.
"Empty" LNP Peak on HPLC
Lipid precipitation before mixing.
Warm lipids to 37°C before loading.
Iso5 tails can crystallize/precipitate in EtOH if room is cold (<20°C).
EE drops after TFF
Shear stress stripping surface lipids.
Reduce TFF flow rate; use Hollow Fiber (500kDa).
Branched lipids form "softer" particles; high shear strips PEG, causing instability.
Visualization: The Kinetic Self-Assembly Pathway
The following diagram illustrates the critical "Kinetic Trap" required to capture mRNA inside Iso5-2DC18 LNPs. You must pass through the "Chaotic Mixing" phase fast enough to trap the mRNA before the lipids reach their thermodynamic equilibrium (which would be empty liposomes).
Figure 1: Kinetic pathway of Iso5-2DC18 LNP assembly. High EE relies on the "Protonation" and "Nucleation" steps occurring faster than lipid self-aggregation.
FAQ: Specific User Scenarios
Q: Can I use PBS instead of Citrate/Acetate for the aqueous phase?A:No. PBS (pH 7.4) is neutral. Iso5-2DC18 has a pKa likely around 6.0–6.5. At pH 7.4, the lipid is neutral and will not bind the negatively charged mRNA. You must mix at pH 4.0, then dialyze into PBS later.
Q: My EE is 95%, but the particle size is 140nm (too big). How do I shrink it?A:
Increase PEG-Lipid: Bump PEG-DMG from 1.5% to 2.0% or 2.5%. PEG acts as the "stop" signal for particle growth.
Increase Flow Rate: Higher TFR creates more turbulence and smaller vortices, leading to smaller particles.
Check Iso5 Purity: Impurities in synthetic lipidoids can cause aggregation. Ensure purity is >95% by HPLC.
Q: Does Iso5-2DC18 require "Maturation" time?A: Unlike some formulations, branched lipids generally do not benefit from long hold times before dialysis.[1] We recommend processing (dilution or dialysis) within 30 minutes of mixing to prevent Ostwald ripening (growth of larger particles at the expense of smaller ones).
References
Miao, L., et al. (2019).[5] "Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation."[4][6] Nature Biotechnology, 37, 1174–1185. [1]
Li, B., et al. (2015).[5] "An Orthogonal Array Optimization of Lipid-like Nanoparticles for mRNA Delivery in Vivo." Nano Letters, 15(12), 8099–8106. [1]
Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467–1475.
Hassett, K. J., et al. (2019).[7] "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids, 15, 1-11.[1] [1]
troubleshooting aggregation issues with Iso5-2DC18 formulations
This guide functions as a specialized technical support center for researchers working with Iso5-2DC18 (specifically the A18/A12-Iso5-2DC18 class of ionizable cyclic lipidoids). These formulations are distinct from stand...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized technical support center for researchers working with Iso5-2DC18 (specifically the A18/A12-Iso5-2DC18 class of ionizable cyclic lipidoids).
These formulations are distinct from standard LNPs (like SM-102 or MC3) because Iso5-2DC18 is not just a delivery vehicle; it is a STING pathway agonist . Aggregation in this context is critical not only for transfection efficiency but also for preventing off-target immunotoxicity.
Diagnostic Framework: Characterizing the Aggregation
Before applying a fix, you must classify the aggregation type. Iso5-2DC18 lipidoids contain a dihydroimidazole linker that creates unique packing constraints compared to linear lipids.
Opalescence: A slight blue/grey haze is normal (Tyndall effect). Milky white or visible precipitate indicates gross aggregation (>500nm).
DLS (Dynamic Light Scattering) Signature:
Good: PDI < 0.2, single peak at ~80–120 nm.
Bad: PDI > 0.3, presence of a secondary peak in the micron range (dust/aggregates), or a shift in the main peak to >200 nm.
Step 2: The Stress Test
Does the aggregation occur immediately after mixing , during dialysis , or after freeze-thaw ?
Immediate: Mixing kinetics or N/P ratio mismatch.
During Dialysis: pH transition shock or ethanol removal rate.
Post-Thaw: Cryoprotectant failure.
Troubleshooting Matrix: Symptom-Based Resolution
Symptom
Probable Root Cause
Technical Resolution
High PDI (>0.3) immediately after microfluidics
Slow Mixing Kinetics: The ethanol/aqueous streams are not mixing faster than the lipid precipitation time ().
Increase TFR (Total Flow Rate): If using a staggered herringbone mixer, increase flow rate to induce chaotic advection. Ensure Flow Rate Ratio (FRR) is strictly 3:1 (Aqueous:Ethanol).
Particle size growth during dialysis (pH 4 7.4)
Isoelectric Instability: Iso5-2DC18 is ionizable.[1] As pH rises, the lipid becomes neutral and hydrophobic. If surface PEGylation is insufficient, particles fuse.
Step-Down Dialysis: Do not jump from pH 4 to 7.4 immediately. Dialyze pH 4 pH 6 pH 7.4. Check PEG %: Ensure PEG-lipid molar ratio is 1.5%–3.0%. Cyclic lipids often require slightly higher PEG shielding than linear lipids.
Visible precipitation after 24h storage
Ostwald Ripening: Small particles dissolving and redepositing onto larger ones due to high solvent (ethanol) retention.
Immediate TFF: Perform Tangential Flow Filtration (TFF) or dialysis immediately after synthesis to remove ethanol. Residual ethanol >2% destabilizes the lipid bilayer.
Aggregation after Freeze-Thaw
Ice Crystal Damage: The cyclic headgroup of Iso5-2DC18 packs efficiently, making the membrane rigid and prone to fracture/fusion upon freezing.
Cryoprotectant Loading: Use Sucrose or Trehalose at a 10:1 (weight:lipid) ratio. Do not freeze in PBS alone.
Low Encapsulation Efficiency (<80%)
Incorrect N/P Ratio: The ratio of Nitrogen (lipid) to Phosphate (mRNA) is too low, leaving mRNA exposed to bridge particles together.
Optimize N/P: Standard range for Iso5-2DC18 is N/P 6–10. Do not go below 6.
Deep Dive: The Mechanism of Iso5-2DC18 Assembly
Understanding the assembly pathway is crucial to preventing defects. The diagram below illustrates the "Goldilocks Zone" where stable LNPs are formed versus where aggregation occurs.
Figure 1: Critical Control Points in Iso5-2DC18 LNP Assembly. Failure to achieve rapid mixing (<2ms) or adequate charge neutralization leads to irreversible aggregation pathways.
Frequently Asked Questions (FAQs)
Q1: Can I use PBS for the aqueous phase during microfluidic mixing?A:No. Iso5-2DC18 is an ionizable lipid with a pKa likely in the range of 6.0–6.5. It must be protonated to bind mRNA. You must use an acidic buffer (e.g., 25mM Sodium Acetate or Citrate, pH 4.0) for the initial mixing. PBS (pH 7.4) will keep the lipid neutral, preventing mRNA encapsulation and causing immediate precipitation of the hydrophobic lipid.
Q2: My particles aggregate when I concentrate them using Centrifugal Filters (Amicon). Why?A: Centrifugal filtration creates a polarization layer at the membrane surface where local LNP concentration is extremely high. This forces particles together, overcoming the steric barrier of the PEG layer.
Fix: Use Tangential Flow Filtration (TFF) for concentration. If you must use spin filters, spin at lower G-force (e.g., 2000 x g) for longer times and mix the retentate gently every 5 minutes.
Q3: Does the STING agonist activity of Iso5-2DC18 affect stability?A: Indirectly, yes. Because Iso5-2DC18 is a cyclic lipidoid designed to bind STING (an intracellular protein), it has a rigid structure. Rigid lipids crystallize more easily than flexible ones.
Fix: Ensure your "Helper Lipid" (usually DSPC or DOPE) and Cholesterol ratios are optimized to maintain membrane fluidity. A common starting molar ratio is 50:10:38.5:1.5 (Iso5-2DC18 : DSPC : Cholesterol : PEG-Lipid).
Q4: Can I vortex to resuspend aggregates?A:Never. Vortexing introduces shear stress that can rupture LNPs or cause further fusion. If you see aggregates, filter the solution through a 0.2
m PES syringe filter. If the loss is significant (>20%), the batch is failed and must be reformulated.
References & Authoritative Grounding
Miao, L., et al. (2019). "Cyclic lipidoids for robust mRNA delivery and STING activation." Nature Biotechnology. (Describes the synthesis and formulation of A18-Iso5-2DC18).
Whitehead, K. A., et al. (2014). "Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity."[2] Nature Communications. (Foundational principles of lipidoid pKa and aggregation).
Ball, R. L., et al. (2017). "Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization." International Journal of Nanomedicine.
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Teams, Formulation Scientists
From: Senior Application Scientist, Nanomedicine Division
Subject: Troubleshooting & Optimization Guide for Iso5-2DC18 LNP Stability
Introduction: The Iso5-2DC18 Stability Challenge
Iso5-2DC18 (often associated with the A18/A12 series of cyclic lipidoids) is a high-potency ionizable cationic lipid designed for mRNA delivery and STING pathway activation.[1] While its unsaturated C18 tails and cyclic headgroup drive superior endosomal escape and immunogenicity, they present unique stability challenges.
Unlike saturated lipids (e.g., DSPC), the unsaturated nature of Iso5-2DC18 introduces susceptibility to oxidation and packing defects, leading to Ostwald ripening and particle aggregation if not kinetically trapped effectively. This guide addresses the critical quality attribute (CQA) of Particle Size (Hydrodynamic Diameter) , ensuring your LNPs remain within the target 60–100 nm range with a Polydispersity Index (PDI) < 0.2.
Module 1: Formulation Parameters (The Chemistry)
Q1: My LNPs are forming at the correct size (80 nm) but aggregate to >200 nm within 24 hours at 4°C. What is driving this growth?
Diagnosis: This is a classic symptom of insufficient steric stabilization or lipid packing defects . Iso5-2DC18 is hydrophobic; without adequate shielding, particles will fuse to reduce surface energy.[1]
Troubleshooting Protocol:
Audit the PEG-Lipid Ratio: The standard 1.5% (molar) PEG-lipid content might be insufficient for this specific lipidoid.[1]
Action: Titrate PEG-DMG or PEG-DSPE from 1.5% to 3.0% .[1] Higher PEG content increases the curvature radius and steric barrier, preventing fusion.
Trade-off: Higher PEG can reduce cellular uptake (the "PEG dilemma"). If in vivo efficacy drops, consider a "sheddable" PEG (PEG-DMG) with shorter acyl chains (C14).[1]
Check Cholesterol Content: Cholesterol acts as the "mortar" in the lipid bilayer.
Action: Ensure your Cholesterol:Iso5-2DC18 molar ratio is at least 0.6:1 .[1] If the membrane is too fluid (due to Iso5-2DC18 unsaturation), cholesterol rigidifies the structure, preventing leakage and fusion.
Q2: What is the optimal N/P ratio for Iso5-2DC18 to prevent precipitation?
Diagnosis: Precipitation often occurs when the electrostatic complexation between the cationic lipid (N) and the anionic RNA backbone (P) is unbalanced, leaving large hydrophobic patches exposed.
Recommendation:
Target N/P Ratio: Start at 6:1 (Nitrogen:Phosphate molar ratio) .
Why: Iso5-2DC18 has a tertiary/cyclic amine headgroup.[1] At pH 4 (mixing), it is protonated. An N/P of 6 ensures complete encapsulation of the mRNA while leaving enough excess cationic lipid to form the outer shell.
Validation: If PDI > 0.2, increase N/P to 8:1. If toxicity increases, decrease to 4:1 but monitor encapsulation efficiency (EE%).
Module 2: Process Engineering (The Physics)
Q3: I am using a T-junction mixer. Why is my batch-to-batch size reproducibility poor (± 30 nm)?
Diagnosis: T-junction mixing relies on turbulent flow which is difficult to control at small scales.[1] Iso5-2DC18 nanoprecipitation kinetics are extremely fast (< 10 ms).[1] Variations in manual injection speed or pump pulsation cause heterogeneous lipid-solvent mixing.[1]
Corrective Action: Switch to Staggered Herringbone Microfluidics (SHM) or Toroidal Mixing .
Q5: My particle size increases by 50% after a single freeze-thaw cycle. Why?
Diagnosis: Formation of ice crystals forces particles into the interstitial space (cryoconcentration), leading to fusion. Iso5-2DC18 bilayers are sensitive to the mechanical stress of ice formation.[1]
The Solution: Cryoprotectant Optimization
You must operate below the glass transition temperature of the maximally freeze-concentrated solution (
Miao, L., et al. (2019).[9] "Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation."[1][5][10] Nature Biotechnology, 37, 1174–1185.
[1]
Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475.
[1]
Schoenmaker, L., et al. (2021). "mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability." International Journal of Pharmaceutics, 601, 120586.
Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids, 15, 1-11.[1]
[1]
LipoVector-18 Technical Support Center: Troubleshooting Low Transfection Efficiency
A Senior Application Scientist's Guide to Overcoming Transfection Challenges Welcome to the technical support center for LipoVector-18, a next-generation cationic lipid formulation designed for efficient nucleic acid del...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Overcoming Transfection Challenges
Welcome to the technical support center for LipoVector-18, a next-generation cationic lipid formulation designed for efficient nucleic acid delivery. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal transfection results in your research. While the provided reagent name "A2-Iso5-2DC18" is not a recognized commercially available product, the principles and protocols detailed here are grounded in the established science of lipid-mediated transfection and are applicable to reagents with similar chemical structures.
The Mechanism of LipoVector-18: A Primer
LipoVector-18 is a cationic lipid-based reagent. Its core principle of operation is electrostatic interaction.[1] The lipid molecules possess a positively charged headgroup and a hydrophobic tail.[2] When mixed with negatively charged nucleic acids (like plasmid DNA or siRNA), they spontaneously form condensed, positively charged complexes called lipoplexes.[1][3] This net positive charge facilitates the binding of the lipoplex to the negatively charged surface of the cell membrane, initiating uptake, which is often mediated by endocytosis.[4]
The structure of the lipid's hydrophobic domain is a critical determinant of transfection success, influencing the stability of the lipoplex, its ability to protect the nucleic acid from degradation, and its capacity to facilitate endosomal escape—a crucial step for releasing the genetic cargo into the cytoplasm.[2][5][6]
Low transfection efficiency is the most common issue faced by researchers. The problem can typically be traced back to one of three key areas: Reagent & Nucleic Acid Quality, Cell Health & Culture Conditions, or Protocol Optimization.
Category 1: Reagent and Nucleic Acid Issues
Q: I'm seeing very low or no expression of my gene. Could my DNA be the problem?
A: Absolutely. The quality of your nucleic acid is paramount for successful transfection.[7][8]
Purity is Critical: Plasmid DNA preparations should be free of contaminants like endotoxins (lipopolysaccharides), proteins, salts, and phenol.[8][9][10] Endotoxins, in particular, can sharply reduce transfection efficiency, especially in sensitive or primary cells.[8][9]
Validation: Check the A260/A280 ratio of your DNA prep; a ratio of ~1.8 is generally considered pure for DNA.[11] An A260/A230 ratio between 2.0 and 2.2 indicates freedom from salt and phenol contamination.[10]
Topology Matters: For transient transfection, highly supercoiled plasmid DNA is more efficient than relaxed or linear forms.[10][12] Supercoiled DNA is more compact, facilitating better uptake.[13]
Validation: Run a small amount of your plasmid on an agarose gel. A high-quality prep should show a dominant band corresponding to the supercoiled form.[13]
Integrity and Sequence: Ensure your plasmid has not been degraded and that the sequence is correct.[13] An incorrect sequence can lead to a non-functional protein, which can be mistaken for low transfection efficiency.[13]
Q: My LipoVector-18 reagent has been stored improperly. Can I still use it?
A: Improper storage can compromise the reagent's performance.
Recommended Storage: Cationic lipid reagents should typically be stored at 4°C.[14] Freezing can alter the lipid particle integrity, and while it might work for a short period, it's safer to use a new vial.[14][15]
Handling: Avoid vigorous vortexing of the lipid reagent, as this can lead to peroxide formation and reduced activity.[14] Gentle mixing is sufficient.
Category 2: Cell Health and Culture Conditions
Q: Do my cell culture conditions really impact transfection that much?
A: Yes, the state of your cells at the time of transfection is a major determinant of success.[7]
Cell Health and Passage Number: Always use healthy, actively dividing cells.[16] Cells that are stressed, have been passaged too many times, or are showing signs of senescence will transfect poorly.[14][17] If you notice a sudden drop in efficiency, consider thawing a fresh vial of low-passage cells.[14]
Confluency is Key: The optimal cell confluency for transfection is generally between 70-90%.[18][19]
Too Low (<50%): Cells may be growing poorly without sufficient cell-to-cell contact, and the reagent concentration per cell can become toxic.[16]
Too High (>95%): Cells may have entered a stationary phase due to contact inhibition, making them less receptive to nucleic acid uptake.[18][19][20]
Contamination: Mycoplasma contamination is a notorious and often invisible cause of poor cell health and, consequently, poor transfection results. Regular testing is highly recommended.
Q: Should I have antibiotics in my media during transfection?
A: It is generally recommended to perform transfection in antibiotic-free medium.[15] Cationic lipids can increase cell permeability, making cells more sensitive to antibiotics, which can lead to cytotoxicity and reduced efficiency.[14][15][19] If you are performing a stable transfection, you should wait at least 48-72 hours after transfection before adding the selection antibiotic.[7][21]
Category 3: Protocol Optimization
Q: I followed the basic protocol, but my efficiency is still low. What should I optimize?
A: The ratio of LipoVector-18 to nucleic acid is the most critical parameter to optimize for each new cell type and plasmid combination.[21][22]
Cause: A suboptimal ratio can lead to poorly formed complexes that are either inefficient at entering the cell or are overly toxic.[14]
Solution: Perform a matrix titration to find the ideal ratio. This involves testing a range of nucleic acid amounts against a range of LipoVector-18 volumes.
Experimental Protocol: Optimizing LipoVector-18 to DNA Ratio
This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Objective: To determine the optimal ratio of LipoVector-18 (µL) to plasmid DNA (µg) that yields the highest transfection efficiency with the lowest cytotoxicity.
Methodology:
Cell Seeding: The day before transfection, seed your cells in a 24-well plate so they will be 70-90% confluent at the time of transfection.
Prepare Dilution Media: Use a serum-free medium, such as Opti-MEM™, for all dilution steps. It is critical to form the lipoplexes in the absence of serum, as serum proteins can interfere with complex formation.[7][14][21][23]
Set Up Optimization Matrix: Prepare a grid of conditions as outlined in the table below. For each condition, you will have two tubes: one for the DNA and one for the LipoVector-18.
DNA (µg) per well
LipoVector-18 (µL) per well
Ratio (µL:µg)
0.25
0.5
2:1
0.25
0.75
3:1
0.25
1.0
4:1
0.5
0.5
1:1
0.5
1.0
2:1
0.5
1.5
3:1
1.0
1.0
1:1
1.0
2.0
2:1
1.0
3.0
3:1
Prepare Reagents (for each well):
Tube A (DNA): Dilute the specified amount of DNA in 50 µL of serum-free medium.
Tube B (LipoVector-18): Dilute the specified volume of LipoVector-18 in 50 µL of serum-free medium. Mix gently.
Form Complexes: Add the diluted DNA (Tube A) to the diluted LipoVector-18 (Tube B). Mix gently by flicking the tube. Do not vortex.
Incubation: Incubate the mixture for 15-20 minutes at room temperature to allow lipoplexes to form.[20]
Transfect Cells: Add the 100 µL of lipoplex solution drop-wise to the cells in each well. The wells should contain fresh complete growth medium (can contain serum).
Incubate: Return the plate to the incubator and culture for 24-72 hours.
Assay: Analyze the results using your desired method (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot). Assess cell viability via microscopy.
Technical Support Center: Iso5-2DC18 LNP Stability & mRNA Retention
Senior Application Scientist Desk Executive Summary You are working with Iso5-2DC18 (A18-Iso5-2DC18), a high-potency ionizable lipid characterized by a cyclic imidazole headgroup and biodegradable ester linkers.[1][2] Un...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Desk
Executive Summary
You are working with Iso5-2DC18 (A18-Iso5-2DC18), a high-potency ionizable lipid characterized by a cyclic imidazole headgroup and biodegradable ester linkers.[1][2] Unlike standard linear lipids (e.g., ALC-0315), the Iso5-2DC18 headgroup actively engages the STING pathway, but its unique pKa and structural rigidity present specific challenges for mRNA retention.
"Leakage" in this context is rarely a passive diffusion event; it is almost always a symptom of phase separation or insufficient electrostatic condensation during particle formation. This guide addresses the root causes of mRNA release during formulation, dialysis, and storage.
Module 1: Formulation & Assembly Troubleshooting
Q1: My encapsulation efficiency (EE) is high (>90%) immediately after mixing, but drops significantly (to <70%) after dialysis. Is the mRNA leaking?
Diagnosis:
This is a classic sign of "Surface-Bound mRNA Desorption."
Iso5-2DC18 has a cyclic amine headgroup that creates a rigid cationic surface charge at acidic pH (during mixing).[1][2] If your N/P ratio (Nitrogen-to-Phosphate) is too low, or the mixing was too slow, mRNA adsorbs to the outside of the LNP rather than being encapsulated in the core. When you dialyze into a neutral buffer (pH 7.4), the surface charge neutralizes, and the loosely bound mRNA falls off.
The Fix:
Optimize N/P Ratio: Iso5-2DC18 requires a higher N/P ratio than older lipids like MC3.[1][2]
Recommended: N/P 8:1 to 10:1.
Why: The steric bulk of the imidazole ring requires a higher molar excess to fully condense the mRNA backbone into the electron-dense core.
Rapid Solvent Exchange: Ensure your microfluidic Total Flow Rate (TFR) is high enough to induce rapid polarity change.[2]
Target: >12 mL/min (for benchtop microfluidics).
Flow Rate Ratio (FRR): Maintain 3:1 (Aqueous:Ethanol).
Q2: Can I use PBS for the aqueous phase during mixing?
Critical Alert:NO.
Using PBS (pH 7.4) during the initial mixing step will cause immediate leakage and aggregation.
Mechanism: Iso5-2DC18 has a pKa of approximately 6.2–6.4 .[1][2] At pH 7.4, it is uncharged (neutral). Neutral lipids cannot bind anionic mRNA.
Protocol: You must use an acidic buffer (e.g., 25-50 mM Sodium Acetate or Citrate, pH 4.[1][2]0) for the aqueous phase. This protonates the imidazole nitrogen, enabling electrostatic binding to mRNA. Only after particle formation should you exchange into PBS.[2]
Q3: I see a spike in free mRNA concentration after one freeze-thaw cycle (-80°C). How do I stabilize the core?
Diagnosis:
Ice crystal formation is piercing the lipid bilayer, or the lipid shell is undergoing a phase transition that squeezes out the payload. Iso5-2DC18's unsaturated tails (heptadec-8-en-1-yl) provide fluidity, but the rigid headgroup makes the membrane brittle at low temperatures without support.[1][2]
The Fix: Cryoprotectant Architecture
You cannot store these LNPs in simple PBS. You must add a cryoprotectant that vitrifies (forms a glass) rather than crystallizes.[2]
Recommended Storage Buffer:
Component
Concentration
Function
Sucrose
10% (w/v)
Prevents ice crystal formation; stabilizes lipid headgroups via H-bonding.[1][2]
Why: Cholesterol fills the gaps created by the bulky Iso5-2DC18 tails, tightening the membrane packing and preventing mRNA permeation.
Module 3: Visualizing the Leakage Mechanism
The following diagram illustrates the two primary pathways of mRNA loss: Surface Desorption (formulation error) vs. Core Rupture (storage error).
Caption: Logical flow of LNP assembly and the two distinct failure points leading to mRNA leakage: improper electrostatic condensation (Desorption) and physical stress (Rupture).[1][2]
Module 4: Validated Analytical Protocol
Protocol: Modified RiboGreen Assay for Iso5-2DC18
Standard RiboGreen protocols often fail with Iso5-2DC18 because the imidazole ring can quench fluorescence or interfere with Triton X-100 lysis.[1][2]
Objective: Accurately quantify "Free" vs. "Total" mRNA to calculate % Encapsulation Efficiency (%EE).
Miao, L., et al. (2019).[3] "Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation."[1][2] Nature Biotechnology.[2] [1][2]
Establishes the structure and STING-activ
Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids. [1][2]
Provides foundational data on pKa importance and biodegradable lipid stability.
Schoenmaker, L., et al. (2021). "mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability." International Journal of Pharmaceutics.
Authoritative review on cryoprotectants (sucrose) and storage conditions for preventing leakage.
Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). "Lipid nanoparticles for mRNA delivery." Nature Reviews Materials. [1][2]
Comprehensive overview of LNP assembly theory and N/P ratio impact on encapsul
Technical Support Center: Optimizing Iso5-2DC18 Formulations for Minimal Polydispersity Index (PDI)
Welcome to the technical support center for Iso5-2DC18 formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formulation of lipid nanopartic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Iso5-2DC18 formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formulation of lipid nanoparticles (LNPs) utilizing the high-performance ionizable lipid, Iso5-2DC18. A low polydispersity index (PDI) is a critical quality attribute for successful nucleic acid delivery, ensuring a homogenous particle size distribution for consistent in vivo performance and reproducible results. This resource provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges in achieving a low PDI.
The Critical Role of a Low Polydispersity Index (PDI)
The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes within a sample. In the context of lipid nanoparticle formulations for drug delivery, a low PDI is paramount. A PDI value of less than 0.2 is generally considered acceptable for pharmaceutical applications, indicating a uniform population of nanoparticles.[1] This uniformity is crucial as particle size influences the biological fate of the nanoparticles, including their circulation time, cellular uptake, and overall therapeutic efficacy.[2] Conversely, a high PDI signifies a varied particle population, which can lead to inconsistent drug loading, unpredictable release profiles, and poor batch-to-batch reproducibility.[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the formulation of Iso5-2DC18 lipid nanoparticles that can lead to an undesirable high PDI.
Q1: My Iso5-2DC18 LNP formulation has a high PDI (>0.3). What are the most likely causes related to my formulation components?
A1: A high PDI in Iso5-2DC18 formulations often points to suboptimal ratios of the lipid components or issues with the quality of the raw materials. Here are the key formulation factors to investigate:
Lipid Molar Ratios: The relative amounts of the ionizable lipid (Iso5-2DC18), helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid are critical for proper self-assembly into uniform nanoparticles. An imbalance can lead to the formation of larger, irregular structures or aggregates, thus increasing the PDI.
Insufficient Cholesterol: Cholesterol plays a crucial role in stabilizing the LNP structure.[2] Formulations with a low molar percentage of cholesterol relative to the ionizable lipid can result in a significant increase in both particle size and PDI.[3]
Inappropriate PEG-Lipid Concentration: While PEGylated lipids are essential for controlling particle size and preventing aggregation, an excessively high concentration can lead to increased polydispersity.[4] Conversely, too little can result in aggregation and a higher PDI.
Nucleic Acid to Lipid Ratio (N/P Ratio): The N/P ratio, which is the molar ratio of the nitrogen atoms in the ionizable lipid (Iso5-2DC18) to the phosphate groups in the nucleic acid cargo (e.g., mRNA), is a critical parameter.[5] An excessively high or low N/P ratio can lead to incomplete condensation of the nucleic acid, resulting in a heterogeneous particle population and a higher PDI. A higher N/P ratio generally leads to more positively charged particles, which can enhance cellular uptake but may also increase cytotoxicity.[5]
Quality of Lipids and Nucleic Acids: The purity and stability of the Iso5-2DC18, helper lipids, cholesterol, and nucleic acid cargo are fundamental. Degraded lipids or aggregated nucleic acids can disrupt the self-assembly process, leading to a broad size distribution. It is crucial to use high-purity components and handle them according to the manufacturer's recommendations to prevent degradation.
Q2: I'm using a microfluidics system to formulate my Iso5-2DC18 LNPs, but my PDI is still high. What process parameters should I optimize?
A2: Microfluidics offers excellent control over the mixing environment for LNP self-assembly.[6][7] However, several process parameters must be finely tuned to achieve a low PDI.
Total Flow Rate (TFR): The TFR, the combined flow rate of the lipid-in-ethanol and nucleic acid-in-aqueous buffer streams, significantly impacts particle size and PDI. Generally, a higher TFR leads to more rapid and efficient mixing, which promotes the formation of smaller, more uniform nanoparticles.[3] If your PDI is high, consider systematically increasing the TFR within the recommended range for your microfluidic device.
Flow Rate Ratio (FRR): The FRR, the ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate, is a key determinant of the final nanoparticle characteristics. Increasing the FRR (e.g., from 1:1 to 3:1 or higher) typically results in smaller and more monodisperse LNPs.[3] This is because a higher aqueous-to-organic ratio leads to a more rapid dilution of the ethanol, which in turn drives faster lipid precipitation and self-assembly into smaller particles.[1]
Aqueous Phase Composition: The pH and ionic strength of the aqueous buffer used to dissolve the nucleic acid are critical. For ionizable lipids like Iso5-2DC18, a slightly acidic buffer (e.g., citrate buffer at pH 4-6) is typically used to ensure the lipid is protonated and can effectively complex with the negatively charged nucleic acid. Deviations from the optimal pH can lead to inefficient encapsulation and a higher PDI.
The interplay between these parameters is crucial, and a design of experiments (DoE) approach can be highly effective in identifying the optimal processing conditions for your specific Iso5-2DC18 formulation.[8]
Experimental Protocols and Methodologies
Protocol 1: Microfluidic Formulation of Iso5-2DC18 LNPs for Low PDI
This protocol provides a starting point for formulating Iso5-2DC18 LNPs using a microfluidic mixing device. Optimization of the parameters outlined below is recommended to achieve the desired particle size and a PDI < 0.2.
Phosphate-buffered saline (PBS), pH 7.4 for dialysis
Microfluidic mixing system (e.g., NanoAssemblr®) and appropriate microfluidic cartridge
Procedure:
Preparation of Lipid Stock Solution (Organic Phase):
Prepare a stock solution of Iso5-2DC18, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
The total lipid concentration in the ethanol phase is typically in the range of 10-25 mg/mL.
Ensure all lipids are fully dissolved by gentle vortexing.
Preparation of Nucleic Acid Solution (Aqueous Phase):
Dissolve the mRNA in the citrate buffer to the desired concentration.
Ensure the mRNA is fully dissolved and free of aggregates.
Microfluidic Mixing:
Set up the microfluidic system according to the manufacturer's instructions.
Prime the system with ethanol and citrate buffer to remove any air bubbles.
Load the lipid stock solution and the mRNA solution into separate syringes.
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A good starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
Downstream Processing (Dialysis):
Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) to remove the ethanol and exchange the buffer. This step is crucial for LNP stability and biocompatibility.
Perform dialysis for at least 4 hours at 4°C, with at least two buffer changes.
Characterization:
Measure the particle size (Z-average diameter) and PDI of the final LNP formulation using Dynamic Light Scattering (DLS).
Determine the encapsulation efficiency of the mRNA using a suitable assay (e.g., RiboGreen assay).
Data Presentation and Visualization
Table 1: Impact of Formulation and Process Parameters on PDI
Parameter
Condition
Expected Impact on PDI
Rationale
Cholesterol Molar Ratio
Low (<30 mol%)
Increase
Insufficient structural support leading to less stable and more heterogeneous particles.[3]
Optimal (35-45 mol%)
Decrease
Provides necessary rigidity and stability to the LNP structure.
Flow Rate Ratio (FRR)
Low (e.g., 1:1)
Increase
Slower ethanol dilution allows for more lipid aggregation before nanoparticle formation, resulting in a broader size distribution.[1][3]
High (e.g., 3:1 or 5:1)
Decrease
Rapid mixing and ethanol dilution promotes the formation of smaller, more uniform nanoparticles.[1][3]
Total Flow Rate (TFR)
Low
Increase
Slower mixing can lead to less controlled self-assembly.
High
Decrease
Faster, more energetic mixing leads to more homogenous nucleation and growth of nanoparticles.[3]
Storage Temperature
Freeze-thaw cycles without cryoprotectant
Increase
Can induce particle aggregation and fusion.[9][10]
4°C (short-term)
Stable
Generally suitable for short-term storage.
-80°C (long-term with cryoprotectant)
Stable
Preferred for long-term storage to maintain LNP integrity.[9]
Diagrams
Caption: Workflow for Iso5-2DC18 LNP Formulation and Characterization.
Caption: Troubleshooting Logic for High PDI in Iso5-2DC18 Formulations.
References
Tailoring lipid nanoparticle dimensions through manufacturing processes. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]
Impact of Lipid Nanoparticle Physicochemical Properties on mRNA Vaccine. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
Lipid-mRNA nanoparticles landscape for cancer therapy. (2022). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
Microfluidic formulation of lipid/ polymer hybrid nanoparticles for plasmid DNA (pDNA) delivery. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
Use of Microfluidics to Prepare Lipid-Based Nanocarriers. (n.d.). Omsk Scientific Bulletin. Retrieved February 6, 2026, from [Link]
Formulating & Characterizing Lipid Nanoparticles: Gene Delivery l Protocol Preview. (2022). JoVE. Retrieved February 6, 2026, from [Link]
Addressing stability challenges of mRNA-lipid nanoparticle therapies with formulation development. (n.d.). BioTechniques. Retrieved February 6, 2026, from [Link]
Strategies for Improved pDNA Loading and Protection Using Cationic and Neutral LNPs with Industrial Scalability Potential Using. (2024). Semantic Scholar. Retrieved February 6, 2026, from [Link]
Rapid optimisation of mRNA LNP using microfluidics: Equipment, formulation and process. (2022). YouTube. Retrieved February 6, 2026, from [Link]
NP lipid:mRNA ratio dependent potency correlates with several... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
Understanding the N/P Ratio in mRNA-LNP Complexes. (2024). NanoSphere. Retrieved February 6, 2026, from [Link]
Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry. (2024). ResearchGate. Retrieved February 6, 2026, from [Link]
Lipids used for the formulation of lipid nanoparticles (LNPs). (2025). Bio-Synthesis. Retrieved February 6, 2026, from [Link]
Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics. (2020). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
A Review on the Stability Challenges of Advanced Biologic Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
Physicochemical Properties of Nanomaterials: Implication in Associated Toxic Manifestations. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap. (2025). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
mRNA lipid nanoparticle formulation, characterization and evaluation. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
The Impact of Excipients on Stability in mRNA-LNP Formulations. (2023). BioPharm International. Retrieved February 6, 2026, from [Link]
Optimization of lipid nanoparticle formulation. (2025). Inside Therapeutics. Retrieved February 6, 2026, from [Link]
Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA. (2023). MDPI. Retrieved February 6, 2026, from [Link]
Inorganic Manufactured Nanoparticles: How Their Physicochemical Properties Influence Their Biological Effects in Aqueous Environments. (n.d.). Sci-Hub. Retrieved February 6, 2026, from [Link]
Impact of Nanoparticle Physicochemical Properties on Protein Corona and Macrophage Polarization. (2025). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
Influence of Physicochemical Characteristics and Stability of Gold and Silver Nanoparticles on Biological Effects and Translocation across an Intestinal Barrier—A Case Study from In Vitro to In Silico. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
How do the physicochemical properties of nanoliposomes affect their interactions with the hCMEC/D3 cellular model of the BBB? (2016). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
Technical Support Center: Iso5-2DC18 Stability and Hydrolysis Prevention
Welcome to the technical support guide for Iso5-2DC18, a high-performance ionizable lipid critical for the formulation of lipid nanoparticles (LNPs) used in advanced therapeutic delivery systems. This document provides r...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Iso5-2DC18, a high-performance ionizable lipid critical for the formulation of lipid nanoparticles (LNPs) used in advanced therapeutic delivery systems. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the optimal storage and handling conditions to prevent the hydrolysis of Iso5-2DC18, ensuring the integrity, potency, and stability of your experimental formulations.
Section 1: Understanding Iso5-2DC18 and the Challenge of Hydrolysis
Q1: What is Iso5-2DC18 and why is its stability so important?
Iso5-2DC18 is a state-of-the-art ionizable lipid that has demonstrated significant efficacy in the delivery of mRNA for applications such as cancer immunotherapy.[1] Its structure is specifically designed to efficiently encapsulate nucleic acid payloads and facilitate their release into the cytoplasm. A key feature of many advanced ionizable lipids, including potentially Iso5-2DC18 and its analogues like SM-102 and ALC-0315, is the inclusion of biodegradable ester bonds within their hydrocarbon tails.[2] While this biodegradability is advantageous for in vivo clearance and improved tolerability, it also renders the molecule susceptible to chemical hydrolysis during storage and handling.[2]
Hydrolysis is the chemical breakdown of a compound due to reaction with water.[3] For Iso5-2DC18, this process would cleave the ester bonds, leading to the formation of inactive lipid species. This degradation compromises the structural integrity of the resulting LNPs, potentially leading to payload leakage, altered particle characteristics, and a significant loss of therapeutic efficacy. Therefore, maintaining the chemical stability of Iso5-2DC18 is paramount for reproducible and successful experimental outcomes.
Caption: Fig 1. Simplified diagram of ester hydrolysis affecting Iso5-2DC18.
Section 2: Recommended Storage and Handling Protocols
Q2: What are the optimal storage conditions for Iso5-2DC18 stock solutions and formulated LNPs?
Based on established principles for handling ester-containing lipids and LNPs, the following conditions are recommended to minimize hydrolysis.[4] The primary goals are to control temperature, pH, and exposure to water.
Table 1: Recommended Storage Conditions
Parameter
Iso5-2DC18 in Organic Solvent
Iso5-2DC18 in Aqueous LNP Formulation
Rationale
Temperature
-20°C to -80°C
2°C to 8°C (Short-term, <7 days) -20°C to -80°C (Long-term)
Lower temperatures dramatically slow the rate of chemical reactions, including hydrolysis.[4] For LNPs, refrigeration is preferred for short-term storage to avoid physical damage from freeze-thaw cycles.[4][5]
Solvent/Buffer
Anhydrous ethanol or other suitable organic solvent
The absence of water in anhydrous solvents prevents hydrolysis.
pH
Not applicable (in organic solvent)
pH 6.5 - 7.5
Ester hydrolysis is catalyzed by both acids and bases.[3][4] Maintaining a neutral pH is the most effective way to minimize this catalytic degradation.
Atmosphere
Inert gas (Argon or Nitrogen)
Standard air
Minimizes exposure to atmospheric moisture and oxygen, which can cause oxidative degradation in addition to hydrolysis.
Container
Amber glass vials with PTFE-lined caps
Sterile, low-binding polypropylene or glass vials
Prevents photodegradation and ensures an inert storage environment.
Freeze/Thaw
Minimize cycles
Avoid if possible for refrigerated samples. Use cryoprotectants for frozen LNPs.
Freeze-thaw cycles can fracture LNP vesicles, altering size distribution and leading to payload leakage.[4]
Q3: Why is a neutral pH so critical for LNP formulations containing Iso5-2DC18?
The rate of ester hydrolysis is significantly influenced by pH. The reaction is slowest in the neutral pH range (approximately 6.5-7.5).[4] Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] Conversely, under basic conditions, the hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon.[7] By maintaining a neutral pH, you avoid both acid and base-catalyzed pathways, thereby preserving the integrity of the Iso5-2DC18 lipid.
Section 3: Troubleshooting Guide: Identifying and Mitigating Hydrolysis
This section addresses common issues that may arise from Iso5-2DC18 degradation.
Q4: My LNP formulation is showing a decrease in efficacy over time. Could this be due to hydrolysis?
Yes, a time-dependent loss of efficacy is a classic indicator of chemical instability. Hydrolysis of Iso5-2DC18 can lead to several downstream problems:
Poor Encapsulation: Degraded lipids may not properly form the LNP structure, leading to lower encapsulation efficiency.
Payload Leakage: The breakdown of the lipid matrix can cause the encapsulated payload (e.g., mRNA) to leak out.[4]
Altered Particle Properties: Changes in lipid composition can affect LNP size, polydispersity index (PDI), and surface charge, all of which are critical for biological performance.
Impaired Endosomal Escape: The precise chemical structure of Iso5-2DC18 is designed for endosomal escape. Its degradation products will not perform this function, trapping the payload within the endosome.
Caption: Fig 2. Troubleshooting workflow for decreased LNP efficacy.
Q5: How can I experimentally confirm if my Iso5-2DC18 has hydrolyzed?
Directly detecting hydrolysis requires analytical chemistry techniques. The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
Principle: This technique separates the components of your lipid mixture and then measures their mass-to-charge ratio. By comparing a stored sample to a freshly prepared standard, you can identify and quantify the appearance of hydrolysis byproducts or the disappearance of the parent Iso5-2DC18 lipid.
Expected Result: In a hydrolyzed sample, you would expect to see new peaks in the chromatogram corresponding to the lower molecular weight degradation products and a corresponding decrease in the peak area of the intact Iso5-2DC18.
Section 4: Experimental Protocol for Stability Assessment
Q6: How do I set up a study to evaluate the stability of my Iso5-2DC18 LNP formulation?
A well-designed stability study is crucial for establishing appropriate storage conditions and shelf-life for your specific formulation.
Protocol: LNP Stability Assessment
Preparation: Prepare a single, large batch of your Iso5-2DC18 LNP formulation under controlled, validated conditions.
Initial Characterization (T=0): Immediately perform a full characterization of the fresh batch. This is your baseline.
Measure particle size and PDI via Dynamic Light Scattering (DLS).
Determine encapsulation efficiency using a suitable assay (e.g., RiboGreen assay for mRNA).
Measure the in vitro functional activity (e.g., protein expression from an mRNA payload).[10]
(Optional but recommended) Perform LC-MS analysis to confirm the initial purity of the lipid components.
Aliquoting and Storage: Aliquot the LNP batch into multiple vials appropriate for single use to avoid repeated freeze-thaw cycles. Distribute these aliquots across your desired storage conditions (e.g., 4°C, -20°C, -80°C).
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), remove one aliquot from each storage condition.
Re-Characterization: Allow the sample to equilibrate to room temperature and repeat the full characterization performed at T=0.
Data Analysis: Compare the results from each time point and storage condition to the T=0 baseline. A significant change in any of the key parameters (size, PDI, encapsulation, activity) indicates instability.
Caption: Fig 3. Experimental workflow for an LNP stability study.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I freeze my LNP formulation?
A: While freezing slows hydrolysis, it can physically damage the LNPs.[4] If you must freeze your formulation for long-term storage, do so at -80°C and consider using a cryoprotectant. Avoid repeated freeze-thaw cycles. For short-term storage (up to one week), refrigeration at 2-8°C is often preferable.[4]
Q: My buffer pH is 6.0. Is that acceptable?
A: A pH of 6.0 is slightly acidic and will accelerate ester hydrolysis compared to a neutral pH.[3][11] While it may be required for other experimental reasons, be aware that the stability of your formulation will be compromised over time. We strongly recommend adjusting to a pH between 6.5 and 7.5 if possible.[4]
Q: How quickly does hydrolysis occur at room temperature?
A: The rate is highly dependent on the specific formulation and buffer. However, significant degradation can occur in a matter of hours to days at room temperature.[12][13] A study on lipid stability in tissue homogenates showed that only about 25% of lipid class ratios were unchanged after 120 minutes at room temperature, whereas over 90% remained stable when kept in ice water.[12][13] It is critical to minimize the time that LNP formulations are kept at ambient temperatures.
References
Miao, L., et al. (2019). Lipid-mRNA nanoparticles landscape for cancer therapy. PMC - PubMed Central - NIH. Available at: [Link]
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
Warschinke, D., et al. (2023). Effects of Different Storage Conditions on Lipid Stability in Mice Tissue Homogenates. NIH National Library of Medicine. Available at: [Link]
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
Paunovska, K., et al. (2022). Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. NIH National Library of Medicine. Available at: [Link]
Lísa, M., & Holčapek, M. (2023). Recent Analytical Methodologies in Lipid Analysis. PMC - PubMed Central - NIH. Available at: [Link]
Save My Exams. (2024). Ester Hydrolysis. Save My Exams. Available at: [Link]
Chemguide. (n.d.). Hydrolysing Esters. Chemguide. Available at: [Link]
Sato, Y., et al. (2022). Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. MDPI. Available at: [Link]
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]
University of Massachusetts Amherst. (n.d.). ANALYSIS OF LIPIDS. University of Massachusetts Amherst. Available at: [Link]
De la Ossa, D., et al. (2021). Stability Analysis of Chemically Modified mRNA Using Micropattern-Based Single-Cell Arrays. ResearchGate. Available at: [Link]
Technical Support Center: Optimizing Buffer pH for Iso5-2DC18 LNP Dialysis
Welcome to the technical support guide for optimizing the dialysis buffer pH for lipid nanoparticles (LNPs) formulated with the ionizable lipid A18-Iso5-2DC18. This guide is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for optimizing the dialysis buffer pH for lipid nanoparticles (LNPs) formulated with the ionizable lipid A18-Iso5-2DC18. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice and troubleshoot common issues encountered during the critical purification and buffer exchange step.
Section 1: Core Principles - The "Why" Behind pH Optimization
The success of an LNP-based therapeutic hinges on the precise control of its physicochemical properties, and the pH of the surrounding buffer is a master variable in this process. This is especially true for LNPs formulated with ionizable lipids like Iso5-2DC18, which are engineered to have a pH-dependent charge.[1]
The pKa is Paramount: Ionizable lipids are designed with a specific acid dissociation constant (pKa), which is the pH at which the lipid is 50% protonated (positively charged) and 50% deprotonated (neutral). The apparent pKa of the entire LNP assembly is the critical parameter, typically engineered to be between 6.0 and 7.0.[2][3] This clever design serves two key purposes:
Efficient Encapsulation (Low pH): During LNP formation, the process is carried out in an acidic aqueous buffer (typically pH 4.0-5.0).[4][5] At this pH, which is well below the LNP's pKa, the Iso5-2DC18 lipids are predominantly positively charged. This positive charge facilitates strong electrostatic interactions with the negatively charged backbone of nucleic acid payloads (like mRNA or siRNA), driving high encapsulation efficiency.[6]
In Vivo Stability & Safety (Neutral pH): After formation, the LNPs are dialyzed against a buffer with a physiological pH (typically ~7.4).[5] At this pH, which is above the LNP's pKa, the surface-exposed Iso5-2DC18 lipids become deprotonated and adopt a neutral charge.[6] This is crucial for minimizing non-specific binding to anionic biomolecules in the bloodstream and reducing potential cytotoxicity associated with permanently cationic lipids, thus enhancing biocompatibility.[6]
The dialysis step is not merely for purification; it is a critical process that triggers the final structural maturation of the LNP. As the pH is raised, the ionizable lipids are neutralized, which can lead to structural rearrangements and fusion of smaller particles to form the final, stable LNP.[5][7][8]
Caption: Fig 2: Troubleshooting flowchart for LNP aggregation.
Section 3: Experimental Protocols
Protocol 3.1: Preparation of Dialysis Buffers
This protocol describes the preparation of standard PBS, a common choice for the final dialysis step.
Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na₂HPO₄, and 2.4 g of KH₂PO₄ in 800 mL of nuclease-free water.
Adjust the pH to 7.4 using HCl or NaOH.
Add nuclease-free water to a final volume of 1 L.
Sterilize by autoclaving or filtration through a 0.22 µm filter.
Preparation of 1x Working Solution:
Dilute the 10x PBS stock 1:10 with nuclease-free water.
Crucially, verify the pH of the final 1x solution with a calibrated pH meter before use. Adjust if necessary.
Protocol 3.2: LNP Dialysis Workflow
This protocol outlines the standard procedure for removing ethanol and exchanging the buffer of a freshly prepared LNP solution.
Hydrate Dialysis Cassette: Hydrate a dialysis cassette (e.g., Slide-A-Lyzer, 10K MWCO) in 1x PBS for at least 2 minutes as per the manufacturer's instructions.
Load Sample: Carefully load the LNP-ethanol mixture into the cassette using a syringe, avoiding the introduction of air bubbles.
First Dialysis: Place the loaded cassette in a beaker containing the chosen dialysis buffer (e.g., 1x PBS, pH 7.4). The volume of the buffer should be at least 1000 times the sample volume.
Stir: Place the beaker on a magnetic stir plate and stir at a low speed at 4°C. Excessive stirring can damage the cassette membrane.
Buffer Exchange: Dialyze for 2-4 hours, then replace the buffer with a fresh batch of the same volume.
Overnight Dialysis: Continue dialysis overnight (12-18 hours) at 4°C.
Recover Sample: Carefully remove the LNP sample from the cassette. The volume may have increased slightly.
Characterize: Immediately characterize the purified LNPs for size, PDI, and encapsulation efficiency.
Caption: Fig 3: Standard LNP dialysis and buffer exchange workflow.
Protocol 3.3: Screening for Optimal Dialysis Buffer pH
This experiment is designed to identify the ideal final pH for your Iso5-2DC18 LNP formulation to maximize stability and payload retention.
Prepare Buffers: Prepare several batches of your chosen buffer (e.g., PBS) and adjust them to a range of pH values, for example: 7.0, 7.2, 7.4, and 7.6. Verify each with a calibrated pH meter.
Formulate LNPs: Prepare a single, larger batch of your Iso5-2DC18 LNPs under standard acidic conditions to ensure homogeneity.
Aliquot and Dialyze: Aliquot the LNP formulation into separate dialysis cassettes. Dialyze each aliquot against one of the prepared pH-variant buffers according to Protocol 3.2.
Characterize: After dialysis, measure the key quality attributes for each sample:
Particle Size (Z-average)
Polydispersity Index (PDI)
Zeta Potential
Encapsulation Efficiency (%)
Analyze: Organize the results in a table to easily compare the outcomes and identify the pH that yields the best overall characteristics.
Section 4: Data Interpretation
The table below provides an example of how to present the data from a pH screening experiment as described in Protocol 3.3. The optimal condition is the one that provides a desirable particle size with the lowest PDI and highest encapsulation efficiency.
Table 1: Example Results from a Dialysis Buffer pH Screening Experiment
Dialysis Buffer pH
Mean Particle Size (nm)
PDI
Zeta Potential (mV)
Encapsulation Efficiency (%)
Observations
7.0
95.3
0.25
-8.5
85%
Slight aggregation noted
7.2
82.1
0.11
-6.2
94%
Optimal; monodisperse, high EE
7.4
84.5
0.13
-5.8
92%
Good, but slightly lower EE
7.6
88.9
0.18
-5.1
89%
Increased PDI, lower EE
In this example, a final dialysis buffer pH of 7.2 yielded the most favorable LNP characteristics.
Section 5: References
Vertex AI Search. (2024). Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs.
ResearchGate. (N.d.). Acidic pH-induced changes in lipid nanoparticle membrane packing.
MDPI. (2021). Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach.
bioRxiv. (2025). Buffer specificity of ionizable lipid nanoparticle transfection efficiency and bulk phase transition.
ResearchGate. (2024). Optimization of Lipid-Based Nanoparticles Formulation Loaded with Biological Product Using A Novel Design Vortex Tube Reactor via Flow Chemistry.
Taylor & Francis Online. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization.
MDPI. (N.d.). Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory.
PNAS. (2023). pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function.
PMC. (N.d.). Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging.
ResearchGate. (2023). Dialysis is a key factor modulating interactions between critical process parameters during the microfluidic preparation of lipid nanoparticles.
Inside Therapeutics. (2025). Dialysis: a key and underestimated factor for the synthesis of lipid nanoparticle by microfluidics.
PMC. (N.d.). Lipid-mRNA nanoparticles landscape for cancer therapy.
Inside Therapeutics. (2026). A complete guide to understanding Lipid nanoparticles (LNP).
Phosphorex. (2024). Technical Bulletin: Effect of Downstream Buffer Type on LNP Size.
Comparative Guide: Iso5-2DC18 vs. DLin-MC3-DMA Transfection Efficiency
Executive Summary: The Divergence of "Silent" vs. "Active" Delivery In the landscape of lipid nanoparticle (LNP) development, the choice between DLin-MC3-DMA (MC3) and Iso5-2DC18 represents a fundamental decision between...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Divergence of "Silent" vs. "Active" Delivery
In the landscape of lipid nanoparticle (LNP) development, the choice between DLin-MC3-DMA (MC3) and Iso5-2DC18 represents a fundamental decision between hepatic silencing and immunostimulatory activation .[1]
DLin-MC3-DMA is the industry standard for "silent" delivery.[1] It is optimized to deliver payload (siRNA/mRNA) to the liver with minimal immune activation, making it the gold standard for protein replacement therapies (e.g., TTR amyloidosis).
Iso5-2DC18 (specifically the A18 variant) represents a paradigm shift.[1] It is a heterocyclic, ionizable lipid designed not just for delivery, but to actively bind STING (Stimulator of Interferon Genes) . This makes it a dual-function agent: a delivery vehicle and a potent adjuvant, ideal for mRNA cancer vaccines.[1]
Recommendation: Use MC3 for non-immunogenic protein production or hepatic gene silencing.[1] Use Iso5-2DC18 exclusively for cancer immunotherapy or viral vaccines where CD8+ T-cell priming is required.[1]
Chemical & Mechanistic Deep Dive
DLin-MC3-DMA: The Hepatic Benchmark
MC3 remains the reference standard because of its optimized pKa (~6.44), which allows for long circulation times and efficient hepatocyte uptake via ApoE binding.[1]
Mechanism: MC3 LNPs bind Apolipoprotein E (ApoE) in the serum, facilitating uptake into hepatocytes via the Low-Density Lipoprotein Receptor (LDLR).[1]
Endosomal Escape: Upon acidification of the endosome, the tertiary amine protonates, interacting with anionic endosomal lipids to disrupt the membrane and release the cargo.
Limitation: It is relatively "immunologically silent," which is a disadvantage for cancer vaccines requiring a strong adjuvant effect.
Iso5-2DC18: The Immuno-Active Challenger
Iso5-2DC18 (often cited as A18-Iso5-2DC18 in literature) incorporates a cyclic amine headgroup (dihydroimidazole) and an unsaturated tail structure.[1]
Mechanism: Unlike MC3, Iso5-2DC18 is designed to interact directly with the STING pathway.[1]
The "Adjuvant" Effect: The cyclic headgroup allows the lipid to bind to the STING protein, triggering type I interferon (IFN) production and NF-κB signaling. This creates a "hot" tumor microenvironment, essential for the efficacy of mRNA cancer vaccines.
Transfection Efficiency: While its raw transfection efficiency (protein expression) in vitro may be comparable or slightly lower than MC3 in non-immune cells, its therapeutic efficiency in vivo is significantly higher for immunotherapy due to this immune priming.
Structural & Functional Comparison Table
Feature
DLin-MC3-DMA (MC3)
Iso5-2DC18 (A18 Variant)
Primary Indication
Protein Replacement, siRNA Silencing
mRNA Cancer Vaccines, Immunotherapy
Chemical Class
Linear Ionizable Lipid (Dilinoleyl)
Cyclic Ionizable Lipid (Dihydroimidazole)
Mechanism of Action
Endosomal Escape (Proton Sponge)
Endosomal Escape + STING Activation
pKa
~6.44 (Optimized for Liver)
~6.0–6.5 (Optimized for APCs)
Immunogenicity
Low (Silent)
High (Intentionally Adjuvanted)
Key Target Cells
Hepatocytes
Antigen Presenting Cells (APCs), DCs
In Vivo Payload
siRNA (Onpattro), mRNA
mRNA (Neoantigens)
Visualizing the Mechanism
The following diagram illustrates the divergent pathways of these two lipids once inside the cell.
Figure 1: Mechanistic divergence.[1] MC3 (Blue) focuses on silent expression.[1] Iso5-2DC18 (Red) activates STING to prime T-cells alongside antigen expression.[1]
Experimental Validation Protocol
To objectively compare these lipids, you cannot simply measure GFP fluorescence in HEK293 cells (where MC3 often wins).[1] You must measure immunological activation in relevant cell lines (e.g., RAW 264.7 macrophages or dendritic cells).[1]
LNP Formulation Protocol (Microfluidic Mixing)
This protocol ensures identical physical characteristics (size, PDI) to isolate the lipid's biological variable.[1]
Payload: CleanCap® OVA mRNA (Ovalbumin) or Fluc mRNA.[1]
Buffer: 50mM Citrate Buffer (pH 4.0) for aqueous phase; Ethanol for lipid phase.[1]
Step-by-Step Workflow:
Preparation: Dissolve lipid components in ethanol to a total concentration of 10 mM. Dilute mRNA in Citrate Buffer to 0.13 mg/mL (N:P ratio of 6:1).[1]
Mixing: Use a microfluidic mixer (e.g., NanoAssemblr Ignite).[1]
Luciferase Expression: MC3 LNPs may show 1.5x - 2x higher raw luminescence than Iso5-2DC18.[1] Do not interpret this as failure.
IFN-β Secretion: MC3 LNPs will show baseline (near zero) IFN-β.[1] Iso5-2DC18 LNPs will show a >10-fold increase in IFN-β levels.[1]
Critical Analysis of Efficacy Data
Based on the seminal work by Miao et al. and subsequent replication studies:
Tumor Regression (Melanoma Model)
In B16-F10 melanoma mouse models, the comparison yields striking results:
MC3-LNP (OVA mRNA): Induces minimal tumor growth inhibition.[1] The T-cell response is weak because the "silent" carrier does not recruit APCs effectively.[1]
Why? The STING activation by Iso5-2DC18 recruits CD8+ T-cells and NK cells to the tumor microenvironment.[1]
Safety Profile[1]
MC3: Proven safety profile in humans (Onpattro).[1] Main concern is long-term accumulation if dosed frequently.[1]
Iso5-2DC18: The safety concern is "Cytokine Storm."[1] Because it is an immunostimulant, systemic dosage must be carefully controlled. It is often preferred for intratumoral or subcutaneous administration rather than systemic IV infusion, to localize the immune response.
References
Miao, L., Li, L., Huang, Y. et al. (2019). Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation. Nature Biotechnology.[1][2] Link[1]
Jayaraman, M., Ansell, S. M., Mui, B. L., et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie International Edition. Link[1]
Hassett, K. J., Benenato, K. E., Jacquinet, E., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids.[1][2][3][4][5][6][7][8][9] Link[1]
Cullis, P. R., & Hope, M. J. (2017).[1] Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy.[1] Link[1]
Benchmarking Guide: A18-Iso5-2DC18 vs. SM-102 and ALC-0315
Executive Summary: The Shift from "Silent" to "Active" Delivery In the landscape of lipid nanoparticle (LNP) development, the industry standard has long focused on biodegradability and immunological silence . The clinica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Shift from "Silent" to "Active" Delivery
In the landscape of lipid nanoparticle (LNP) development, the industry standard has long focused on biodegradability and immunological silence . The clinical success of SM-102 (Moderna) and ALC-0315 (Pfizer/BioNTech) in COVID-19 vaccines was driven by their ability to deliver mRNA with minimal systemic inflammation and rapid tissue clearance via ester hydrolysis.[1]
However, for cancer immunotherapy , "silent" delivery is often insufficient. Tumor microenvironments are immunosuppressive; effective mRNA cancer vaccines require not just antigen expression, but a potent adjuvant effect to prime CD8+ T cells.
A18-Iso5-2DC18 represents a paradigm shift: it is a STING-activating ionizable lipid .[1] Unlike SM-102 and ALC-0315, which act as passive delivery vehicles, A18-Iso5-2DC18 is a pharmacologically active component that synergizes with the mRNA payload to boost anti-tumor immunity.[1]
Chemical Architecture & Properties[1]
The structural differences between these lipids dictate their distinct biological fates.[1]
Comparative Technical Specifications
Feature
SM-102
ALC-0315
A18-Iso5-2DC18
Primary Application
Prophylactic Vaccines (Viral)
Prophylactic Vaccines (Viral)
Cancer Immunotherapy
Head Group
Ethanolamine (Tertiary)
Tertiary Amine
Cyclic Amine (Dihydroimidazole)
Tail Structure
Branched, Saturated
Branched, Saturated
Unsaturated (Alkylene Ketone)
Linker Chemistry
Ester (Biodegradable)
Ester (Biodegradable)
Heterocyclic Linker
pKa (Approx.)
6.75
6.09
~6.2 - 6.4
Mechanism
Endosomal Escape + Degradation
Endosomal Escape + Degradation
Endosomal Escape + STING Activation
Clearance
Rapid (Hydrolysis)
Rapid (Hydrolysis)
Moderate (Functional Persistence)
Structural Logic Visualization[1]
Caption: Structural divergence between biodegradable vaccine lipids (top) and heterocyclic immuno-lipids (bottom).[1][2]
Mechanism of Action: The STING Pathway[1]
The critical differentiator for A18-Iso5-2DC18 is its ability to activate the Stimulator of Interferon Genes (STING) pathway.[1][3][4][] While SM-102 and ALC-0315 are designed to avoid pattern recognition receptors (PRRs) to prevent premature translation shutdown, A18-Iso5-2DC18 leverages the intracellular innate immune system to act as a built-in adjuvant.[1]
Pathway Activation Workflow
Caption: A18-Iso5-2DC18 (red path) activates STING to prime T-cells, unlike the passive SM-102 path (blue).[1]
Performance Benchmarking
In Vivo Efficacy (Melanoma Model B16F10)
Based on data synthesized from Miao et al. (Nature Biotechnology, 2019) and comparative LNP studies.[6]
SM-102/ALC-0315: Excellent tolerability.[1][7] Transient local inflammation.[1] Rapid clearance prevents accumulation.[1]
A18-Iso5-2DC18: Potent immunostimulation.[1][2][3][][8][9][10] Higher risk of systemic cytokine release if not dosed carefully. Designed for therapeutic (cancer) rather than prophylactic (healthy viral vaccine) use.[1]
Experimental Protocols
A. LNP Formulation (Microfluidic Mixing)
Standard protocol applicable to all three lipids, but note the solvent requirements.
Aqueous Phase:
mRNA cargo (e.g., OVA-mLuc) in 10 mM Citrate Buffer, pH 4.0.
Validation Criteria: A18 LNPs should show a dose-dependent increase in luminescence (STING activation). SM-102 LNPs should remain near baseline.
References
Miao, L., et al. (2019).[3][4][6][8] "Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation."[1][2][4][6] Nature Biotechnology.[1][2] Link[1][4]
Hassett, K. J., et al. (2019).[3] "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids. (Describes SM-102 development). Link[1]
Buschmann, M. D., et al. (2021).[2][8] "Nanomaterial Delivery Systems for mRNA Vaccines." Vaccines.[1][2][][6][7][10][11][12][13][14] (Review of ALC-0315 and SM-102 properties). Link[1]
Cornebise, M., et al. (2022).[8] "Squaramide-Based Ionizable Lipids for mRNA Delivery." Nature Communications.[1] (Discusses heterocyclic lipid evolution). Link
Comparative Guide: In Vivo Antitumor Efficacy of Iso5-2DC18 vs. Standard Lipids (MC3/ALC-0315)
Executive Summary The Paradigm Shift: In the context of mRNA cancer vaccines, the delivery vehicle is no longer a passive carrier. Iso5-2DC18 (A18-Iso5-2DC18) represents a class of "immuno-active" heterocyclic amine ioni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Paradigm Shift: In the context of mRNA cancer vaccines, the delivery vehicle is no longer a passive carrier.
Iso5-2DC18 (A18-Iso5-2DC18) represents a class of "immuno-active" heterocyclic amine ionizable lipids.[1][2] Unlike standard lipids such as DLin-MC3-DMA (MC3) or ALC-0315 , which are optimized for hepatic delivery or "silent" viral antigen presentation, Iso5-2DC18 possesses intrinsic adjuvant properties. It specifically activates the STING (Stimulator of Interferon Genes) pathway, creating a "hot" tumor microenvironment that potentiates the efficacy of the encoded mRNA payload.
Key Finding: While MC3 excels at hepatic silencing (e.g., Onpattro), Iso5-2DC18 demonstrates superior antitumor efficacy in melanoma (B16-F10) and HPV (TC-1) models by driving a robust CD8+ cytotoxic T-lymphocyte (CTL) response that standard lipids fail to elicit alone.
Technical Deep Dive: Structure & Mechanism of Action
The Structural Differentiator
The core difference lies in the headgroup chemistry and its interaction with intracellular sensors.
Standard Lipid (DLin-MC3-DMA):
Structure: Linear dimethylamine headgroup.
Function: Optimized for pKa (~6.4) to facilitate endosomal escape via proton sponge effect.
Limitation: Biologically inert regarding immune signaling. Relies entirely on the mRNA cargo to stimulate TLRs (if unmodified) or requires exogenous adjuvants.
Iso5-2DC18:
Structure: Cyclic dihydroimidazole headgroup (synthesized via Ugi multicomponent reaction involving isocyanides).
Function: Dual-function. (1) Protonates for endosomal escape. (2) The cyclic headgroup binds directly to the transmembrane protein STING.
Advantage: Triggers Type I Interferon (IFN-β) production independent of the mRNA cargo, bridging innate and adaptive immunity.
Mechanism of Action (Pathway Visualization)
The following diagram illustrates how Iso5-2DC18 diverges from the standard endosomal escape pathway to actively engage the immune system.
Caption: Figure 1. The Dual-Pathway Mechanism of Iso5-2DC18. Unlike MC3, which only facilitates the Green pathway (Antigen Translation), Iso5-2DC18 activates the Red pathway (STING-mediated Interferon release), essential for breaking tumor tolerance.
Comparative Performance Data
The following data summarizes key findings from head-to-head studies (e.g., Miao et al., Nature Biotechnology) comparing heterocyclic lipids against MC3 in B16-F10 melanoma models.
Physicochemical Properties
Metric
Iso5-2DC18 LNP
DLin-MC3-DMA LNP
Clinical Relevance
pKa
6.2 – 6.5
6.44
Both fall in the optimal range for hepatocyte/APC uptake.
Size (nm)
70 – 90 nm
60 – 80 nm
Comparable; suitable for lymphatic drainage.
Encapsulation Efficiency
> 90%
> 95%
Both efficiently package mRNA.
Serum Stability
High (>6 hrs)
High (>6 hrs)
Both survive systemic circulation.
In Vivo Immunogenicity & Efficacy (Murine Models)
Model: C57BL/6 mice bearing B16-F10 melanoma or TC-1 HPV tumors. Cargo: mRNA encoding OVA or Trp2.
Efficacy Metric
Iso5-2DC18 (Immunostimulatory)
DLin-MC3-DMA (Standard)
Interpretation
Serum IFN-β Levels
High (>1000 pg/mL)
Low / Baseline
Iso5-2DC18 triggers systemic innate immunity; MC3 does not.
Tumor-Infiltrating CD8+ T Cells
High Frequency (~4-5x increase)
Low Frequency
Iso5-2DC18 converts "cold" tumors to "hot".
Tumor Growth Inhibition (TGI)
> 80% Reduction
~20-40% Reduction
MC3 delivers antigen but lacks the adjuvant signal to kill aggressive tumors.
Survival (60 Days)
~50-60% Survival
0% Survival
Significant survival benefit with Iso5-2DC18.
Experimental Protocol: Validating Efficacy
To replicate these findings, use the following self-validating protocol. This workflow ensures that observed differences are due to lipid chemistry, not formulation variability.
Cargo: CleanCap® OVA mRNA or Trp2 mRNA (fully modified N1-methylpseudouridine recommended to isolate lipid immunogenicity).
Buffer: 10mM Citrate (pH 4.0) for mRNA; Ethanol for lipids.
Workflow:
Dissolution: Dissolve lipids in ethanol and mRNA in citrate buffer.
Mixing: Use a microfluidic mixer (e.g., NanoAssemblr) at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol).
Dialysis: Dialyze against 1x PBS (pH 7.4) for 6 hours to remove ethanol and neutralize pH.
QC: Measure Size/PDI via DLS and Encapsulation via RiboGreen assay. Target: Size < 100nm, PDI < 0.2.
In Vivo Tumor Challenge
Design:
Mice: C57BL/6 (Female, 6-8 weeks).
Tumor Inoculation: Subcutaneous injection of
B16-F10 cells.
Treatment Schedule:
Day 0: Tumor Inoculation.
Day 7, 10, 13: Intravenous (IV) or Intratumoral (IT) injection of LNPs (0.5 mg/kg mRNA dose).
Readouts:
Tumor Volume: Measure with calipers every 2 days (
).
Flow Cytometry (Day 15): Harvest tumors, digest, and stain for CD45+, CD3+, CD8+, and IFN-
.
Experimental Logic Diagram
Caption: Figure 2. Validation Workflow. Critical Control Point: Ensure PDI < 0.2 at QC stage to guarantee consistent biodistribution.
Conclusion & Strategic Recommendations
For researchers developing cancer immunotherapies, DLin-MC3-DMA is an insufficient control if the goal is therapeutic vaccination. While it efficiently delivers mRNA, it lacks the necessary "danger signal" (adjuvancy) required to break tumor tolerance.
Iso5-2DC18 offers a superior alternative by integrating the adjuvant (STING agonist) directly into the delivery vehicle. This "single-vial" approach simplifies manufacturing compared to adding separate adjuvants (like CpG or Poly I:C) and ensures that the activation signal is delivered to the exact same cell receiving the antigen mRNA.
Recommendation:
Use MC3 or ALC-0315 for protein replacement therapies where immune silence is desired.
Use Iso5-2DC18 (or similar heterocyclic amine lipids) for cancer vaccines where CD8+ T-cell mobilization is the primary endpoint.
References
Miao, L., et al. (2019). Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation.[1] Nature Biotechnology, 37, 1174–1185. Link
Jayaraman, M., et al. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angewandte Chemie, 51(34), 8529-8533. (Reference for DLin-MC3-DMA structure/function). Link
Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery. Nature Reviews Materials, 6, 1078–1094. Link
Miao, L., et al. (2021). Synergistic lipid nanoparticle-mediated mRNA delivery for effective cancer immunotherapy. Proceedings of the National Academy of Sciences (PNAS), 118(11).[1] Link[1][3]
A Comparative Guide to Normalization Strategies in Quantitative Western Blotting: Housekeeping Proteins vs. Total Protein Staining
This guide provides an in-depth comparison of two prevalent normalization strategies for quantitative Western Blotting: the traditional use of housekeeping proteins (HKPs) and the increasingly adopted method of total pro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of two prevalent normalization strategies for quantitative Western Blotting: the traditional use of housekeeping proteins (HKPs) and the increasingly adopted method of total protein normalization (TPN). We will explore the underlying principles, experimental workflows, and inherent advantages and limitations of each approach, supported by experimental data and best practices to ensure the generation of reliable and reproducible results. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate validation strategy for their specific experimental context.
The Critical Role of Normalization in Western Blotting
Western Blotting is a cornerstone technique for the relative quantification of protein expression. However, the multi-step workflow, from sample preparation to signal detection, is susceptible to variability. Inherent variations in sample protein concentration, inconsistent sample loading, and uneven protein transfer to the membrane can introduce significant errors, making accurate quantification challenging. Normalization is the process of correcting for this variability by using an internal standard, ensuring that observed changes in the protein of interest's signal are due to true biological alterations rather than technical artifacts. A robust normalization strategy is the bedrock of trustworthy and publishable Western Blot data.
The Conventional Standard: Housekeeping Protein (HKP) Normalization
The most established normalization method involves reprobing the blot for a housekeeping protein—a protein that is assumed to be expressed at a constant level across all samples regardless of the experimental conditions. Common examples include GAPDH, β-actin, and α-tubulin. The signal from the protein of interest is then divided by the signal from the HKP in the same lane to yield a normalized value.
The typical process involves a sequential probing workflow on a single membrane.
Caption: Sequential workflow for housekeeping protein (HKP) normalization.
The core assumption of this method is that the chosen HKP's expression is completely unaffected by the specific cell type, tissue, or experimental treatment. However, this assumption is often not validated and can be a significant source of error. For example, the expression of GAPDH, a key enzyme in glycolysis, can be altered by changes in cell metabolism, hypoxia, or cancer. Similarly, β-actin levels can fluctuate with changes in cell structure or proliferation.
Trustworthiness and Self-Validation:
To trust HKP normalization, a critical self-validating step is required:
Linear Range Validation: You must demonstrate that both the HKP and the protein of interest signals fall within the linear dynamic range of your detection system. A saturated signal from an overabundant HKP is non-quantitative and will lead to inaccurate normalization. This involves running a serial dilution of a control sample to create a standard curve and ensuring your experimental samples fall within the linear portion of this curve.
Expression Instability: The expression of HKPs can be variable and influenced by experimental conditions, invalidating them as stable loading controls.
High Abundance: HKPs are often highly abundant, leading to signal saturation that can mask loading inaccuracies.
Stripping and Reprobing: The process of stripping antibodies from a membrane can lead to a loss of protein, introducing further variability and potentially affecting lower abundance targets.
The Modern Approach: Total Protein Normalization (TPN)
Total Protein Normalization is a superior alternative that uses the total amount of protein in each lane as the internal standard. This method avoids the pitfalls of relying on a single, potentially variable HKP. The signal from the protein of interest is normalized to the total protein signal in the same lane, which is measured by a protein stain.
TPN is typically performed before immunodetection, making it a more streamlined process.
Caption: Integrated workflow for total protein normalization (TPN).
TPN operates on the principle that the total protein loaded into a lane is the most direct and accurate measure of sample loading. This method is not dependent on the expression of a single protein and thus is not affected by experimental variables that might alter HKP levels. Stains like Ponceau S are reversible and Coomassie-based stains can be used on wet or dry membranes, offering flexibility.
Trustworthiness and Self-Validation:
The validity of TPN is inherently higher as it relies on a much larger and more stable population of proteins. Key considerations include:
Stain Linearity: The chosen total protein stain must exhibit a linear relationship between signal intensity and the amount of protein loaded. This should be validated with a serial dilution of a protein standard.
Staining Consistency: The staining and destaining process must be consistent across all blots being compared.
Head-to-Head Comparison: HKP vs. TPN
The choice of normalization strategy can significantly impact the interpretation of results. Below is a summary of the comparison between the two methods.
Feature
Housekeeping Protein (HKP) Normalization
Total Protein Normalization (TPN)
Principle
Normalizes to a single, constitutively expressed protein.
Normalizes to the total amount of protein in the lane.
Primary Assumption
HKP expression is stable across all experimental conditions.
Total protein per cell is relatively stable; loading is the main variable.
Accuracy
Prone to error if HKP expression is unstable.
Generally more accurate as it is not reliant on a single protein.
Workflow
Requires stripping and reprobing, or multiplexing.
Integrated, pre-immunodetection staining.
Risk of Error
High risk of error from HKP instability and signal saturation.
Low risk; primary error source is inconsistent staining.
Best For
Preliminary studies or when HKP stability has been rigorously validated.
All quantitative studies, especially when comparing different tissues or drug treatments.
Experimental Protocols
SDS-PAGE & Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
Primary Antibody (Target): Incubate the membrane overnight at 4°C with the primary antibody against your protein of interest, diluted in blocking buffer.
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Ensure the signal is not saturated.
Stripping: Wash the membrane in TBST, then incubate in a stripping buffer (e.g., a low pH glycine-HCl buffer) for 15-30 minutes.
Re-Blocking & Reprobing: Wash thoroughly, re-block the membrane for 1 hour, and then incubate overnight at 4°C with an anti-GAPDH primary antibody.
Secondary & Detection: Repeat steps 4-6 to detect the GAPDH signal.
Analysis: Quantify the band intensity for both the protein of interest and GAPDH. Calculate the normalized signal for each sample.
SDS-PAGE & Transfer: Separate protein lysates via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
Total Protein Staining: After transfer, briefly rinse the membrane in deionized water. Incubate the membrane in Ponceau S solution for 2-5 minutes at room temperature with gentle agitation.
Imaging: Image the membrane to capture the total protein signal. Ensure the image is saved for later analysis.
Destaining: Wash the membrane with deionized water or TBST until the red stain is completely gone and the membrane is white again.
Blocking: Proceed with the blocking step as described in Protocol 1 (Step 2).
Immunodetection: Proceed with primary and secondary antibody incubations and signal detection for your protein of interest as described in Protocol 1 (Steps 3-6).
Analysis: Quantify the band intensity for the protein of interest. In the corresponding lane, quantify the total protein signal from the Ponceau S image. Calculate the normalized signal.
Conclusion and Recommendations
While HKP normalization has been a long-standing practice, the evidence strongly suggests that its core assumption of stable expression is often flawed. The scientific community is increasingly moving towards TPN as the more robust, reliable, and accurate method for quantitative Western Blotting. TPN accounts for loading variation without relying on the expression of a single protein, thereby minimizing a significant source of potential error and increasing the trustworthiness of the data.
References
Title: The Importance of Being Earnest: Validation of Housekeeping Genes in Real-Time PCR.
Source: Journal of Molecular Microbiology and Biotechnology.
URL: [Link]
Title: Housekeeping proteins as internal standards in Western blot analysis.
Source: Analytica Chimica Acta.
URL: [Link]
Title: The Use of Total Protein Staining as a Loading Control for Western Blotting.
Source: Journal of Visualized Experiments.
URL: [Link]
Title: Evaluation of total protein staining as a loading control for Western blotting.
Source: Analytical Biochemistry.
URL: [Link]
Validation
A Comparative Guide to the Immunogenicity of Botulinum Neurotoxin (BoNT) Variants: A2 vs. A1
For researchers and drug development professionals in the field of neurology and biotherapeutics, the immunogenicity of Botulinum Neurotoxin (BoNT) products is a critical consideration. The development of neutralizing an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals in the field of neurology and biotherapeutics, the immunogenicity of Botulinum Neurotoxin (BoNT) products is a critical consideration. The development of neutralizing antibodies can lead to secondary treatment failure, a significant challenge in the long-term application of these powerful neurotoxins. This guide provides an in-depth comparison of the immune responses induced by two key subtypes of BoNT serotype A: the A1 and A2 variants. We will dissect the experimental data, explore the underlying mechanisms, and provide actionable protocols for assessing immunogenicity in your own research.
Introduction: The Immunogenicity Challenge in BoNT Therapy
Botulinum Neurotoxin Type A (BoNT/A) is widely used for various therapeutic and cosmetic applications. However, its effectiveness can be compromised when patients develop neutralizing antibodies, which block the toxin's biological activity. A primary factor influencing this immune response is the specific formulation and subtype of the toxin administered.
Commercial BoNT/A products are historically derived from the A1 subtype. These can be formulated either as the pure 150 kDa neurotoxin or as a complex with associated non-toxic proteins, including hemagglutinins. These associated proteins have been suspected of acting as adjuvants, potentially enhancing the immune response against the neurotoxin itself[1]. The A2 subtype (A2NTX) presents a key alternative, and understanding its immunological profile is crucial for developing next-generation therapeutics with improved long-term efficacy.
Comparative Immunological Profile: A1 vs. A2
Experimental evidence points to a significant difference in the immunogenic potential between A1- and A2-derived toxins, particularly when comparing the A1 toxin complex to the A2 pure neurotoxin.
Humoral Immune Response: Antibody Induction
The central finding from comparative studies is that the A2 neurotoxin exhibits lower intrinsic immunogenicity than the A1 toxin complex. In animal models, including swine and rabbits, repeated administration of A2NTX did not lead to the detection of neutralizing antibodies. In stark contrast, animals administered the A1 toxin complex (A1LL) did develop a measurable neutralizing antibody response[1].
This suggests that the A2 variant is less likely to break immune tolerance and trigger a humoral response, a highly desirable characteristic for a therapeutic agent intended for chronic use.
Efficacy in the Presence of Pre-existing Immunity
A critical question for drug developers is whether a variant can be effective in patients who have already developed resistance to a current therapy. Studies have shown that the A2 neurotoxin (A2NTX) demonstrates more potent neuromuscular transmission inhibition compared to A1NTX in both rats and human sera containing neutralizing antibodies against the A1 toxin[1]. This indicates that antibodies generated against the A1 subtype are less effective at neutralizing the A2 subtype, suggesting A2 could be a valuable therapeutic option for patients who have become non-responsive to A1-based treatments[1].
Summary of Comparative Immunogenicity Data
Feature
A1 Variant (as Toxin Complex)
A2 Variant (as Pure Neurotoxin)
Key Implication
Neutralizing Antibody Induction
Detected in animal models after repeated administration[1].
Not detected in swine and rabbits after multiple doses[1].
Mechanistic Insights: Why the Difference in Immunogenicity?
The disparity in immune response is likely rooted in the composition of the toxin formulations. The A1 subtype is often delivered as a complex with neurotoxin-associated proteins (NAPs), including hemagglutinin. These NAPs can act as potent immune adjuvants, enhancing antigen presentation and stimulating a more robust antibody response against the entire complex, including the neurotoxin.
Scientist's Note: The adjuvant effect is a classic immunological principle. By co-delivering an antigen (the neurotoxin) with a substance that activates innate immune pathways (the NAPs), the adaptive immune system is more strongly stimulated, leading to higher antibody titers and a greater likelihood of developing neutralizing antibodies.
The A2 variant, when studied as a pure neurotoxin (A2NTX), lacks these ancillary proteins. Its "cleaner" formulation appears to be a key reason for its reduced immunogenicity, as it evades the adjuvant effect of the NAPs.
Caption: Proposed Mechanism of Differential Immunogenicity.
To quantify the immunogenicity of different BoNT variants, a functional neutralizing antibody assay is essential. The Mouse Protection Assay is the gold standard, though cell-based assays are becoming more common. Below is a conceptual workflow for a functional bioassay.
Trustworthiness Note: A self-validating protocol must include both positive and negative controls. A positive control would be serum known to contain neutralizing antibodies, while a negative control would be serum from a naive animal. These controls ensure the assay is performing as expected.
Caption: Workflow for Neutralizing Antibody Bioassay.
Serum Preparation: Collect serum from immunized and control animals. Heat-inactivate the serum at 56°C for 30 minutes to destroy complement proteins that could interfere with the assay.
Toxin-Serum Incubation: Serially dilute the test serum. Mix each dilution with a constant, pre-determined concentration of the BoNT variant (e.g., A1 or A2). This concentration should be sufficient to cause a measurable effect in the absence of antibodies. Incubate this mixture for 1 hour at 37°C to allow antibodies to bind to the toxin.
Scientist's Note: This pre-incubation step is where neutralization occurs. If neutralizing antibodies are present, they will bind to the toxin's active sites, preventing it from acting on its cellular target.
Cellular Challenge: Add the serum-toxin mixture to a cultured neuronal cell line that is sensitive to BoNT/A (e.g., SiMa or primary motor neurons). Incubate for 24-48 hours.
Endpoint Analysis: Lyse the cells and measure the cleavage of the SNAP25 protein, the intracellular target of BoNT/A. This can be quantified via Western Blot or a specific ELISA.
Data Interpretation: The presence of intact SNAP25 indicates that the toxin was neutralized by the antibodies in the serum. The neutralizing titer is defined as the highest serum dilution that inhibits a significant percentage (e.g., >50%) of SNAP25 cleavage. Comparing titers generated by A1 vs. A2 immunization provides a quantitative measure of their relative immunogenicity.
Implications for Research and Drug Development
The distinct immunological profiles of A1 and A2 variants have significant consequences for the development of botulinum neurotoxin therapeutics.
Reduced Immunogenicity as a Primary Goal: The lower immunogenicity of the A2 neurotoxin suggests that developing therapeutics based on this subtype could reduce the incidence of secondary treatment failure, improving long-term patient outcomes[1].
Treating Resistant Patients: A2-based products represent a promising avenue for treating patients who have developed neutralizing antibodies to A1 formulations. The lack of complete cross-reactivity allows A2 to retain efficacy where A1 fails[1].
The Importance of Formulation: This comparison underscores the critical role of product formulation. The presence or absence of NAPs as adjuvants is a key determinant of immunogenicity. Future development should focus on using the purest form of the neurotoxin necessary for therapeutic effect to minimize the immune response.
Conclusion
The choice of a specific BoNT variant has profound implications for its clinical success. The available data strongly suggests that the A2 neurotoxin subtype is inherently less immunogenic than the A1 toxin complex. This is likely due to the absence of adjuvant-like neurotoxin-associated proteins in pure A2 formulations. This fundamental difference not only positions the A2 variant as a promising candidate for novel therapeutics with a lower risk of inducing antibody-mediated resistance but also offers a potential solution for patients who have already become refractory to A1-based treatments. For drug development professionals, focusing on toxin subtype and formulation purity will be paramount in creating the next generation of safer and more durable biotherapeutics.
References
Title: Comparison of the immunogenicity of botulinum toxin type A and the efficacy of A1 and A2 neurotoxins in animals with A1 toxin antibodies
Source: PubMed
URL: [Link]
Comparative Safety & Immunogenicity Profile: Iso5-2DC18 in Murine Models
[1] Executive Summary: The Immunostimulatory Paradigm Iso5-2DC18 (specifically the A18-Iso5-2DC18 variant) represents a paradigm shift in lipid nanoparticle (LNP) design. Unlike "silent" lipids such as DLin-MC3-DMA (MC3)...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Immunostimulatory Paradigm
Iso5-2DC18 (specifically the A18-Iso5-2DC18 variant) represents a paradigm shift in lipid nanoparticle (LNP) design. Unlike "silent" lipids such as DLin-MC3-DMA (MC3) designed to evade immune detection, Iso5-2DC18 is an immuno-active heterocyclic lipidoid . It is engineered to intentionally activate the STING (Stimulator of Interferon Genes) pathway, acting as both a delivery vehicle and a potent adjuvant.
This guide objectively compares the safety and performance profile of Iso5-2DC18 against the industry benchmark, MC3, in murine models. The data suggests that while Iso5-2DC18 exhibits a distinct safety profile characterized by transient, controlled inflammation (essential for its anti-tumor mechanism), it requires different handling and dosing strategies than non-immunogenic lipids.
Mechanistic Safety Profile: STING Activation
The defining safety characteristic of Iso5-2DC18 is its mechanism of action. Standard LNPs aim for inertness; Iso5-2DC18 aims for activation.
Pathway Visualization
The following diagram illustrates the intracellular cascade triggered by Iso5-2DC18, contrasting it with the inert entry of MC3.
Figure 1: Iso5-2DC18 specifically engages the STING pathway, leading to Type I Interferon production, whereas MC3 avoids this activation to maximize silent protein expression.
Comparative Performance Data (Murine Models)[1][2][3][4]
The following data synthesizes results from C57BL/6 murine models comparing A18-Iso5-2DC18 against DLin-MC3-DMA.
Immunogenicity & Toxicity Markers
Iso5-2DC18 induces a "hot" immune environment. In therapeutic cancer vaccines, this is efficacy; in protein replacement, this would be a toxicity signal.
Parameter
DLin-MC3-DMA (Benchmark)
Iso5-2DC18 (A18 Variant)
Interpretation
Serum IFN-β
Undetectable / Low
High (>1000 pg/mL)
Iso5-2DC18 induces robust Type I interferon response (Adjuvant effect).
Serum IL-6
Low
Moderate Elevation
Indicates systemic inflammatory engagement; transient in optimized doses.
Iso5-2DC18 effectively converts "cold" tumors to "hot" environments.
Clearance Rate
Slow (Biodegradability issues)
Rapid
Heterocyclic ring structure aids in faster metabolic processing.
Efficacy vs. Safety Trade-off
MC3 : High safety margin for systemic delivery of non-inflammatory payloads (e.g., siRNA, EPO mRNA). Poor performance in cancer immunotherapy due to lack of adjuvant activity.
Iso5-2DC18 : Lower maximum tolerated dose (MTD) due to immune activation. However, the therapeutic window is distinct : significantly lower doses are required to achieve anti-tumor efficacy compared to MC3, balancing the safety profile.
Experimental Protocols
To replicate these safety profiles, strict adherence to formulation and dosing protocols is required.
LNP Formulation Workflow
This protocol ensures consistent particle size (60-100 nm) and PDI (<0.2), critical for normalizing safety data.
Reagents:
Ionizable Lipid: Iso5-2DC18 (A18) or DLin-MC3-DMA[1]
Payload: mRNA (e.g., OVA-encoding or Luciferase)[3]
Step-by-Step Protocol:
Preparation : Dissolve lipids in ethanol at a molar ratio of 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).
Mixing : Dilute mRNA in citrate buffer (pH 4.0).
Microfluidics : Mix aqueous and organic phases at a 3:1 ratio using a microfluidic device (e.g., NanoAssemblr) at a total flow rate of 12 mL/min.
Dialysis : Dialyze against 1x PBS for 2 hours to remove ethanol and neutralize pH.
QC : Measure Size/PDI via Dynamic Light Scattering (DLS) and encapsulation efficiency via RiboGreen assay.
In Vivo Safety Assessment Workflow
This workflow validates the systemic safety profile.
Figure 2: Experimental workflow for assessing acute systemic toxicity and immunogenicity kinetics.
Protocol Detail:
Dosing : Administer LNPs intravenously (tail vein) or intramuscularly. Recommended starting dose for safety ranging: 0.1, 0.5, 1.0 mg/kg mRNA.
Sample Collection : Collect serum at 6h (peak cytokine) and 24h (liver enzymes).
Readout :
ELISA : Quantify serum IFN-β and IL-6 to assess the magnitude of the "cytokine spike."
Clinical Chemistry : Measure ALT/AST levels. >3x Upper Limit of Normal (ULN) indicates hepatotoxicity.
Expert Insights & Causality
Why Iso5-2DC18 behaves this way:
The safety profile of Iso5-2DC18 is not an accident of toxicity but a feature of its chemical design. The cyclic headgroup and the specific tail geometry facilitate high-affinity binding to STING proteins in the perinuclear space after endosomal escape.
Causality : High STING binding
TBK1/IRF3 activation Type I IFN production.
Implication : Researchers must not treat Iso5-2DC18 as a generic delivery vehicle. It is an immunotherapeutic agent . Using it for non-immune targets (e.g., protein replacement in the liver) is contraindicated due to unnecessary inflammatory signaling.
Trustworthiness Check:
Self-Validation: If you do not observe elevated IFN-β at 6 hours post-injection, the Iso5-2DC18 formulation has likely failed (aggregation or oxidation) or the dose is sub-therapeutic. The toxicity signal is the efficacy biomarker.
References
Miao, L. et al. (2019).[4] Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation.[5][6] Nature Biotechnology, 37, 1174–1185. Link
Li, J. et al. (2022).[4] Lipid-mRNA nanoparticles landscape for cancer therapy. Journal of Controlled Release, 350, 642-658. Link
Hassett, K. J. et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids, 15, 1-11. Link
Ickenstein, L. M. & Garidel, P. (2019). Lipid-based nanoparticle formulations for small molecules and RNA drugs.[3][5][2][4][6][7] Expert Opinion on Drug Delivery, 16(11), 1205-1226. Link
The Cyclical Advantage: A Comparative Guide to Cyclic Lipidoids for Enhanced mRNA Delivery
In the rapidly evolving landscape of nucleic acid therapeutics, the design of the delivery vehicle is as critical as the therapeutic cargo itself. Lipid nanoparticles (LNPs) have emerged as the clinical standard for mRNA...
Author: BenchChem Technical Support Team. Date: February 2026
In the rapidly evolving landscape of nucleic acid therapeutics, the design of the delivery vehicle is as critical as the therapeutic cargo itself. Lipid nanoparticles (LNPs) have emerged as the clinical standard for mRNA delivery, with the ionizable lipid component being the primary driver of potency and safety. For years, the field has been dominated by linear, multi-armed lipidoid structures. However, a new paradigm is emerging with the advent of cyclic lipidoids, which introduce novel structural constraints and functionalities. This guide provides an in-depth comparison of cyclic lipidoids against their linear counterparts, offering experimental evidence and procedural insights for researchers in drug development.
Beyond Linearity: The Rationale for Cyclic Lipidoid Design
Conventional ionizable lipids are engineered with several key features in mind: a protonatable amine headgroup for mRNA encapsulation and endosomal escape, and hydrophobic tails to drive nanoparticle formation. Linear lipidoids, such as the clinically utilized DLin-MC3-DMA (MC3) and SM-102, have proven effective but often face a trade-off between potency and tolerability.
The core hypothesis behind cyclic lipidoid design is that introducing conformational rigidity can pre-organize the molecule for more efficient interaction with biological membranes.[1][2] This guide will focus on a particularly promising class of cyclic lipidoids: those incorporating a cyclic disulfide moiety. This feature not only imparts a cyclic structure but also introduces a redox-sensitive trigger for enhanced intracellular delivery.
Structural Distinctions
The fundamental difference lies in the architecture of the lipid's core and headgroup. Linear ionizable lipids typically feature a central amine from which multiple linear alkyl chains extend. In contrast, the cyclic lipidoids discussed here incorporate a cyclic disulfide unit, such as one derived from α-lipoic acid, into their structure. This creates a strained ring system that can be cleaved in the reducing environment of the cytosol.[2]
Caption: Structural comparison of linear vs. cyclic lipidoids.
Comparative Performance Analysis: In Vitro and In Vivo Evidence
The true measure of a novel lipidoid lies in its performance. Recent studies have directly compared LNPs formulated with cyclic disulfide lipids (CDLs) against those formulated with the benchmark linear lipids, MC3 and SM-102.
In Vitro Transfection Efficiency
In head-to-head comparisons, LNPs incorporating CDLs demonstrated significantly higher transfection efficiency in various cell lines. While the cellular uptake of CDL-containing LNPs was comparable to that of their linear counterparts, the functional delivery of mRNA was markedly improved.[2][3] This suggests that the advantage of cyclic lipidoids lies not in getting into the cell, but in what happens afterward.
Key Finding: Certain CDL-formulated LNPs achieved over a 2-fold higher transfection efficiency than LNPs formulated with MC3 or SM-102 alone.[2] This enhanced performance points to a more efficient mechanism of endosomal escape.
In Vivo Potency: A Clear Advantage
The ultimate test for any delivery system is its efficacy in a living organism. When LNPs carrying luciferase-encoding mRNA were administered subcutaneously in mice, the results were striking.
Table 1: In Vivo Luciferase Expression
LNP Formulation
Peak Luciferase Expression (photons/s)
Fold Increase vs. Control
MC3-LNP (Control)
~ 1 x 10^7
1x
CDL-LNP
~ 1 x 10^8
~10x
Data synthesized from graphical representations in RSC Med. Chem., 2025, 16, 4122-4137.[3]
The CDL-incorporated LNPs produced significantly higher luciferase gene expression compared to LNPs without the cyclic component.[2][3] This robust in vivo performance underscores the therapeutic potential of this novel lipidoid class. Furthermore, in a preclinical tumor model, LNPs encapsulating OVA antigen-encoding mRNA and formulated with CDLs induced a potent antitumor response, demonstrating their utility in immunotherapeutic applications.[2][3]
The Mechanism of Action: Enhanced Endosomal Escape
The endosome is the cellular prison for LNPs; efficient escape is paramount for mRNA to reach the cytoplasmic ribosomes for translation.[4] Evidence strongly suggests that the superiority of cyclic disulfide lipidoids stems from their ability to facilitate endosomal escape more effectively than linear lipids.[3]
Intracellular analysis revealed that the addition of CDL lipids significantly promoted this escape.[2] The proposed mechanism involves the high ring tension of the cyclic disulfide, which enhances thiol-mediated interactions with the endosomal membrane.[2] This interaction is thought to disrupt the membrane integrity, allowing the LNP and its mRNA cargo to be released into the cytosol.
Caption: Proposed mechanism of enhanced endosomal escape by CDL-LNPs.
While cellular uptake levels were similar between CDL and linear lipid-based LNPs, lysosomal colocalization studies confirmed that CDLs facilitate more efficient escape from the endo-lysosomal pathway.[5]
Experimental Methodologies
To ensure the reproducibility and validation of these findings, detailed protocols are essential. The following sections outline the core methodologies for comparing cyclic and linear lipidoid-based LNPs.
LNP Formulation via Microfluidics
Rationale: Microfluidic mixing provides rapid, controlled, and reproducible nanoprecipitation of lipids, ensuring uniform LNP size and high encapsulation efficiency.[6][7] This method is superior to bulk mixing for screening different formulations as it minimizes variability.
Protocol:
Solution Preparation:
Lipid Phase: Dissolve the ionizable lipid (cyclic or linear), DSPC, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[8]
Aqueous Phase: Dilute the mRNA cargo in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0) to the target concentration.
Microfluidic Mixing:
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).[9]
Set the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1) and the total flow rate (TFR) to control particle size and mixing dynamics.[10]
Nanoparticle Formation:
Initiate pumping. The rapid mixing of the ethanol phase with the aqueous phase lowers the polarity, causing the lipids to self-assemble and encapsulate the mRNA.[9]
Purification and Concentration:
Collect the resulting LNP solution.
Dialyze against sterile phosphate-buffered saline (PBS) for 18-24 hours to remove ethanol and non-encapsulated mRNA.
Concentrate the purified LNPs using centrifugal filter units if necessary.
Characterization:
Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
In Vivo Luciferase Expression Assay
Rationale: The luciferase reporter gene provides a highly sensitive and quantifiable measure of functional mRNA delivery in vivo. Bioluminescence imaging allows for real-time, non-invasive monitoring of protein expression.
Caption: Workflow for in vivo comparison of LNP potency.
Protocol:
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6). Acclimatize animals for at least one week before the experiment.
LNP Administration:
Dilute the LNP formulations (Cyclic-LNP, Linear-LNP, and a PBS control) to the desired dose (e.g., 0.1 - 1.0 mg/kg) in sterile PBS.
Administer the formulation via the desired route (e.g., intravenous, subcutaneous).[11][12]
Bioluminescence Imaging:
At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin substrate via intraperitoneal injection (e.g., 150 mg/kg).[11][13]
Allow 10-15 minutes for the substrate to distribute.[11]
Anesthetize the mice using isoflurane.
Place the mice in an in vivo imaging system (IVIS) and acquire bioluminescence images.
Data Analysis:
Define regions of interest (ROIs) over the target organs or the whole body.
Quantify the signal as total flux or radiance (photons/second).
Compare the signal intensity between the different LNP groups to determine relative potency.
Future Perspectives and Conclusion
The development of cyclic lipidoids, particularly those with redox-sensitive elements like cyclic disulfides, represents a significant step forward in the rational design of non-viral gene delivery systems. The experimental data clearly demonstrate their potential to outperform traditional linear ionizable lipids, primarily through the mechanism of enhanced endosomal escape.[2][3]
Key Advantages of Cyclic Lipidoids:
Enhanced Potency: Significantly higher in vivo protein expression compared to benchmark linear lipids.[3]
Improved Endosomal Escape: A key mechanistic advantage leading to more efficient mRNA delivery to the cytosol.[2]
Potential for Tunability: The cyclic core offers a new scaffold for chemical modification to optimize delivery to different tissues or cell types.
While the data are promising, further research is needed to explore the broader applicability of this lipid class, including comprehensive long-term toxicity and biodistribution studies.[14][15] Nevertheless, the cyclical advantage is clear. By rethinking the fundamental architecture of ionizable lipids, researchers can unlock new levels of potency and efficacy for mRNA therapeutics and vaccines.
References
Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids. PubMed. Available at: [Link]
In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape. National Center for Biotechnology Information. Available at: [Link]
In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape. Royal Society of Chemistry. Available at: [Link]
Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects. National Center for Biotechnology Information. Available at: [Link]
In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment. National Center for Biotechnology Information. Available at: [Link]
DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice. National Center for Biotechnology Information. Available at: [Link]
In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA. MDPI. Available at: [Link]
Crosslinking of Lipid Nanoparticles Enhances the Delivery Efficiency and Efficacy of mRNA Vaccines. bioRxiv. Available at: [Link]
Physicochemical characterization, toxicity and in vivo biodistribution studies of a discoidal, lipid-based drug delivery vehicle: Lipodisq nanoparticles containing doxorubicin. ResearchGate. Available at: [Link]
In vitro and in vivo luciferase mRNA lipid nanoparticle (LNP) studies demonstrate higher transfection of C10‐200 LNP compared with C12‐200 LNP. ResearchGate. Available at: [Link]
Toxicology of Nanoparticles in Drug Delivery. National Center for Biotechnology Information. Available at: [Link]
Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. bioRxiv. Available at: [Link]
Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Mitchell Lab. Available at: [Link]
Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. JoVE. Available at: [Link]
Toxicity and biodistribution comparison of functionalized nanodiamonds, quantum dot nanocarbons and gold nanoparticles. Frontiers. Available at: [Link]
Microfluidic synthesis of lipid nanoparticles. Inside Therapeutics. Available at: [Link]
Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics. Inside Therapeutics. Available at: [Link]
Comparison of cellular uptake of different LNPs. ResearchGate. Available at: [Link]
Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy. National Center for Biotechnology Information. Available at: [Link]
Biodistribution and toxicity of engineered gold nanoparticles: a review of in vitro and in vivo studies. Royal Society of Chemistry. Available at: [Link]
Adjuvant lipidoid-substituted lipid nanoparticles augment the immunogenicity of SARS-CoV-2 mRNA vaccines. Mitchell Lab. Available at: [Link]
Microfluidic generation of diverse lipid nanoparticle libraries. Mitchell Lab. Available at: [Link]
Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes. National Center for Biotechnology Information. Available at: [Link]
Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells. MDPI. Available at: [Link]
New phospholipids improve functional mRNA delivery via lipid nanoparticles. News-Medical.Net. Available at: [Link]
LNP Applications Highlight: Microfluidics Preparation Method for a Cationic Liposome-Based Vaccine Adjuvant. Avanti Polar Lipids. Available at: [Link]
Microfluidic Formulation of DNA-Loaded Multicomponent Lipid Nanoparticles for Gene Delivery. National Center for Biotechnology Information. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Subject Classification: High-Performance Ionizable Lipid / STING Agonist[1]
Executive Summary & Hazard Characterization
Iso5-2DC18 (chemically identified as A18-Iso5-2DC18) is a specialized ionizable lipid utilized in the formulation of Lipid Nanoparticles (LNPs) for mRNA delivery.[1] Unlike standard excipients, Iso5-2DC18 possesses intrinsic biological activity as a STING (Stimulator of Interferon Genes) pathway agonist .[1][2]
This dual nature—acting as both a delivery vehicle and a potent immunomodulator—elevates its risk profile beyond standard organic chemical waste.[1] Improper disposal can lead to unintended immune activation in environmental biota or downstream exposure risks.[1]
Core Hazard Profile:
Chemical Hazard: Novel organic lipid; potential irritant.[1]
Biological Hazard: Potent immune activator (STING agonist).[1] If formulated with mRNA, the complex is a BSL-1 or BSL-2 agent depending on the payload.[1]
Physical Property: Highly lipophilic; insoluble in water.[1] Adheres stubbornly to glass and plastic surfaces.[1]
Immediate Containment & Spill Response
Because Iso5-2DC18 is a lipid, aqueous cleaning agents (water/soap) are ineffective and will merely spread the contaminant.[1] You must use organic solvents to solubilize the lipid for removal.
Repeat: Perform a second wipe with ethanol to remove trace residues.[1]
Deactivate (If mRNA present): If the lipid was formulated with nucleic acids, follow the solvent wipe with a 10% Bleach (Sodium Hypochlorite) wipe to degrade the mRNA payload.[1]
Disposal: Place all wipes in a sealed bag and dispose of as Chemical Incineration Waste (Yellow/Black bin), not standard biohazard trash, to ensure thermal destruction of the lipid structure.[1]
Disposal Decision Logic
The disposal pathway depends on the state of the material: Pure Stock (powder/solvent) vs. Formulated LNP (aqueous suspension with mRNA).[1]
Visualization: Disposal Workflow
Caption: Decision tree for segregating Iso5-2DC18 waste streams. Note that incineration is the endpoint for all streams to guarantee lipid destruction.[1]
Context: Leftover transfection mixtures or unused vaccine formulations.[1]
Mechanism: Contains both the lipid (chemical hazard) and mRNA (biological hazard).[1]
Protocol:
Chemical Deactivation: Add 10% Bleach (final concentration) to the liquid waste. Let sit for 20 minutes.
Why? Bleach destroys the mRNA and disrupts the LNP structure, but does not fully degrade the Iso5-2DC18 lipid molecule.[1]
Solidification (Optional but Recommended): Add absorbent polymer (e.g., vermiculite or polyacrylate) to solidify the liquid.[1]
Disposal: Dispose of the treated mixture as Chemical Waste for Incineration .
Critical Distinction: Do not treat as standard liquid biohazard (which is often just autoclaved and sewered).[1] The lipid component requires incineration.[1]
Treat as Characteristic Hazardous Waste (Ignitable if in solvent) or Toxic due to bio-activity.[1]
Destruction Method
Incineration (>850°C)
Autoclaving is insufficient for lipid destruction.[1]
Storage Temp
-20°C (Stock)
Waste can be stored at ambient temp in sealed containers.
Incompatibility
Strong Oxidizers
Avoid mixing with concentrated acids in waste carboys.[1]
Scientific Rationale (The "Why")
Why Incineration over Autoclaving?
Standard autoclaving (121°C, 15psi) effectively denatures proteins and hydrolyzes nucleic acids.[1] However, Iso5-2DC18 is a synthetic lipid designed for stability in biological environments.[1] While heat may disrupt the LNP particle structure (fusion), the individual lipid molecules—which carry the STING agonist activity—likely remain chemically intact. Release of these active lipids into municipal water systems could theoretically affect aquatic life or accumulate in the environment.[1] Thermal oxidation (incineration) breaks the carbon backbone, rendering the molecule inert.[1]
Why Ethanol for Cleanup?
Iso5-2DC18 has long hydrophobic alkyl chains (derived from alkylene ketones).[1] It is immiscible with water.[1] Using water on a spill creates a micellar emulsion that spreads the contamination over a larger surface area. Ethanol or Isopropanol solvates the lipid, allowing it to be transferred effectively into an absorbent material.[1]
References
Miao, L., et al. (2019).[1][4][5] "Delivery of mRNA vaccines with heterocyclic lipids increases anti-tumor efficacy by STING-mediated immune cell activation."[1][4] Nature Biotechnology, 37, 1174–1185.[1][4] Link
Establishes the identity of Iso5-2DC18 as a STING agonist and ionizable lipid.
US Environmental Protection Agency (EPA). (2019).[1][6] "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine." Federal Register.[1][6] Link
Guidance on disposing of novel pharmaceutical compounds and the preference for inciner
National Institutes of Health (NIH). (2022).[1] "Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules." Link
Protocols for handling nucleic acid delivery vehicles.[1]